molecular formula C3H6O2 B045915 Glycidol CAS No. 57044-25-4

Glycidol

货号: B045915
CAS 编号: 57044-25-4
分子量: 74.08 g/mol
InChI 键: CTKINSOISVBQLD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Glycidol is a highly valuable, enantiomerically pure epoxide that serves as a fundamental chiral building block in organic synthesis and medicinal chemistry. Its primary research utility lies in its ability to introduce a chiral glycidyl ether or alcohol moiety into target molecules through regioselective ring-opening reactions with a wide range of nucleophiles. This compound is indispensable in the asymmetric synthesis of beta-blocker pharmaceuticals (e.g., (R)-Propranolol), chiral polymers, liquid crystals, and complex natural products. The (R)-enantiomer provides a stereodefined scaffold for constructing active pharmaceutical ingredients (APIs) with the desired biological activity, as the stereochemistry of the resulting glycidol-derived subunit can critically influence drug efficacy and receptor binding affinity. In polymer science, (R)-Glycidol is used to synthesize chiral polyethers with potential applications in advanced materials. Researchers value this reagent for its high optical purity, which ensures the stereochemical integrity of downstream products, making it a critical tool for developing novel therapeutic agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

oxiran-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKINSOISVBQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Record name GLYCIDOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20437
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GLYCIDOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25722-70-7
Record name Polyglycidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25722-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4020666
Record name Glycidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Glycidol is an odorless clear colorless liquid. (NTP, 1992), Colorless, slightly viscous liquid; [HSDB], COLOURLESS SLIGHTLY VISCOUS LIQUID., Colorless, odorless liquid., Colorless liquid.
Record name GLYCIDOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20437
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glycidol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/502
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name GLYCIDOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name GLYCIDOL(2,3-EPOXY-1-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/407
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Glycidol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0303.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

333 °F at 760 mmHg (with decomposition) (NTP, 1992), 167 °C decomposes; 66 °C at 2.5 mm Hg, 320 °F (decomposes), 320 °F (Decomposes)
Record name GLYCIDOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20437
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glycidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GLYCIDOL(2,3-EPOXY-1-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/407
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Glycidol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0303.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

162 °F (NTP, 1992), 162 °F, 73 °C (closed cup), 72 °C c.c.
Record name GLYCIDOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20437
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glycidol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/502
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Glycidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GLYCIDOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name GLYCIDOL(2,3-EPOXY-1-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/407
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Glycidol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0303.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Soluble in water, alcohol, and ether, Miscible with water /1.0X10+6 mg/L/, Solubility in water: miscible, Miscible
Record name GLYCIDOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20437
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glycidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GLYCIDOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Glycidol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0303.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.1143 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.143 g/cu cm at 25 °C, Relative density (water = 1): 1.1, 1.12
Record name GLYCIDOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20437
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glycidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GLYCIDOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name GLYCIDOL(2,3-EPOXY-1-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/407
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Glycidol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0303.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.15, 2.15
Record name GLYCIDOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20437
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glycidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GLYCIDOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name GLYCIDOL(2,3-EPOXY-1-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/407
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.9 mmHg at 77 °F ; 2.5 mmHg at 151 °F (NTP, 1992), 5.59 [mmHg], VP: 0.9 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 120, 0.9 mmHg at 77 °F, (77 °F): 0.9 mmHg
Record name GLYCIDOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20437
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glycidol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/502
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Glycidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GLYCIDOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name GLYCIDOL(2,3-EPOXY-1-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/407
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Glycidol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0303.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless, slightly viscous liquid, Colorless liquid

CAS No.

556-52-5, 57044-25-4, 60456-23-7
Record name GLYCIDOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20437
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glycidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxiranemethanol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057044254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxiranemethanol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060456237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCIDOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxiranemethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-epoxypropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name R-2,3-epoxy-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S54CF1DV9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GLYCIDOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name GLYCIDOL(2,3-EPOXY-1-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/407
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1-Propanol, 2,3-epoxy-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/UB42C1D8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-49 °F (NTP, 1992), -45 °C, -49 °F
Record name GLYCIDOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20437
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GLYCIDOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name GLYCIDOL(2,3-EPOXY-1-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/407
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Glycidol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0303.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

What are the physical and chemical properties of glycidol?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Glycidol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bifunctional Significance of this compound

This compound, systematically named oxiran-2-ylmethanol, is a unique organic compound possessing a simple yet highly reactive structure (C₃H₆O₂).[1][2] Its molecular architecture is distinguished by the presence of two key functional groups: a strained three-membered epoxide ring and a primary alcohol.[1][2][3] This bifunctionality makes this compound an exceptionally versatile and valuable building block in chemical synthesis. It serves as a critical intermediate in the production of pharmaceuticals, functional polymers, surface coatings, and various other specialty chemicals.[3][4][5][6]

This guide offers a comprehensive exploration of the core physical and chemical properties of this compound. As a Senior Application Scientist, the objective is not merely to list data but to provide a deeper understanding of how these properties dictate the compound's reactivity, inform its applications, and necessitate specific handling and experimental protocols. The information presented herein is grounded in authoritative data to ensure scientific integrity and empower researchers in their development endeavors.

Caption: Molecular structure of this compound.

Part 1: Core Physical Properties

The physical characteristics of this compound are fundamental to its storage, handling, and application in various processes, from bench-scale synthesis to industrial production. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃H₆O₂[1][7]
Molecular Weight 74.08 g/mol [1][7][8]
Appearance Colorless, slightly viscous liquid[1][7]
Odor Odorless or nearly odorless[7][9]
Density 1.114 - 1.117 g/mL at 20-25 °C[1][7][9]
Melting Point -45 °C to -54 °C (-49 °F to -65 °F)[1][7]
Boiling Point 167 °C (333 °F) with decomposition[1][2][7]
61-62 °C at 15 mmHg[9][10]
Flash Point 71 °C to 72 °C (162 °F)[4][7][8]
Vapor Pressure 0.9 mmHg at 25 °C[1][10]
Vapor Density 2.15 (Air = 1)[8][10]
Refractive Index 1.4287 - 1.433 at 20 °C[7][9][10]
logP (Octanol/Water) -0.95[7]
Solubility Miscible with water, alcohols, ethers, ketones, and aromatic hydrocarbons.[4][7][11] Poorly soluble in aliphatic hydrocarbons.[11]
Field-Proven Insights:
  • High Polarity and Solubility : The presence of the hydroxyl group and the polar epoxide ring allows this compound to be miscible with water and a wide range of polar organic solvents.[7][12] This property is crucial for its use in diverse reaction media, including aqueous systems for synthesizing biocompatible polymers.

  • Thermal Instability : this compound decomposes at its atmospheric boiling point.[1][7][13] This is a critical consideration for purification; vacuum distillation is the required method to prevent decomposition and polymerization.[9][10]

  • Density and Vapor Characteristics : Being denser than water and having a vapor density greater than air, this compound will sink in aqueous mixtures, and its vapors will accumulate in low-lying areas, which are important safety considerations for spill response and ventilation.[8]

Part 2: Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound is a direct consequence of its dual functionality. Chemical transformations can be selectively targeted at the epoxide ring or the hydroxyl group, allowing for a wide array of derivatives.

Reactions Involving the Epoxide Ring

The high ring strain of the epoxide makes it susceptible to nucleophilic attack, which is the most common reaction pathway for this compound.[11] These ring-opening reactions are readily catalyzed by both acids and bases.

  • Base-Catalyzed Nucleophilic Opening : Under basic or neutral conditions, nucleophilic attack occurs predominantly at the sterically least hindered terminal carbon (C3). This regioselectivity is a cornerstone of this compound chemistry, providing a reliable route to 1,2-diol derivatives.

    • Causality : The alkoxide or other basic nucleophile has a lower steric barrier to approach the primary carbon (C3) compared to the secondary carbon (C2). This pathway is highly predictable and synthetically valuable.

    • Examples :

      • Hydrolysis : In the presence of water, this compound hydrolyzes to form glycerol, a reaction that can proceed with nearly 100% efficiency.[11]

      • Reaction with Alcohols : Forms 1-alkylglycerin ethers, which are used as components in varnishes.[11]

      • Reaction with Amines : Yields amino alcohols, which are precursors to pharmaceuticals and other biologically active molecules.

Base_Catalyzed_Opening This compound This compound TransitionState Transition State This compound->TransitionState SN2 Attack at C3 Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Intermediate Alkoxide Intermediate TransitionState->Intermediate Protonation Protonation (H₂O) Intermediate->Protonation Product Ring-Opened Product (1,2-substituted) Protonation->Product

Caption: Base-catalyzed nucleophilic ring-opening of this compound.

  • Acid-Catalyzed Nucleophilic Opening : In the presence of an acid catalyst, the epoxide oxygen is first protonated, activating the ring. The nucleophile can then attack either the primary (C3) or secondary (C2) carbon. This often results in a mixture of 1,2- and 1,3-dihydroxypropylene products, reducing the synthetic utility unless specific conditions are employed to control regioselectivity.[11]

Reactions Involving the Hydroxyl Group

The primary alcohol can react with reagents that do not contain an active hydrogen, thereby preserving the epoxide ring for subsequent transformations.[11]

  • Causality : Reagents like acid chlorides, isocyanates, or phosgene react preferentially with the hydroxyl group because they are not nucleophilic enough to open the epoxide ring under neutral conditions. This allows for the synthesis of functionalized epoxides.

  • Examples :

    • Esterification/Acylation : Reaction with acid anhydrides or acid chlorides yields glycidyl esters.[11]

    • Urethane Formation : Reaction with isocyanates produces commercially important glycidyl urethanes.[1][4]

Polymerization

This compound's bifunctional nature enables it to undergo polymerization, a reaction that can occur even during storage.[7][11] The hydroxyl group of one molecule can act as a nucleophile, opening the epoxide ring of another, leading to the formation of polythis compound.[11][14]

  • Mechanism : This process typically results in highly branched, hyperbranched, or dendritic polymers because the secondary hydroxyls formed along the polymer backbone can also initiate further polymerization.[14][15]

  • Synthetic Control : To synthesize linear polythis compound, the hydroxyl group of the this compound monomer must first be protected (e.g., as an ether).[14][15][16] Following polymerization of the protected monomer, the protecting groups are removed to yield the final linear polymer.

Polymerization_Initiation Monomer1 This compound Monomer 1 HO-CH₂-CH(O)CH₂ Dimer Dimer Intermediate HO-CH₂-CH(OH)-CH₂-O-CH₂-CH(O)CH₂ Monomer1->Dimer OH attacks epoxide Monomer2 This compound Monomer 2 HO-CH₂-CH(O)CH₂ Monomer2->Dimer Polythis compound --> Polythis compound Chain Dimer->Polythis compound

Caption: Initiation step of this compound polymerization.

Stability and Incompatibilities

This compound is a reactive and unstable compound that requires careful handling.

  • Instability : It is sensitive to light, moisture, and heat, which can promote decomposition and polymerization.[7][8] It may darken upon storage, and instability has been noted even at room temperature (77°F).[7][8]

  • Hazardous Reactivities : this compound can undergo explosive decomposition or violent reactions in the presence of strong acids, strong bases, and certain metal salts (e.g., aluminum chloride, iron(III) chloride).[7][17] It is also incompatible with strong oxidizing agents and nitrates and can attack some forms of plastics and rubber.[7][8]

Part 3: Experimental Protocols & Methodologies

The following protocols represent self-validating systems for assessing the quality and properties of this compound in a research setting.

Protocol 1: Purity Assessment by Gas Chromatography (GC)
  • Principle : This method separates this compound from impurities based on differences in boiling points and interactions with the GC column's stationary phase. The area under the this compound peak relative to the total peak area provides a quantitative measure of purity.

  • Methodology :

    • Sample Preparation : Prepare a dilute solution of the this compound sample (~1% w/v) in a suitable solvent such as acetone or ethyl acetate. Prepare a solvent blank for a baseline run.

    • Instrument Setup :

      • Column : Use a mid-polarity capillary column (e.g., DB-5 or equivalent).

      • Injector : Set temperature to 200°C.

      • Detector (FID) : Set temperature to 250°C.

      • Oven Program : Hold at 50°C for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes.

      • Carrier Gas : Helium or Hydrogen at a constant flow rate.

    • Injection : Inject 1 µL of the prepared sample. First, inject the solvent blank to identify any solvent-related peaks.

    • Data Analysis : Integrate the peaks in the resulting chromatogram. Calculate the area percent of the this compound peak to determine purity. The presence of diglycidyl ether is a common impurity to monitor.[10]

Protocol 2: Measurement of Refractive Index
  • Principle : The refractive index is a fundamental physical property that is highly sensitive to impurities. Measuring it with a calibrated refractometer provides a rapid and reliable quality control check against a known standard.

  • Methodology :

    • Instrument Calibration : Ensure the Abbe refractometer is clean and calibrated. Place a drop of a standard with a known refractive index (e.g., distilled water, nD = 1.3330 at 20°C) onto the prism. Adjust the instrument until the reading matches the known value.

    • Temperature Control : Set the circulating water bath connected to the refractometer to a constant temperature, typically 20°C, as the refractive index is temperature-dependent.

    • Sample Application : Clean the prism with ethanol and a soft lens tissue. Apply 1-2 drops of the this compound sample onto the lower prism.

    • Measurement : Close the prisms and allow 1-2 minutes for temperature equilibration. Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • Reading : Read the refractive index value from the scale. Compare the result to the expected value for pure this compound (e.g., 1.431-1.433 at 20°C).[10][11] A deviation may indicate the presence of water or other impurities.

Conclusion

This compound's unique combination of an epoxide ring and a primary alcohol group establishes it as a highly reactive and versatile chemical intermediate. Its physical properties, particularly its high polarity and thermal instability, dictate its handling and purification methods. The compound's chemical reactivity is dominated by the regioselective, base-catalyzed ring-opening of the epoxide and the ability to undergo separate reactions at the hydroxyl site. This dual reactivity, however, is coupled with inherent instability and the potential for hazardous, uncontrolled polymerization. A thorough understanding of these properties, grounded in the mechanistic principles and experimental validations discussed in this guide, is essential for any scientist or developer aiming to leverage this compound's synthetic potential safely and effectively.

References

Glycidol synthesis from allyl alcohol mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Glycidol from Allyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2,3-epoxy-1-propanol) is a highly valuable bifunctional molecule, incorporating both an epoxide and a primary alcohol. This unique structure makes it a critical intermediate in the synthesis of pharmaceuticals, surfactants, resins, and various specialty chemicals.[1][2] The predominant route to this compound is the epoxidation of allyl alcohol, a process that has been the subject of extensive research to optimize efficiency, selectivity, and environmental safety. This guide provides a comprehensive examination of the core catalytic mechanisms governing this transformation, offers detailed experimental protocols, and discusses the critical safety considerations inherent in handling these reactive compounds.

Introduction: The Strategic Importance of this compound

The utility of this compound stems directly from its two reactive functional groups. The epoxide ring is susceptible to nucleophilic attack, allowing for ring-opening reactions that introduce a variety of functionalities. Simultaneously, the primary alcohol group can undergo esterification or etherification.[1] This dual reactivity enables its incorporation into diverse and complex molecular architectures, making it a sought-after building block in organic synthesis. While alternative methods such as the dehydrohalogenation of glycerol monohalohydrins exist, the epoxidation of allyl alcohol remains a primary industrial and laboratory route due to its potential for high selectivity and atom economy.[3][4]

Core Synthesis Mechanisms: A Mechanistic Exploration

The conversion of allyl alcohol to this compound is fundamentally an oxidation reaction targeting the carbon-carbon double bond. The success of this synthesis hinges on the choice of oxidant and, critically, the catalyst, which dictates the reaction's rate, selectivity, and in some cases, stereochemistry.

Metal-Catalyzed Epoxidation with Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is an ideal oxidant from a sustainability perspective, as its only byproduct is water.[5][6] However, its direct reaction with alkenes is slow. Therefore, metal catalysts are employed to activate the H₂O₂.

2.1.1. Tungsten-Based Catalysis

Tungsten compounds, such as tungstic acid (H₂WO₄) or sodium tungstate (Na₂WO₄), are effective homogeneous catalysts for the epoxidation of allyl alcohol with H₂O₂.[7][8][9]

  • Mechanism of Action: The reaction proceeds through the formation of a pertungstic acid anion. The tungstate catalyst reacts rapidly with hydrogen peroxide to form peroxo-tungsten species. The mechanism is believed to be a concerted, polar process where the anion of pertungstic acid acts as the oxygen transfer agent.[10][11] The presence of the allylic hydroxyl group is thought to facilitate the addition of the peroxo species to the double bond through an inductive effect or by stabilizing the transition state.[10][12]

  • Kinetic Profile: The reaction kinetics are typically first-order with respect to both allyl alcohol and the tungstate catalyst, and zero-order with respect to hydrogen peroxide. This indicates that the formation and activation of the peroxo-tungsten species is the rate-determining step.[11]

Catalytic Cycle of Tungstate-Mediated Epoxidation

Tungsten_Epoxidation Catalyst Tungstate Catalyst (e.g., WO₄²⁻) Peroxo Active Peroxo-Tungsten Species [WO(O₂)₂]²⁻ Catalyst->Peroxo + H₂O₂ Complex Catalyst-Substrate Transition State Peroxo->Complex + Allyl Alcohol Substrate Allyl Alcohol Substrate->Complex Complex->Catalyst Catalyst Regeneration Product This compound Complex->Product Oxygen Transfer Byproduct Water Complex->Byproduct

Caption: Tungstate-catalyzed epoxidation cycle with H₂O₂.

2.1.2. Titanium Silicalite (TS-1) Heterogeneous Catalysis

Titanium silicalite-1 (TS-1) is a microporous crystalline material (a type of zeolite) where a small fraction of silicon atoms in the silica framework are replaced by titanium atoms. TS-1 is a highly effective and reusable heterogeneous catalyst for selective oxidations with H₂O₂.[2][13]

  • Mechanism of Action: The proposed mechanism involves the adsorption of both hydrogen peroxide and allyl alcohol onto the active titanium centers within the zeolite's pores.[14] A titanium-hydroperoxo species is formed, which then transfers an oxygen atom to the double bond of the co-adsorbed allyl alcohol molecule.[15] This confined environment enhances selectivity and prevents the hydrolysis of the resulting this compound to glycerol.[16] The reaction yields this compound adsorbed on the active site, which then desorbs, regenerating the free catalyst center.[14]

Asymmetric Epoxidation: The Sharpless-Katsuki Reaction

For applications requiring enantiomerically pure this compound, such as in pharmaceutical synthesis, the Sharpless-Katsuki asymmetric epoxidation is a cornerstone reaction.[17][18] This method converts primary and secondary allylic alcohols into 2,3-epoxyalcohols with very high enantioselectivity (often >90% ee).[18][19]

  • Core Reagents: The system relies on a catalyst formed in situ from titanium(IV) isopropoxide [Ti(OⁱPr)₄], a chiral ligand such as diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[20]

  • Mechanism of Action: The active catalyst is a dimeric titanium-tartrate complex.[19] The isopropoxide ligands on the titanium center are sequentially replaced by the chiral diethyl tartrate, the TBHP oxidant, and finally the allyl alcohol substrate.[20] The chirality of the DET ligand creates a chiral environment around the titanium atom, which directs the TBHP to attack one specific face (either re or si) of the alkene double bond, leading to the formation of a single predominant enantiomer of the epoxy alcohol product.[19][20] The choice between (+)-DET and (-)-DET dictates which enantiomer is produced.[17]

Workflow of Sharpless Asymmetric Epoxidation

Sharpless_Epoxidation start Start: Reagents reagents Ti(OⁱPr)₄ (+)- or (-)-DET TBHP Allyl Alcohol start->reagents catalyst_formation In Situ Catalyst Formation (Dimeric Ti-Tartrate Complex) reagents->catalyst_formation binding Coordination of Allyl Alcohol and TBHP to Ti Center catalyst_formation->binding transfer Diastereoselective Oxygen Transfer binding->transfer product Chiral Epoxy Alcohol (this compound Enantiomer) transfer->product end Product Isolation product->end

Caption: Logical flow of the Sharpless asymmetric epoxidation.

Epoxidation with Peracetic Acid

The reaction of allyl alcohol with peracetic acid is another viable route to this compound.[21]

  • Mechanism of Action: This reaction follows the Prilezhaev mechanism, a concerted process where the peroxyacid transfers an oxygen atom to the alkene. A characteristic "butterfly" transition state is involved, where the peracid delivers the electrophilic oxygen atom to the nucleophilic double bond. The reaction is typically carried out in an inert organic solvent.[21] A key challenge with this method is the separation of the product this compound from the acetic acid byproduct.[22]

Comparative Analysis of Synthesis Parameters

The choice of synthetic route depends on factors like desired stereochemistry, scale, cost, and environmental considerations. The following table summarizes typical conditions and outcomes for the discussed methods.

Method Catalyst Oxidant Typical Solvent Selectivity to this compound Key Advantages/Disadvantages
Tungstate-Catalyzed H₂WO₄ or Na₂WO₄H₂O₂Water, AcetonitrileGood to HighAdv: Uses inexpensive, green oxidant (H₂O₂).[5][10] Disadv: Homogeneous catalyst can be difficult to recover.[8]
TS-1 Catalyzed Titanium Silicalite-1H₂O₂MethanolHigh (>90%)[2][16]Adv: High selectivity; reusable heterogeneous catalyst.[2][6] Disadv: Catalyst synthesis can be complex.
Sharpless Asymmetric Ti(OⁱPr)₄ / DETTBHPDichloromethaneHighAdv: Excellent enantioselectivity (>90% ee).[18] Disadv: Uses stoichiometric chiral ligand; TBHP is less green than H₂O₂.[5]
Peracetic Acid None (Non-catalytic)Peracetic AcidEthyl Acetate, KetonesHighAdv: Rapid reaction.[21] Disadv: Generates acetic acid byproduct, requiring complex purification.[22]

Experimental Protocol: this compound Synthesis via TS-1 Catalysis

This protocol describes a representative lab-scale synthesis of this compound from allyl alcohol using a TS-1 catalyst and hydrogen peroxide, valued for its high selectivity and the reusability of the catalyst.

4.1. Materials and Equipment

  • Reagents: Allyl alcohol (AA), 30% Hydrogen Peroxide (H₂O₂), Methanol (solvent), TS-1 catalyst.

  • Equipment: Three-necked round-bottom flask, condenser, magnetic stirrer with hotplate, thermometer, dropping funnel, rotary evaporator, equipment for gas chromatography (GC) analysis.

4.2. Step-by-Step Procedure

  • Reactor Setup: Equip a 250 mL three-necked flask with a reflux condenser, a magnetic stir bar, and a thermometer. Place the flask on a magnetic stirrer/hotplate.

  • Reagent Charging: To the flask, add the TS-1 catalyst (e.g., 2 wt% relative to reactants), methanol (e.g., 80 wt% of the total mixture), and allyl alcohol. An exemplary molar ratio of AA to H₂O₂ is 1:1.[16]

  • Temperature Control: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 40-60°C).[2]

  • Oxidant Addition: Once the temperature has stabilized, add the 30% H₂O₂ solution dropwise from a dropping funnel over a period of 30-60 minutes to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 1-5 hours).[2] Monitor the conversion of allyl alcohol and the formation of this compound periodically by taking small aliquots and analyzing them via GC.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the solid TS-1 catalyst by filtration or centrifugation. The catalyst can be washed, dried, and calcined for reuse.[6]

  • Work-up and Purification: The liquid filtrate contains this compound, unreacted allyl alcohol, methanol, and water.

    • Remove the methanol and most of the water using a rotary evaporator under reduced pressure.

    • The remaining crude product can be purified by vacuum distillation to separate the higher-boiling this compound from any remaining unreacted allyl alcohol.

Safety and Handling Considerations

This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.

  • Toxicity and Hazards: this compound is classified as an irritant to the skin, eyes, and respiratory tract.[1][23] It is toxic if inhaled, harmful if swallowed or in contact with skin, and is suspected of causing genetic defects and cancer.[24] The substance is combustible, and explosive vapor/air mixtures may form above its flash point of 72°C.[23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[24] For operations with a risk of inhalation, a respirator with a suitable cartridge is necessary.[24]

  • Handling and Storage: Handle this compound under an inert atmosphere if possible. It should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from strong acids, bases, and ignition sources.[23][24][25]

  • Spill and Disposal: In case of a spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[23] All waste must be disposed of according to local, state, and federal regulations for hazardous materials.

Conclusion

The synthesis of this compound from allyl alcohol is a mature yet evolving field. While traditional methods using peracids or homogeneous tungsten catalysts are effective, modern approaches increasingly favor heterogeneous catalysts like TS-1 with hydrogen peroxide, aligning with the principles of green chemistry by offering high selectivity, catalyst reusability, and a benign byproduct (water). For chiral applications, the Sharpless asymmetric epoxidation remains the gold standard, providing unparalleled control over stereochemistry. A thorough understanding of the underlying reaction mechanisms, coupled with stringent adherence to safety protocols, is paramount for any researcher or professional working to harness the synthetic power of this versatile chemical intermediate.

References

An In-depth Technical Guide on the Mechanism of Glycidol's Genotoxicity and DNA Adduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidol, a small epoxide compound, is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2] Its presence as a contaminant in refined edible oils and its use as an industrial chemical intermediate necessitate a thorough understanding of its toxicological profile.[3][4] The primary mechanism of this compound's toxicity stems from its ability to act as a direct-acting alkylating agent, forming covalent adducts with cellular macromolecules, most critically, with DNA.[3][5] This guide provides a detailed examination of the molecular mechanisms underlying this compound's genotoxicity, from its metabolic fate to the formation of specific DNA adducts, the subsequent cellular repair responses, and the state-of-the-art analytical methodologies for their detection and quantification.

Introduction to this compound

This compound (oxiranemethanol) is a highly reactive molecule characterized by a three-membered epoxide ring.[5] It is used industrially as an intermediate in the synthesis of pharmaceuticals, as a reactive diluent in epoxy resin systems, and as a sterilant.[3][4] Significant non-occupational exposure can occur through the consumption of refined vegetable oils and fats, where this compound is formed from glycidyl fatty acid esters during high-temperature processing.[2][6]

The genotoxicity of this compound is the cornerstone of its classification as a carcinogen. It consistently demonstrates mutagenic activity in a wide array of in vitro and in vivo assays, including bacterial reverse mutation tests, chromosomal aberration tests, and micronuclei induction in rodents.[5][6][7][8] Crucially, this compound is a direct-acting genotoxin, meaning it does not require metabolic activation to exert its DNA-damaging effects, a property conferred by its strained epoxide ring.[1][3][4]

Metabolic Pathways and Direct Action

While this compound does not require metabolic activation for its genotoxic activity, it is subject to metabolic processes that influence its detoxification and distribution. The primary metabolic pathways include:

  • Hydrolysis: this compound can be hydrolyzed, either spontaneously or enzymatically, to form glycerol. This is a major detoxification pathway.[3][4]

  • Glutathione Conjugation: this compound readily reacts with glutathione (GSH), a key cellular antioxidant, to form S-(2,3-dihydroxypropyl)glutathione.[3] This conjugation is a critical detoxification step, and significant depletion of hepatic glutathione has been observed following this compound administration in animal models.[3][4]

Despite these detoxification routes, a portion of administered this compound can reach the nucleus and react directly with DNA. Its high reactivity as an electrophile is the central driver of its genotoxicity.

Glycidol_Metabolism cluster_cellular Cellular Environment This compound This compound Glycerol Glycerol (Detoxification) This compound->Glycerol Hydrolysis GSH_Conj Glutathione Conjugate (Detoxification) This compound->GSH_Conj GSTs DNA_Adducts DNA Adducts (Genotoxicity) This compound->DNA_Adducts Direct Alkylation (Electrophilic Attack)

Caption: Metabolic fate and genotoxic action of this compound.

Mechanism of DNA Adduct Formation

The genotoxicity of this compound is mediated by the covalent binding of its electrophilic epoxide ring to nucleophilic sites on DNA bases. This S(_N)2 reaction results in the formation of various stable DNA adducts.

Chemistry of the Reaction

The carbon atoms of the epoxide ring are electrophilic. Nucleophilic centers in DNA, particularly the nitrogen atoms in purine and pyrimidine bases, attack one of the carbons, leading to the opening of the epoxide ring and the formation of a stable covalent bond. This results in the addition of a 2,3-dihydroxypropyl group to the DNA base.

Major DNA Adducts

In vitro and in vivo studies have identified several key this compound-DNA adducts. The most nucleophilic site in DNA is the N7 position of guanine, making it the primary target for alkylation.[9][10]

  • N7-(2,3-dihydroxypropyl)guanine (N7-HP-Gua): This is typically the most abundant adduct formed.[11] While alkylation at the N7 position does not directly interfere with Watson-Crick base pairing, it can destabilize the glycosidic bond, leading to depurination and the formation of an abasic (AP) site.[9][12] AP sites are non-coding lesions that can stall replication or lead to mutations if not repaired correctly.

  • N3-(2,3-dihydroxypropyl)adenine (N3-HP-Ade): Alkylation at the N3 position of adenine is also a significant event.[11] This adduct is cytotoxic as it directly blocks DNA replication.

  • Pyrimidine Adducts: this compound also reacts with pyrimidines. Reaction at the N3 position of cytosine can lead to rapid hydrolytic deamination, converting the cytosine adduct into a uracil adduct, 3-(2,3-dihydroxypropyl)uracil.[13] This represents a potent miscoding lesion, as uracil will pair with adenine instead of guanine during replication.

Adduct_Formation cluster_adducts Major DNA Adducts This compound This compound (Epoxide) DNA DNA Double Helix This compound->DNA Electrophilic Attack on Nucleophilic Sites (N7, N3, etc.) N7_Gua N7-HP-Guanine DNA->N7_Gua N3_Ade N3-HP-Adenine DNA->N3_Ade N3_Cyt N3-HP-Cytosine (leads to Uracil adduct) DNA->N3_Cyt LCMS_Workflow start Biological Sample (Tissue or Cells) dna_iso 1. DNA Isolation (Phenol-Chloroform or Kit) start->dna_iso hydrolysis 2. Enzymatic Hydrolysis (+ Isotope-Labeled Internal Standard) dna_iso->hydrolysis spe 3. Solid-Phase Extraction (SPE) (Cleanup and Concentration) hydrolysis->spe lcms 4. LC-MS/MS Analysis (Separation and Detection - SRM) spe->lcms data 5. Data Analysis (Quantification vs. Standard Curve) lcms->data end Result: Adducts / 10^8 Nucleotides data->end

References

The Dual Reactivity of Glycidol: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, few molecules offer the versatility of glycidol (2,3-epoxy-1-propanol). Its unique bifunctional nature, possessing both a strained epoxide ring and a primary hydroxyl group, makes it a highly valuable chiral building block. This guide provides an in-depth exploration of this compound's reactivity with nucleophiles and electrophiles, offering field-proven insights and detailed methodologies for its strategic application in complex molecule synthesis.

The Architectural Cornerstone: Understanding this compound's Bifunctionality

This compound's reactivity is fundamentally dictated by its two functional groups: the electrophilic epoxide and the nucleophilic/protic hydroxyl group. This duality allows for a diverse range of chemical transformations, enabling its incorporation into a wide array of molecular architectures, from surfactants and resins to pharmaceuticals. The inherent ring strain of the epoxide makes it susceptible to nucleophilic attack, while the hydroxyl group can be readily derivatized by electrophiles or can participate as a nucleophile itself.

A critical aspect of this compound's chemistry is the interplay between these two groups. The hydroxyl group can influence the reactivity of the epoxide, and vice-versa, through intramolecular interactions or by directing the approach of incoming reagents. This intricate relationship is a key consideration in designing synthetic strategies involving this compound.

Reactions with Nucleophiles: The Epoxide Ring-Opening

The most prominent reaction of this compound is the nucleophilic ring-opening of its epoxide moiety. This reaction can be catalyzed by either acids or bases, with the choice of catalyst profoundly influencing the regioselectivity of the attack.

Base-Catalyzed Ring-Opening: A Sterically-Driven SN2 Pathway

Under basic or nucleophilic conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbons of the epoxide, leading to the opening of the ring and the formation of an alkoxide intermediate, which is subsequently protonated.

Causality of Regioselectivity: In this SN2-driven process, steric hindrance is the dominant factor governing the site of nucleophilic attack. Consequently, the nucleophile will preferentially attack the less substituted carbon (C1), leading to the formation of a primary alcohol.

base_catalyzed_opening cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product This compound This compound ts [Nu---C1---O]⁻ This compound->ts SN2 Attack at C1 nucleophile Nu⁻ nucleophile->ts alkoxide Alkoxide Intermediate ts->alkoxide product 1-substituted-2,3-propanediol alkoxide->product Protonation

Caption: Base-catalyzed nucleophilic attack on this compound.

Experimental Protocol: Synthesis of Benzyl Glycidyl Ether (a Glycidyl Ether)

This protocol details a common method for the synthesis of a glycidyl ether, a key intermediate in many applications.

  • Reagents and Setup:

    • Benzyl alcohol

    • Epichlorohydrin (can be used as a precursor to this compound in situ)

    • A solid base (e.g., potassium hydroxide) or an aqueous solution of a strong base (e.g., 50% NaOH)

    • A phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate) if using a biphasic system.

    • An appropriate solvent (e.g., toluene or diethyl ether)

    • A reaction flask equipped with a stirrer, dropping funnel, and thermometer, under an inert atmosphere (e.g., nitrogen).

  • Procedure: a. To a stirred solution of benzyl alcohol and the phase-transfer catalyst in the chosen solvent, cool the mixture to 0°C. b. Slowly add the strong base (e.g., 50% aqueous NaOH) dropwise, maintaining the temperature at 0°C. c. After the addition of the base, continue stirring for a short period (e.g., 30 minutes) at the same temperature. d. Add epichlorohydrin dropwise to the reaction mixture, ensuring the temperature remains controlled. e. After the addition of epichlorohydrin, allow the reaction to proceed for several hours (e.g., 4 hours) at a slightly elevated temperature (e.g., room temperature or slightly above). f. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). g. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the pure benzyl glycidyl ether.

Acid-Catalyzed Ring-Opening: An SN1-like Pathway

In the presence of an acid catalyst, the mechanism of epoxide ring-opening is more complex and exhibits significant SN1 character. The acid first protonates the epoxide oxygen, making it a much better leaving group.

Causality of Regioselectivity: The protonated epoxide exists in a state where the C-O bonds are weakened. A partial positive charge develops on the carbon atoms, with a greater degree of positive charge residing on the more substituted carbon (C2) due to hyperconjugation and inductive effects, which can better stabilize this charge. Consequently, the nucleophile preferentially attacks the more substituted carbon, leading to the formation of a secondary alcohol. The reaction is not a true SN1 reaction as a discrete carbocation is not typically formed; rather, it is a continuum between SN1 and SN2.

acid_catalyzed_opening cluster_reactants Reactants cluster_protonation Protonation cluster_attack Nucleophilic Attack cluster_product Product This compound This compound protonated_epoxide Protonated Epoxide This compound->protonated_epoxide acid H⁺ acid->protonated_epoxide attack Nucleophile (NuH) attacks C2 protonated_epoxide->attack SN1-like product 2-substituted-1,3-propanediol attack->product Deprotonation

Caption: Acid-catalyzed nucleophilic attack on this compound.

Quantitative Data on Regioselectivity

The regioselectivity of this compound's ring-opening is highly dependent on the nucleophile and the reaction conditions.

NucleophileCatalystMajor Product (Attack at)Reference
AlcoholsLewis Acids (e.g., Al(OTf)₃)1-alkoxy-2,3-propanediol (C1)
AlcoholsBrønsted AcidsMixture of 1- and 2-alkoxy-2,3-propanediols
AminesUncatalyzed1-amino-2,3-propanediol (C1)
Azide (N₃⁻)-1-azido-2,3-propanediol (C1)
Thiocyanate (SCN⁻)-1-thiocyanato-2,3-propanediol (C1)

Reactions with Electrophiles: Derivatization of the Hydroxyl Group

The primary hydroxyl group of this compound is a versatile handle for introducing a variety of functional groups through reactions with electrophiles. These reactions typically preserve the epoxide ring, allowing for subsequent modifications.

Esterification and Etherification

The hydroxyl group can be readily esterified with acyl chlorides or acid anhydrides, or etherified with alkyl halides under basic conditions. These reactions follow standard nucleophilic acyl substitution or Williamson ether synthesis pathways.

Experimental Protocol: Esterification of this compound with an Acyl Chloride

  • Reagents and Setup:

    • This compound

    • Acyl chloride (e.g., benzoyl chloride)

    • A non-nucleophilic base (e.g., pyridine or triethylamine)

    • Anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether)

    • Reaction flask with a stirrer, dropping funnel, and under an inert atmosphere.

  • Procedure: a. Dissolve this compound and the base in the anhydrous solvent and cool the mixture to 0°C. b. Slowly add the acyl chloride dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). d. Quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent. e. Wash the organic layer with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting glycidyl ester by column chromatography.

Reaction with Isocyanates

This compound reacts with isocyanates to form glycidyl urethanes, which are valuable monomers for the synthesis of polyurethanes. The reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic carbon of the isocyanate.

isocyanate_reaction cluster_reactants Reactants cluster_product Product This compound This compound urethane Glycidyl Urethane This compound->urethane isocyanate R-N=C=O isocyanate->urethane

Caption: Reaction of this compound with an isocyanate.

Trustworthiness and Safety: A Self-Validating System

The high reactivity of this compound necessitates stringent safety protocols. Each experimental protocol described in this guide is designed as a self-validating system, where careful control of reaction parameters and appropriate workup procedures are integral to achieving the desired outcome safely and efficiently.

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: this compound is a suspected carcinogen and mutagen. Avoid direct contact with skin and eyes.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.

  • Quenching: Be prepared to quench reactions effectively. For instance, in base-catalyzed reactions, have an acidic solution ready for neutralization.

Conclusion

This compound's dual reactivity as both a potent electrophile and a versatile nucleophile makes it an indispensable tool in modern synthetic chemistry. A thorough understanding of the mechanistic principles governing its reactions, particularly the factors controlling regioselectivity in epoxide ring-opening, is paramount for its effective utilization. By adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently harness the synthetic potential of this remarkable molecule to advance the frontiers of science and drug development.

The Precarious Nature of a Bifunctional Building Block: An In-depth Technical Guide to the Thermal and Chemical Stability of Glycidol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Glycidol's Reactivity

This compound (2,3-epoxy-1-propanol), a chiral molecule boasting both an epoxide and a primary alcohol functional group, stands as a valuable and versatile building block in modern organic synthesis.[1][2][3] Its utility in the pharmaceutical industry for crafting antiviral and cardiac drugs, and its role in the production of surfactants, plastic additives, and epoxy resins, is well-documented.[3][4][5] However, the very bifunctionality that makes this compound a synthetic chemist's asset also renders it inherently unstable.[3] The strained epoxide ring, coupled with the nucleophilic hydroxyl group, creates a molecule prone to a variety of degradation pathways, including polymerization, hydrolysis, and reactions with a wide array of chemical entities.[4][6]

This technical guide, intended for researchers, scientists, and drug development professionals, delves into the critical aspects of this compound's thermal and chemical stability. Understanding these parameters is not merely an academic exercise; it is paramount for ensuring the safety, efficacy, and quality of processes and products that utilize this reactive intermediate. We will explore the mechanisms of its degradation under various conditions, provide practical guidance for its handling and storage, and present methodologies for assessing its stability.

I. Thermal Stability and Decomposition

The thermal instability of this compound is a significant concern, with the potential for runaway reactions and explosive decomposition.[1][7][8] It is known to decompose at its boiling point of 162 °C and may polymerize if heated above room temperature.[1][9][10]

Thermal Decomposition Pathways

At elevated temperatures, this compound can undergo exothermic decomposition.[11] Initial concerns in analytical settings, such as gas chromatography, revolved around the potential for this compound to form from the thermal decomposition of glycerol through the loss of a water molecule to create the epoxide ring.[12] Studies on the thermal decomposition of glycidyl esters of fatty acids have shown that they are more unstable than triglycerides at high temperatures, leading to the formation of hydrocarbons, aldehydes, and carbon dioxide.[13][14][15]

A simplified representation of a potential thermal decomposition pathway for this compound is illustrated below. This process can be complex and may involve radical mechanisms, especially at higher temperatures.

ThermalDecomposition This compound This compound Heat High Temperature This compound->Heat Intermediates Radical Intermediates / Rearrangement Products Heat->Intermediates Initiation DecompositionProducts Decomposition Products (e.g., Acrolein, Water, CO, CO2) Intermediates->DecompositionProducts Propagation/Termination

Caption: Simplified pathway of this compound's thermal decomposition.

Spontaneous Polymerization

Even at ambient temperatures, this compound can undergo slow polymerization, a reaction that is significantly accelerated by heat.[4][16] The decrease in epoxy group content during storage at 25°C is approximately 2% per month.[4] This polymerization is often an exothermic process, which can lead to a dangerous increase in temperature and pressure if not controlled.[11]

The mechanism of thermal polymerization can be complex, involving both the epoxide and hydroxyl functionalities. The hydroxyl group of one this compound molecule can act as a nucleophile, attacking the epoxide ring of another, initiating a chain reaction.

II. Chemical Stability and Reactivity

This compound's reactivity is dictated by the electrophilic nature of the epoxide ring, which is susceptible to nucleophilic attack, and the nucleophilic character of the hydroxyl group. Its stability is highly dependent on the chemical environment, particularly the pH.

Acid-Catalyzed Reactions

In the presence of acids, the epoxide ring of this compound is protonated, activating it towards nucleophilic attack. This significantly accelerates its reaction with nucleophiles, including water, alcohols, and even other this compound molecules. Strong acids can induce explosive decomposition.[1][7]

Under acidic conditions, the hydrolysis of this compound proceeds rapidly. For instance, in 0.1 M hydrochloric acid, this compound has a half-life of only 10 minutes, hydrolyzing to glycerol (97.2%) and 3-chloro-1,2-propanediol (2.8%).[9] The reaction with alcohols in an acidic environment yields a mixture of 1-alkyl- and 2-alkylglycerin ethers.[4]

The acid-catalyzed ring-opening mechanism is depicted below:

AcidCatalyzedOpening cluster_reactants Reactants This compound This compound Protonated_Epoxide Protonated Epoxide This compound->Protonated_Epoxide + H+ H_plus H+ Products Ring-Opened Products (Mixture of isomers) Protonated_Epoxide->Products + Nucleophile Nucleophile Nucleophile (e.g., H2O, ROH) Nucleophile->Products

Caption: Acid-catalyzed nucleophilic ring-opening of this compound.

Base-Catalyzed Reactions

Strong bases can also catalyze the decomposition of this compound, potentially leading to explosive reactions.[1][7] In a basic environment, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide is a potent nucleophile that can attack the epoxide of another this compound molecule, initiating anionic ring-opening polymerization. This process leads to the formation of hyperbranched polythis compound.[6][17]

When reacting with alcohols under basic catalysis, the primary product is the 1-alkylglycerin ether.[4] This selectivity is in contrast to the mixture of isomers obtained under acidic conditions.

The base-catalyzed polymerization mechanism is illustrated here:

BaseCatalyzedPolymerization cluster_initiation Initiation cluster_propagation Propagation Glycidol1 This compound Alkoxide This compound Alkoxide Glycidol1->Alkoxide + Base Base Base (e.g., OH-) Dimer Dimer Alkoxide->Dimer + this compound Glycidol2 Another this compound Molecule Glycidol2->Dimer Polythis compound Polythis compound Chain Dimer->Polythis compound + n this compound

Caption: Base-catalyzed anionic polymerization of this compound.

Reactions with Other Chemical Species

This compound's high reactivity extends to a broad range of other chemical entities:

  • Amines: this compound readily reacts with primary and secondary amines, a reaction of significant interest in organic synthesis.[18]

  • Fatty Acids: The reaction with fatty acids produces glycerin monoesters, which have applications as emulsifiers and stabilizers.[4]

  • Isocyanates: this compound reacts with isocyanates to form glycidyl carbamates.[4]

  • Metal Halides and Metals: Anhydrous metal halides (e.g., aluminum chloride, iron(III) chloride, tin(IV) chloride) and certain metals (e.g., copper, zinc) can cause explosive decomposition or polymerization.[1][7][19]

  • Oxidizing Agents: As a combustible liquid, this compound is incompatible with strong oxidizing agents.[7][20]

III. Practical Considerations for Handling, Storage, and Stability Assessment

Given its inherent instability, strict adherence to proper handling and storage protocols is crucial to ensure safety and maintain the integrity of this compound.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8 °C is recommended.[3][19]

  • Inert Atmosphere: Handling and storage under an inert gas are advised to prevent reactions with atmospheric components.[19]

  • Protection from Light: Storage in light-protected containers is necessary as decomposition can be accelerated by light.[7]

  • Moisture Sensitivity: this compound is moisture-sensitive and should be protected from humidity.[7][19]

  • Stabilization: For transportation and storage, this compound is often diluted in a solvent like isopropanol (e.g., 70 wt%) to enhance its stability.[11] Dissolving this compound in solvents such as benzene, toluene, or chlorohydrocarbons can also inhibit self-polymerization.[4]

Incompatible Materials

A summary of materials incompatible with this compound is provided in the table below:

Class of Incompatible MaterialExamplesPotential Hazard
Strong Acids Sulfuric acid, Hydrochloric acidExplosive decomposition, violent polymerization
Strong Bases Sodium hydroxide, Potassium hydroxideExplosive decomposition, violent polymerization
Strong Oxidizing Agents Nitrates, Peroxides, Chlorine bleachesFire and explosion
Anhydrous Metal Halides AlCl₃, FeCl₃, SnCl₄Explosive decomposition, violent polymerization
Metals Copper, Zinc, AluminumPolymerization, decomposition
Experimental Protocol for Stability Assessment

A fundamental approach to assessing the stability of this compound in a specific formulation or under particular conditions involves monitoring the concentration of this compound and the appearance of degradation products over time.

Objective: To determine the stability of a 10% (w/v) solution of this compound in a novel buffer system at 40°C over 48 hours.

Materials:

  • This compound (≥95% purity)

  • Novel buffer system (pH 7.0)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • HPLC system with a suitable C18 column and UV detector

  • Incubator set to 40°C

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in the novel buffer system to prepare a 10% (w/v) stock solution.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the stock solution. Dilute it with the mobile phase (e.g., a mixture of acetonitrile and water) to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. This will serve as the initial concentration of this compound.

  • Incubation: Place the remaining stock solution in a sealed container in an incubator set at 40°C.

  • Time Points: At predetermined intervals (e.g., 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots of the incubated solution.

  • Sample Preparation for HPLC: For each time point, dilute the aliquot with the mobile phase to the same concentration as the T=0 sample.

  • HPLC Analysis: Inject each prepared sample into the HPLC system.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the T=0 sample.

    • Monitor the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

The following diagram illustrates this experimental workflow:

StabilityWorkflow Start Prepare 10% this compound Solution T0_Analysis T=0 HPLC Analysis Start->T0_Analysis Incubation Incubate at 40°C Start->Incubation Data_Analysis Data Analysis: - Quantify this compound - Identify Degradants - Determine Kinetics T0_Analysis->Data_Analysis Sampling Sample at Time Points (2, 4, 8, 12, 24, 48h) Incubation->Sampling HPLC_Analysis HPLC Analysis of Samples Sampling->HPLC_Analysis HPLC_Analysis->Data_Analysis End Stability Profile Determined Data_Analysis->End

Caption: Experimental workflow for assessing this compound stability.

IV. Conclusion

This compound's dual functionality makes it a cornerstone for the synthesis of a myriad of valuable compounds. However, this same characteristic is the root of its inherent instability. A thorough understanding of its thermal and chemical degradation pathways is not just beneficial but essential for any professional working with this compound. By implementing appropriate handling and storage procedures and conducting rigorous stability assessments, the risks associated with this compound's reactivity can be effectively managed. This allows for the safe and efficient harnessing of its synthetic potential in research, development, and manufacturing.

References

A Comprehensive Guide to the Spectroscopic Characterization of Glycidol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Glycidol (2,3-epoxy-1-propanol) is a bifunctional organic molecule of significant interest in the chemical and pharmaceutical industries.[1] Its unique structure, containing both a reactive epoxide ring and a primary alcohol, makes it a versatile building block for the synthesis of a wide range of products, including polymers, surfactants, and pharmaceutical intermediates.[1] A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of new applications. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of these spectra, offering insights grounded in the principles of chemical structure and reactivity.

The Molecular Canvas: Structure of this compound

A clear understanding of this compound's structure is the foundation for interpreting its spectroscopic data. The molecule consists of a three-membered oxirane (epoxide) ring attached to a hydroxymethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: Probing the Protons

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the epoxide ring and the hydroxymethyl group. The protons on the three-membered epoxide ring typically appear in a chemical shift range of approximately 2.5 to 3.5 ppm.[2][3]

Table 1: Typical ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ) ppmMultiplicity
-OHVariableBroad Singlet
-CH₂- (exocyclic)~3.6 - 3.9Multiplet
-CH- (epoxide)~3.1 - 3.3Multiplet
-CH₂- (epoxide)~2.6 - 2.8Multiplet

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The diastereotopic nature of the methylene protons on the epoxide ring, coupled with their proximity to the chiral center, often leads to complex splitting patterns.[2] The exocyclic methylene protons adjacent to the hydroxyl group are deshielded due to the electronegativity of the oxygen atom.

Experimental Protocol: ¹H NMR of this compound

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the appropriate spectral width, acquisition time, and number of scans. A typical experiment might involve a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For this compound, three distinct signals are expected. The carbons of the strained epoxide ring are characteristically found in the 40-60 ppm region.[2][4]

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ) ppm
-CH₂- (exocyclic)~61-63
-CH- (epoxide)~50-52
-CH₂- (epoxide)~44-46

Note: Chemical shifts are approximate and can vary depending on the solvent.

The upfield shift of the epoxide carbons compared to a typical acyclic ether is a consequence of the ring strain.[3][4]

Experimental Protocol: ¹³C NMR of this compound

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup: Similar to ¹H NMR, place the sample in the spectrometer and optimize the field homogeneity.

  • Acquisition Parameters: Utilize a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by features arising from the O-H bond of the alcohol and the C-O bonds of the epoxide ring.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch (H-bonded)~3200-3600Strong, Broad
Epoxide (C-O-C)Asymmetric Stretch~1250Strong
Epoxide (C-O-C)Symmetric Stretch~950-810Strong
Epoxide (C-O-C)Ring Breathing~880-750Strong
Aliphatic C-HC-H Stretch~2850-3000Medium
Alcohol (C-O)C-O Stretch~1050Strong

The broadness of the O-H stretching band is a hallmark of hydrogen bonding.[5][6] The epoxide ring exhibits several characteristic stretches, with the asymmetric C-O-C stretch being particularly intense.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR of this compound

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry: Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.

For this compound (C₃H₆O₂), the molecular weight is 74.08 g/mol .[8][9] The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 74.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
74[C₃H₆O₂]⁺ (Molecular Ion)
73[M - H]⁺
57[M - OH]⁺
45[M - CH₂OH]⁺
43[C₂H₃O]⁺
31[CH₂OH]⁺

The fragmentation of the molecular ion is a key diagnostic tool. Common fragmentation pathways for alcohols include the loss of a hydrogen atom or a hydroxyl radical.[10][11] The cleavage of the bond between the epoxide ring and the hydroxymethyl group is also a prominent fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The multifaceted spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a comprehensive and unambiguous structural characterization. Each technique offers a unique piece of the molecular puzzle, and together they form a self-validating system for confirming the identity and purity of this important chemical intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling confident and accurate characterization of this compound and its derivatives.

References

The In Vivo Odyssey of Glycidol: A Technical Guide to its Biological Fate and Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of Understanding Glycidol's In Vivo Journey

This compound, a seemingly simple epoxide, presents a complex challenge in toxicology and drug development. Its presence as a contaminant in processed foods, primarily through the hydrolysis of glycidyl fatty acid esters, necessitates a thorough understanding of its behavior within a biological system.[1][2] Furthermore, its reactive epoxide moiety, while a cause for concern due to its carcinogenic potential, also makes it a subject of interest in understanding the mechanisms of DNA and protein adduction.[3][4] This guide provides a comprehensive exploration of the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, offering insights for researchers and professionals working to assess its risks and understand its toxicological profile.

Section 1: Absorption, Distribution, Metabolism, and Excretion (ADME) - A Systemic Overview

The biological fate of this compound is a dynamic process governed by its physicochemical properties and the body's metabolic machinery. Understanding its ADME profile is fundamental to predicting its potential for toxicity and for developing strategies for risk assessment.

Absorption: Entry into the Systemic Circulation

Following oral administration, this compound is readily absorbed from the gastrointestinal tract.[4] Studies in male Fischer 344 rats have demonstrated that approximately 87–92% of an orally administered dose is absorbed.[3] Glycidyl fatty acid esters, found in various food products, are hydrolyzed in vivo by lipases to release free this compound, which is then absorbed.[5][6][7] This enzymatic release means that exposure to glycidyl esters should be considered equivalent to exposure to the same molar quantity of this compound for risk assessment purposes.[8]

Distribution: Dissemination Throughout the Body

Once absorbed, this compound is rapidly distributed throughout the organism.[8] The highest concentrations of radioactivity following administration of radiolabeled this compound in rats were found in the blood cells, thyroid, liver, kidney, and spleen.[4] This widespread distribution highlights the potential for this compound to interact with a variety of tissues and biomolecules.

Metabolism: The Body's Two-Pronged Defense

This compound is metabolized through two primary pathways: hydrolysis and glutathione conjugation. These pathways represent the body's attempt to detoxify and eliminate this reactive compound.

  • Hydrolysis: The primary metabolic route for this compound is hydrolysis to glycerol.[4] This reaction is catalyzed by epoxide hydrolases, primarily in the liver. Glycerol, a benign endogenous substance, can then enter normal metabolic pathways.

  • Glutathione Conjugation: The second major pathway involves the conjugation of this compound with glutathione (GSH), a key cellular antioxidant.[4][] This reaction, catalyzed by glutathione S-transferases (GSTs), results in the formation of S-(2,3-dihydroxypropyl)glutathione.[3][4] This conjugate is more water-soluble and can be further metabolized and excreted.[10] A significant decrease in hepatic glutathione content has been observed in rats following this compound administration, indicating that this is a significant detoxification route.[4]

Excretion: Elimination from the Body

The metabolites of this compound are primarily excreted in the urine. The glutathione conjugate undergoes further processing to form mercapturic acids, such as 2,3-dihydroxypropyl mercapturic acid, which are then eliminated.[8]

Section 2: Key Metabolic Pathways and Mechanistic Insights

The metabolism of this compound is a critical determinant of its toxicity. The balance between the hydrolysis and glutathione conjugation pathways can influence the extent of its interaction with cellular macromolecules.

Glycidol_Metabolism This compound This compound Glycerol Glycerol This compound->Glycerol Epoxide Hydrolase (Hydrolysis) GSH_Conjugate S-(2,3-dihydroxypropyl)glutathione This compound->GSH_Conjugate Glutathione S-Transferase (GSH Conjugation) Macromolecular_Adducts Macromolecular Adducts (e.g., Hemoglobin, DNA) This compound->Macromolecular_Adducts Electrophilic Attack Glycidyl_Esters Glycidyl Fatty Acid Esters (in food) Glycidyl_Esters->this compound Lipase Hydrolysis (in vivo) Excretion Urinary Excretion Glycerol->Excretion Enters normal metabolism Mercapturic_Acid 2,3-dihydroxypropyl mercapturic acids GSH_Conjugate->Mercapturic_Acid Further Metabolism Mercapturic_Acid->Excretion

Caption: In vivo metabolic pathways of this compound.

The reactive epoxide ring of this compound makes it an electrophile, capable of reacting with nucleophilic sites on cellular macromolecules such as DNA and proteins. This reactivity is the basis for its genotoxic and carcinogenic properties.[3] The formation of hemoglobin adducts, specifically N-(2,3-dihydroxypropyl)valine (diHOPrVal), has been extensively studied as a biomarker of internal exposure to this compound.[1][11] The levels of these adducts show a dose-dependent increase following this compound administration and are chemically stable, with their elimination corresponding to the normal turnover of erythrocytes.[11]

Section 3: In Vivo Experimental Methodologies

The study of this compound's in vivo fate relies on a combination of animal models and sophisticated analytical techniques.

Animal Models and Dosing Regimens
  • Choice of Model: The Fischer 344 rat is a commonly used model for studying the toxicokinetics of this compound.[4] Mice are also frequently used, particularly for investigating hemoglobin adduct formation.[12][13]

  • Administration Route: Oral gavage is a standard method for administering a precise dose of this compound to mimic dietary exposure.[11][14]

  • Dose Selection: Dose-ranging studies are crucial to establish a dose-response relationship for metabolic and toxicological endpoints. Doses used in studies have ranged from 12 mg/kg to 75 mg/kg body weight in rats.[3][11]

Protocol: In Vivo Study of this compound Metabolism and Hemoglobin Adduct Formation

This protocol outlines a general workflow for an in vivo study in rats.

Step 1: Animal Acclimatization and Grouping

  • Acclimatize male Fischer 344 rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Randomly assign animals to treatment groups (e.g., vehicle control, low dose, medium dose, high dose of this compound).

Step 2: Dosing

  • Prepare this compound solutions in a suitable vehicle (e.g., water or corn oil).

  • Administer a single oral gavage of the designated dose to each animal.

Step 3: Sample Collection

  • At predetermined time points (e.g., 24 hours post-dosing for peak adduct levels), anesthetize the animals.

  • Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Collect urine using metabolic cages throughout the study period.

  • Harvest tissues of interest (liver, kidney, spleen, etc.) and snap-freeze in liquid nitrogen for later analysis.

Step 4: Sample Processing and Analysis

  • Hemoglobin Adduct Analysis:

    • Isolate globin from red blood cells.

    • Hydrolyze the globin to release the N-terminal valine adduct, N-(2,3-dihydroxypropyl)valine (diHOPrVal).

    • Quantify diHOPrVal using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Metabolite Analysis in Urine:

    • Acidify urine samples and extract metabolites.

    • Analyze for mercapturic acid derivatives using LC-MS/MS.[8]

  • Tissue Analysis:

    • Homogenize tissues to measure glutathione levels or enzyme activities (e.g., epoxide hydrolase, GST).

InVivo_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Acclimatization Animal Acclimatization (e.g., Fischer 344 rats) Grouping Randomized Grouping (Control & Dose Groups) Acclimatization->Grouping Dosing Oral Gavage (this compound or Vehicle) Grouping->Dosing Sample_Collection Sample Collection (Blood, Urine, Tissues) Dosing->Sample_Collection Hb_Adducts Hemoglobin Adduct Analysis (LC-MS/MS) Sample_Collection->Hb_Adducts Urine_Metabolites Urine Metabolite Analysis (LC-MS/MS) Sample_Collection->Urine_Metabolites Tissue_Analysis Tissue Analysis (e.g., GSH levels) Sample_Collection->Tissue_Analysis

Caption: Experimental workflow for in vivo this compound studies.

Section 4: Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueSpecies/StrainRouteReference
Absorption ~87-92%Male Fischer 344 RatOral[3][4]
Elimination Half-life of diHOPrVal Compatible with erythrocyte lifespan (~61 days)RatOral[11]

Table 2: Hemoglobin Adduct Levels in Rats Following a Single Oral Dose of this compound

Dose (mg/kg bw)diHOPrVal Level (pmol/g globin) at 24hReference
0Not specified[11]
12.5Dose-dependent increase[11]
25Dose-dependent increase[11]
50Dose-dependent increase[11]
75Dose-dependent increase[11]

Conclusion: A Framework for Future Research

This guide has provided a comprehensive overview of the in vivo biological fate and metabolism of this compound. The rapid absorption, widespread distribution, and primary metabolic pathways of hydrolysis and glutathione conjugation are well-established. The formation of hemoglobin adducts serves as a reliable biomarker for internal exposure.

Future research should focus on further elucidating the inter-individual variability in this compound metabolism, the potential for saturation of metabolic pathways at high doses, and the long-term consequences of chronic low-level exposure. A deeper understanding of these aspects will be crucial for refining risk assessments and ensuring public health.

References

A Historical Overview of the Discovery and Early Research of Glycidol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidol (2,3-epoxy-1-propanol), a bifunctional molecule containing both an epoxide and a primary alcohol group, holds a significant position in the landscape of organic chemistry. Its unique structure imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of a wide array of chemical compounds. This guide provides an in-depth historical overview of the discovery of this compound, the pioneering research into its synthesis and properties, and the early investigations into its applications and toxicological profile. Understanding the origins of this versatile molecule offers valuable context for contemporary research and development in fields ranging from polymer chemistry to pharmaceuticals.

The Dawn of a New Epoxide: The Discovery and First Synthesis

The discovery of this compound is credited to the Russian chemist Nikolai Prilezhaev in 1909.[1] His work, published in the Berichte der Deutschen Chemischen Gesellschaft, detailed the synthesis of this compound through the epoxidation of allyl alcohol using peroxybenzoic acid.[1] This reaction, now famously known as the Prilezhaev oxidation, was a significant breakthrough in organic synthesis, providing a general method for the conversion of alkenes to epoxides.[1][2]

The Prilezhaev Reaction: A Foundational Approach

The Prilezhaev reaction is a cornerstone of epoxide synthesis.[2] It involves the reaction of an alkene with a peroxy acid, where the peroxy acid delivers an oxygen atom to the double bond, forming the characteristic three-membered epoxide ring.[2] In the case of this compound's first synthesis, allyl alcohol served as the alkene precursor.

Prilezhaev_Reaction

Experimental Protocol: Conceptual Recreation of Prilezhaev's Synthesis

Based on the general understanding of the Prilezhaev reaction, a conceptual protocol for the first synthesis of this compound can be outlined as follows:

  • Preparation of Peroxybenzoic Acid: Peroxybenzoic acid would have been prepared fresh, likely by reacting benzoyl peroxide with a strong base like sodium methoxide.

  • Reaction Setup: A solution of allyl alcohol in a suitable inert solvent, such as diethyl ether or chloroform, would be prepared in a reaction vessel equipped for temperature control.

  • Epoxidation: The freshly prepared peroxybenzoic acid solution would be added portion-wise to the allyl alcohol solution while maintaining a low temperature, likely with an ice bath, to control the exothermic reaction.

  • Workup and Isolation: After the reaction was complete, the mixture would be washed with a basic solution (e.g., sodium bicarbonate) to remove the benzoic acid byproduct. The organic layer would then be dried and the solvent removed under reduced pressure to yield crude this compound.

  • Purification: Final purification would likely have been achieved by distillation under reduced pressure to prevent polymerization and decomposition, a known characteristic of this compound at its atmospheric boiling point.[1]

Early Characterization and Elucidation of Properties

Following its synthesis, the next critical step was the characterization of this new molecule. In the early 20th century, chemists relied on a combination of physical property measurements and chemical tests to elucidate the structure and purity of new compounds.[1][3]

Physical Properties

Early researchers would have meticulously measured the fundamental physical constants of this compound. These values were crucial for its identification and for assessing its purity.

PropertyEarly Reported Value
Boiling Point Decomposes at its atmospheric boiling point.[1]
Appearance Colorless, slightly viscous liquid.[4]
Solubility Miscible with water.[1]

This table summarizes the qualitative physical properties of this compound as would have been observed by early researchers.

Chemical Characterization in the Early 20th Century

In the absence of modern spectroscopic techniques, the structural confirmation of this compound would have relied on a series of chemical reactions and analyses:

  • Elemental Analysis: Combustion analysis would have been performed to determine the empirical formula of C₃H₆O₂.[3]

  • Functional Group Tests:

    • Test for Unsaturation: The absence of a reaction with bromine water would indicate the successful conversion of the alkene group in allyl alcohol.

    • Test for Hydroxyl Group: Reaction with sodium metal would produce hydrogen gas, confirming the presence of an alcohol.

    • Epoxide Ring-Opening Reactions: The high reactivity of the three-membered ring is a hallmark of epoxides. Early chemists would have observed that this compound readily reacts with nucleophiles like water (to form glycerol), acids, and bases, leading to the opening of the epoxide ring. This reactivity would have been a key indicator of the epoxide functional group.

Glycidol_Reactivity

The Rise of Industrial Synthesis: Beyond the Laboratory

While the Prilezhaev reaction was groundbreaking, the need for large-scale production of this compound for industrial applications led to the development of alternative synthetic routes. These methods often utilized more readily available and cost-effective starting materials.

From Glycerol and Epichlorohydrin

A significant advancement in this compound production was the development of processes starting from glycerol or epichlorohydrin, both of which became increasingly available as byproducts of the burgeoning chemical industry.[5][6]

  • From Glycerol: The vast supply of glycerol from the soap and biodiesel industries spurred research into its conversion to higher-value chemicals like this compound. This typically involves a two-step process: the reaction of glycerol with a chlorinating agent to form monochloropropanediols, followed by treatment with a base to induce ring closure to this compound.[7]

  • From Epichlorohydrin: Epichlorohydrin, itself a key commodity chemical, could also be converted to this compound. This process involves the reaction of epichlorohydrin with a base under controlled conditions.[5] Companies like Shell and Dow were pioneers in the industrial production of epichlorohydrin and its derivatives.[6][8][9]

Industrial_Synthesis

Early Applications: A Versatile Building Block

Initially, this compound was primarily a subject of academic research.[5] However, its bifunctional nature quickly made it an attractive building block for a variety of applications.

  • Chemical Intermediate: this compound's primary early use was as an intermediate in the synthesis of other chemicals, including glycerol, glycidyl ethers, esters, and amines.[5]

  • Stabilizer: It found application as a stabilizer for natural oils and vinyl polymers.[6]

  • Pharmaceutical and Healthcare Applications: The potential for incorporating the glycidyl group into more complex molecules led to its use in the pharmaceutical industry.[5]

Early Toxicological Research: Unveiling the Hazards

A critical aspect of the early research on any new chemical is the assessment of its potential toxicity. A seminal study on the toxicology of this compound was published in 1956 by Hine and his colleagues.[5] Their work provided the first detailed insights into the adverse health effects of this compound.

Key Findings from Hine et al. (1956)

The research by Hine's group laid the foundation for the understanding of this compound's toxicological profile. Their studies, primarily in animal models, revealed several key hazards:

  • Irritant Properties: this compound was found to be a moderate to severe irritant to the skin, eyes, and respiratory tract.

  • Acute Toxicity: The study established lethal dose (LD50) and lethal concentration (LC50) values, indicating significant toxicity upon acute exposure.

  • Systemic Effects: The research also noted the potential for systemic effects following exposure.

These early toxicological findings were instrumental in establishing the necessary handling precautions and safety measures for working with this compound. Subsequent research has further elucidated its carcinogenic potential, leading to its classification as a probable human carcinogen.

Conclusion

The journey of this compound, from its initial synthesis in a university laboratory to its large-scale industrial production, exemplifies the progression of chemical science in the 20th century. The pioneering work of Nikolai Prilezhaev not only introduced a new and highly reactive molecule but also a powerful synthetic method that remains relevant today. The subsequent research into its properties, industrial synthesis, applications, and toxicology has provided a comprehensive understanding of this important chemical intermediate. For modern researchers, this historical perspective underscores the foundational principles that continue to guide the safe and innovative use of this compound in the development of new materials and therapeutics.

References

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of Glycidol from Glycerol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the efficient one-pot synthesis of glycidol from glycerol, a readily available byproduct of biodiesel production. This environmentally conscious approach circumvents the traditional, often hazardous, multi-step methods by utilizing a direct conversion pathway. We will delve into the underlying reaction mechanism, explore various catalytic systems, and present detailed experimental procedures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries seeking a practical and sustainable method for this compound production.

Introduction: The Significance of this compound and Sustainable Synthesis

This compound (2,3-epoxy-1-propanol) is a highly valuable and versatile chemical intermediate with broad applications in the synthesis of pharmaceuticals, cosmetics, detergents, and polymers.[1][2] Traditionally, the industrial production of this compound has relied on environmentally taxing methods, such as the epoxidation of allyl alcohol or the reaction of epichlorohydrin under alkaline conditions.[1][3] These processes often involve high production costs, significant generation of waste, and equipment corrosion.

The increasing global production of biodiesel has led to a surplus of its primary byproduct, glycerol.[2] The effective utilization of this renewable feedstock is a key objective in the development of sustainable chemical processes.[4] The one-pot synthesis of this compound from glycerol presents an atom-economical and greener alternative to conventional methods.[5] This approach typically involves the transesterification of glycerol with a carbonate source, such as dimethyl carbonate (DMC), followed by an in-situ decarboxylation to yield the desired epoxide.

Reaction Mechanism: A Two-Step Transformation in a Single Pot

The one-pot synthesis of this compound from glycerol and dimethyl carbonate (DMC) proceeds through a two-step mechanism, all within a single reaction vessel. The process is typically catalyzed by a basic catalyst.

Step 1: Transesterification to Glycerol Carbonate

The first step is the transesterification of glycerol with DMC. The basic catalyst activates the glycerol molecule, facilitating a nucleophilic attack on the carbonyl carbon of DMC. This results in the formation of an intermediate, which then undergoes an intramolecular cyclization to form glycerol carbonate (GC) and methanol as a byproduct.[1][2]

Step 2: Decarboxylation to this compound

The second step involves the decarboxylation of the newly formed glycerol carbonate. Under the influence of heat and the catalyst, the glycerol carbonate molecule loses a molecule of carbon dioxide (CO2) to form the final product, this compound.[1][6] The catalyst is regenerated in this process, allowing it to participate in subsequent reaction cycles.[1]

The overall reaction can be summarized as follows:

Reaction_Mechanism cluster_step1 Step 1: Transesterification cluster_step2 Step 2: Decarboxylation Glycerol Glycerol Intermediate1 Activated Glycerol-DMC Intermediate Glycerol->Intermediate1 + DMC Dimethyl Carbonate (DMC) DMC->Intermediate1 + Catalyst1 Base Catalyst Catalyst1->Intermediate1 + Methanol Methanol Intermediate1->Methanol - GC Glycerol Carbonate (GC) Intermediate1->GC This compound This compound GC->this compound + Catalyst CO2 Carbon Dioxide (CO2) GC->CO2 - Catalyst2 Regenerated Catalyst

Caption: Reaction mechanism for the one-pot synthesis of this compound.

Safety Precautions

Prior to commencing any experimental work, it is crucial to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9][10]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid the inhalation of any volatile reagents or byproducts.[9][11]

  • Reagent Handling:

    • Glycerol: Generally considered safe, but avoid contact with skin and eyes.[8][10]

    • Dimethyl Carbonate (DMC): Flammable liquid and vapor. Keep away from heat and open flames.

    • This compound: Handle with extreme care as it is a reactive epoxide. Avoid inhalation and skin contact.

    • Catalysts: Handle according to their specific Safety Data Sheets (SDS). Some catalysts may be corrosive or toxic.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocols

Two effective protocols for the one-pot synthesis of this compound are presented below, utilizing different catalytic systems.

Protocol 1: Synthesis using a Sodium Methoxide Catalyst

This protocol utilizes a commercially available and efficient homogeneous catalyst, sodium methoxide.[3]

Materials:

  • Glycerol (GL)

  • Dimethyl Carbonate (DMC)

  • Sodium Methoxide (catalyst)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

Procedure:

  • Reaction Setup: To a 50 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add glycerol and dimethyl carbonate.

  • Reagent Addition: For a typical run, use a DMC to glycerol molar ratio of 2:1.[3]

  • Catalyst Loading: Add 3 wt% of sodium methoxide with respect to the weight of glycerol.[3]

  • Reaction Conditions: Heat the reaction mixture to 85 °C with vigorous stirring.[3]

  • Reaction Time: Maintain the reaction at this temperature for 120 minutes.[3]

  • Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to determine the conversion of glycerol and the yield of this compound.

  • Work-up and Purification: After the reaction is complete, the catalyst can be neutralized with an acid. The product, this compound, can then be purified by distillation under reduced pressure.

Protocol 2: Synthesis using a KNO₃/Al₂O₃ Nanoparticle Catalyst

This protocol employs a heterogeneous catalyst, which can be advantageous for product separation and catalyst recycling.[2][12]

Materials:

  • Glycerol (GL)

  • Dimethyl Carbonate (DMC)

  • KNO₃/Al₂O₃ solid base catalyst

  • Three-neck round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Oil bath

Catalyst Preparation (Impregnation Method):

  • An aqueous solution of potassium nitrate (KNO₃) is reacted with activated aluminum oxide (Al₂O₃) powder.[2][12]

  • The mixture is then dried and calcined at a high temperature (e.g., 800 °C) to produce the active catalyst.[2][12]

Procedure:

  • Reaction Setup: In a 50 mL three-neck round-bottom flask fitted with a reflux condenser, magnetic stirrer, and thermometer, add the KNO₃/Al₂O₃ solid base catalyst.[2]

  • Reagent Addition: Add glycerol and dimethyl carbonate to the flask. A DMC to glycerol molar ratio of 2:1 is recommended.[2][12]

  • Catalyst Loading: Use a catalyst amount of 5 wt% based on the weight of glycerol.[2][12]

  • Reaction Conditions: Heat the reaction mixture to 70 °C in an oil bath with constant stirring.[2][12]

  • Reaction Time: Allow the reaction to proceed for 120 minutes.[2][12]

  • Catalyst Recovery: After the reaction, the solid catalyst can be recovered by filtration for potential reuse.[2]

  • Product Purification: The this compound can be purified from the reaction mixture by distillation.

Data Summary and Comparison

The following table summarizes the key quantitative data from the discussed protocols and other relevant literature for easy comparison.

Catalyst SystemDMC/Glycerol Molar RatioCatalyst Loading (wt%)Temperature (°C)Time (min)Glycerol Conversion (%)This compound Yield (%)Reference
Sodium Methoxide2:13851209975[3]
KNO₃/Al₂O₃2:15701209564[2][12]
Tetraethylammonium pipecolinate2:131301209679[1]
NaAlO₂2:1380-929094.780.7[5]

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the one-pot synthesis of this compound.

Caption: General experimental workflow for one-pot this compound synthesis.

Conclusion

The one-pot synthesis of this compound from glycerol offers a highly efficient, sustainable, and economically viable alternative to traditional production methods. By leveraging a surplus biorenewable feedstock, this approach aligns with the principles of green chemistry. The protocols detailed in this application note, utilizing either homogeneous or heterogeneous catalysts, provide researchers with practical and adaptable methods for producing this valuable chemical intermediate. The choice of catalyst can be tailored to specific laboratory capabilities and desired outcomes, such as ease of separation and catalyst reusability.

References

The Synthesis of Polyglycerol via Ring-Opening Polymerization of Glycidol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of polyglycerol. Herein, we provide a detailed exploration of the ring-opening polymerization of glycidol, a versatile method for producing polyglycerols with tailored architectures. This document offers in-depth theoretical background, step-by-step experimental protocols, and critical insights into the characterization of these promising polymers.

Introduction: Polyglycerol, a Multifunctional Platform for Biomedical Applications

Polyglycerol (PG) is a highly biocompatible and water-soluble polyether that has garnered significant attention in the biomedical and pharmaceutical fields.[1][2] Its flexible backbone, adorned with a high density of hydroxyl groups, provides a versatile scaffold for further chemical modification, making it an ideal candidate for a wide range of applications, including drug delivery systems, protein conjugation, and surface modification.[1][2] The architecture of polyglycerol can be tailored to be either linear or hyperbranched, each with distinct properties and applications. Linear polyglycerol (LPG) is being explored as a viable alternative to polyethylene glycol (PEG) for biopharmaceutical conjugation, a process often referred to as "PEGylation," which can enhance the stability and circulation half-life of therapeutic proteins.[1] Hyperbranched polyglycerol (HPG), with its globular structure and numerous terminal functional groups, is particularly well-suited for the development of drug delivery platforms.[1][3]

The synthesis of polyglycerol is primarily achieved through the ring-opening polymerization of this compound, a monomer containing both an epoxide ring and a hydroxyl group.[4][5] This dual functionality allows for the formation of branched structures. The polymerization can proceed through either anionic or cationic mechanisms, each offering distinct advantages and control over the final polymer architecture.[1][2]

Synthetic Strategies: Crafting Linear and Hyperbranched Architectures

The choice of polymerization strategy is paramount in determining the final architecture of the polyglycerol. The presence of the hydroxyl group in the this compound monomer can act as a chain transfer agent, leading to branched polymers.[4]

Hyperbranched Polyglycerol (HPG) Synthesis

Hyperbranched polymers are typically synthesized in a one-pot reaction, which makes them attractive for industrial-scale production.[6] The ring-opening multibranching polymerization (ROMBP) of this compound is a common method for producing HPG.[3][7] This can be achieved through both anionic and cationic routes.

  • Anionic Ring-Opening Multibranching Polymerization (ROMBP): This is a widely used method for the controlled synthesis of HPG.[3][7] It typically involves the use of a partially deprotonated alcohol as an initiator, such as 1,1,1-tris(hydroxymethyl)propane (TMP).[2][3][7] A key aspect of this method is the slow addition of the this compound monomer. This technique helps to minimize side reactions like cyclization and ensures that the polymerization is initiated from the intended core molecule, leading to better control over the molecular weight and a narrower polydispersity.[3][4][7]

  • Cationic Ring-Opening Polymerization: Cationic polymerization of this compound can also yield hyperbranched structures.[1][2][8] This can be initiated by Brønsted or Lewis acids. The mechanism can be complex, often involving both an active chain end (ACE) and an activated monomer (AM) mechanism.[9][10] In the AM mechanism, the monomer is protonated and then attacked by a hydroxyl group from a growing polymer chain, which contributes to branching.[8][9]

Linear Polyglycerol (LPG) Synthesis

To obtain a linear architecture, the hydroxyl group of this compound must be protected before polymerization to prevent branching.[1][2][4] Following polymerization, the protecting groups are removed to yield the final linear polyglycerol.

  • Anionic Ring-Opening Polymerization of Protected this compound: This is the primary method for synthesizing LPG.[1] A common protected monomer is ethoxyethyl glycidyl ether (EEGE), where the hydroxyl group is shielded by an acid-labile acetal group.[1][2] Other protecting groups can also be used. The polymerization of the protected monomer proceeds via a living anionic mechanism, allowing for excellent control over the molecular weight and producing polymers with low polydispersity. After the polymerization is complete, the protecting groups are removed, typically under acidic conditions, to reveal the hydroxyl groups and yield the linear polyglycerol.[2]

Mechanistic Insights: Anionic and Cationic Pathways

Understanding the underlying polymerization mechanisms is crucial for controlling the synthesis and tailoring the properties of the resulting polyglycerols.

Anionic Ring-Opening Polymerization

Anionic polymerization of epoxides is a well-established method for producing polyethers.[1] In the case of this compound for HPG synthesis, the process is initiated by a partially deprotonated alcohol. The alkoxide initiator attacks the epoxide ring of a this compound monomer, initiating the polymerization. The presence of hydroxyl groups on the monomer and the growing polymer chains leads to a rapid proton exchange, resulting in a multibranching process.[3]

Anionic_ROP cluster_initiation Initiation cluster_propagation Propagation & Branching Initiator R-O⁻ (from partially deprotonated alcohol) This compound This compound Monomer Initiator->this compound Nucleophilic Attack Growing_Chain Growing Polymer Chain (with alkoxide ends) This compound->Growing_Chain Glycidol_Monomer This compound Monomer Growing_Chain->Glycidol_Monomer Ring-Opening HPG Hyperbranched Polyglycerol (HPG) Growing_Chain->HPG Termination Proton_Exchange Proton Exchange (with -OH groups) Glycidol_Monomer->Proton_Exchange Proton_Exchange->Growing_Chain caption Anionic Ring-Opening Multibranching Polymerization of this compound.

Caption: Anionic Ring-Opening Multibranching Polymerization of this compound.

Cationic Ring-Opening Polymerization

Cationic polymerization of this compound is typically initiated by acids. The mechanism can involve the protonation of the epoxide oxygen, forming an oxonium ion. This activated monomer can then be attacked by a nucleophile, such as a hydroxyl group from another monomer or a growing polymer chain.[8][11] The competition between the active chain end (ACE) mechanism, where the monomer attacks the growing chain end, and the activated monomer (AM) mechanism, where the polymer's hydroxyl groups attack the protonated monomer, leads to the formation of branched structures.[9][10]

Cationic_ROP cluster_activation Monomer Activation cluster_propagation_branching Propagation & Branching Glycidol_C This compound Activated_Monomer Activated Monomer (Protonated this compound) Glycidol_C->Activated_Monomer Proton_Source H⁺ (from acid catalyst) Proton_Source->Glycidol_C Protonation Polymer_OH Polymer -OH Group Activated_Monomer->Polymer_OH Nucleophilic Attack (AM Mechanism) Branched_Polymer Branched Polyglycerol Polymer_OH->Branched_Polymer Chain Growth Growing_Chain_C Growing Chain (Active Chain End) Glycidol_C2 This compound Growing_Chain_C->Glycidol_C2 Nucleophilic Attack (ACE Mechanism) Glycidol_C2->Branched_Polymer Chain Growth caption Cationic Ring-Opening Polymerization of this compound.

Caption: Cationic Ring-Opening Polymerization of this compound.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on specific experimental goals and available equipment. Safety Precaution: this compound is a reactive epoxide and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Synthesis of Hyperbranched Polyglycerol (HPG) via Anionic ROMBP

This protocol is adapted from the slow monomer addition method to achieve controlled synthesis of HPG.[3][6][7]

Materials:

  • 1,1,1-Tris(hydroxymethyl)propane (TMP)

  • Potassium methoxide or sodium methoxide

  • This compound (distilled before use)

  • Methanol

  • Acetone

  • Cation-exchange resin (e.g., Amberlite IR-120)

  • Anhydrous solvents

Procedure:

  • Initiator Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve a calculated amount of TMP in a minimal amount of anhydrous methanol.

    • Add a catalytic amount of potassium methoxide (e.g., to deprotonate 10% of the TMP hydroxyl groups) and stir the solution at room temperature for 1-2 hours to ensure partial deprotonation of the initiator.[3][7]

    • Remove the methanol under reduced pressure.

  • Polymerization:

    • Heat the flask containing the deprotonated TMP initiator to 95 °C.[7]

    • Slowly add distilled this compound to the initiator via the dropping funnel over a period of 12 hours.[7] The slow addition is critical for achieving a low polydispersity.[3][4]

    • After the addition is complete, continue to stir the reaction mixture at 95 °C for an additional 2-4 hours to ensure complete monomer conversion.

  • Purification:

    • Cool the reaction mixture to room temperature and dissolve the viscous polymer in methanol.

    • Neutralize the solution by passing it through a column packed with a cation-exchange resin.[7]

    • Concentrate the methanolic solution under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution dropwise to a large excess of stirred acetone.[7]

    • Collect the precipitated polymer by filtration or decantation.

    • Repeat the dissolution in methanol and precipitation in acetone step two more times for thorough purification.[7]

    • Dry the final product, a transparent and highly viscous liquid, under vacuum at 80 °C for at least 15 hours.[7]

Protocol 2: Synthesis of Linear Polyglycerol (LPG)

This protocol involves the polymerization of a protected this compound monomer followed by deprotection. Ethoxyethyl glycidyl ether (EEGE) is used as a representative protected monomer.[2]

Materials:

  • Ethoxyethyl glycidyl ether (EEGE)

  • Potassium naphthalenide or other suitable initiator

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl) solution (e.g., 1 M in dioxane or water)

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Polymerization of EEGE:

    • In a flame-dried, sealed reactor under an inert atmosphere, dissolve EEGE in anhydrous THF.

    • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

    • Initiate the polymerization by adding a calculated amount of initiator (e.g., potassium naphthalenide solution in THF) until a persistent color change is observed, indicating the start of the reaction.

    • Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

    • Terminate the polymerization by adding degassed methanol.

  • Purification of Protected Polymer (PEEGE):

    • Precipitate the polymer by adding the reaction mixture to a non-solvent like cold hexane or water.

    • Collect the polymer and dry it under vacuum.

  • Deprotection to Yield LPG:

    • Dissolve the PEEGE in a suitable solvent (e.g., THF or methanol).

    • Add an acidic solution (e.g., HCl) to catalyze the cleavage of the acetal protecting groups.[2]

    • Stir the reaction at room temperature for several hours until the deprotection is complete (monitor by NMR).

    • Neutralize the solution with a base (e.g., sodium bicarbonate).

    • Purify the final linear polyglycerol by dialysis against deionized water to remove salts and low molecular weight impurities.

    • Lyophilize the dialyzed solution to obtain the final LPG product as a white solid.

Characterization of Polyglycerols

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polyglycerols.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the chemical structure of the polymer, determines the degree of branching in HPG, and verifies the removal of protecting groups in LPG.[7][12][13][14][15]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry Provides detailed information about the molecular weight distribution and can confirm the attachment of the polymer to the initiator core.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of characteristic functional groups, such as hydroxyl (-OH) and ether (C-O-C) bonds.[13]

Applications in Drug Development

The unique properties of polyglycerols make them highly attractive for various pharmaceutical applications.

  • Drug Delivery: HPGs can be functionalized to form nanocarriers for targeted drug delivery.[1][16] Their high water solubility and biocompatibility are advantageous for in vivo applications.[1]

  • Bioconjugation: LPG is a promising alternative to PEG for the modification of proteins and peptides, potentially improving their pharmacokinetic profiles.[1]

  • Tissue Engineering: Polyglycerol-based hydrogels can be fabricated for use as scaffolds in tissue engineering due to their biocompatibility and tunable mechanical properties.[17]

  • Formulation Excipients: Polyglycerol esters are used as functional lipids in pharmaceutical formulations to improve the solubility and bioavailability of poorly water-soluble drugs.[18]

Conclusion

The ring-opening polymerization of this compound offers a versatile and powerful platform for the synthesis of polyglycerols with controlled architectures. By carefully selecting the synthetic strategy—anionic or cationic, with or without protecting groups—researchers can produce linear or hyperbranched polyglycerols with tailored properties for a wide array of applications in drug development and biomedical research. The protocols and information provided in this guide serve as a foundational resource for scientists embarking on the synthesis and utilization of these promising polymers.

References

Glycidol as a Versatile Monomer for Hyperbranched and Dendritic Polymers: A Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of Hyperbranched Polymers from Glycidol

In the landscape of polymer chemistry, architectural control is paramount to achieving desired material properties. Among the various polymer topologies, dendritic architectures, which include perfect dendrimers and their more synthetically accessible cousins, hyperbranched polymers, have garnered significant attention.[1][2] These three-dimensional, highly branched macromolecules exhibit unique characteristics such as a high density of terminal functional groups, low solution and melt viscosity, and high solubility compared to their linear analogues.[2]

This compound, a small molecule containing both an epoxide and a hydroxyl group, serves as an ideal AB₂-type monomer for the one-step synthesis of hyperbranched polyglycerols (HPGs).[2][3] This facile synthesis is a significant advantage over the laborious, multi-step procedures required for perfect dendrimers.[4] The resulting polyglycerol scaffold is a biocompatible, water-soluble polyether, making it exceptionally well-suited for a vast array of biomedical applications.[1][5][6][7] HPGs are often considered a promising alternative to poly(ethylene glycol) (PEG) due to their superior stability, globular structure, and a higher density of functionalizable hydroxyl groups.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of hyperbranched and dendritic polymers derived from this compound. We will delve into the mechanistic underpinnings of the polymerization process and provide detailed, field-proven protocols.

Safety First: Handling this compound

Before commencing any experimental work, it is crucial to recognize that this compound is a hazardous substance. It is classified as toxic by inhalation, harmful in contact with skin and if swallowed, and is an irritant to the eyes, respiratory system, and skin.[10][11] Furthermore, it is a suspected carcinogen and may cause genetic defects.[11]

Essential Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12] For procedures with a risk of aerosol generation, a NIOSH-approved respirator is necessary.[10]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11] The container should be kept tightly closed.

  • Spill & Waste Disposal: In case of a spill, absorb it with an inert material and place it in a suitable container for disposal.[10] All waste must be disposed of as hazardous waste according to local, state, and federal regulations.[12]

The Chemistry of this compound Polymerization: Crafting Hyperbranched Architectures

The most common and effective method for synthesizing HPGs from this compound is the anionic ring-opening multibranching polymerization (ROMBP).[3][4] This method allows for the synthesis of well-defined hyperbranched polyethers with controlled molecular weights and narrow molecular weight distributions.[3]

Mechanism of Anionic Ring-Opening Multibranching Polymerization (ROMBP)

The polymerization is typically initiated by a partially deprotonated multi-hydroxyl compound, such as 1,1,1-tris(hydroxymethyl)propane (TMP).[3][13] The process can be understood through the following key steps:

  • Initiation: A small fraction of the hydroxyl groups on the initiator (e.g., TMP) are deprotonated by a strong base, forming alkoxide species. These alkoxides then initiate the ring-opening of a this compound monomer.

  • Propagation and Branching: The newly formed alkoxide end of the growing polymer chain can react with another this compound monomer. Crucially, the hydroxyl group on the incorporated this compound unit can also be deprotonated, creating a new active site for polymerization. This deprotonation and subsequent monomer addition is what leads to the hyperbranched structure. A rapid proton exchange between the active alkoxide species and the numerous hydroxyl groups present in the system is key to achieving a controlled polymerization.[3]

  • Slow Monomer Addition: A critical aspect of controlling the polymerization and achieving a narrow polydispersity is the slow and continuous addition of the this compound monomer to the reaction mixture.[3][4][14] This ensures that the monomer concentration remains low, favoring the reaction of the monomer with the growing polymer chains over self-polymerization of the this compound.

The degree of branching (DB) in these polymers, which is a measure of the proportion of dendritic units, typically falls in the range of 0.53-0.59 for this method.[3]

Experimental Protocols

Protocol 1: Synthesis of Hyperbranched Polyglycerol (HPG) via Anionic ROMBP

This protocol describes the synthesis of a well-defined HPG with a target molecular weight.

Materials:

  • This compound (purified by vacuum distillation)

  • 1,1,1-Tris(hydroxymethyl)propane (TMP) (dried under vacuum)

  • Potassium methoxide (KOMe) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Diglyme

  • Methanol

  • Dialysis tubing (appropriate molecular weight cut-off, e.g., 1 kDa)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Syringe pump

  • Magnetic stirrer and hot plate

  • Schlenk line or inert gas (Argon or Nitrogen) manifold

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reactor Setup: Assemble the three-neck flask with a condenser, a rubber septum, and an inert gas inlet. Dry the glassware thoroughly in an oven and assemble while hot under a stream of inert gas.

  • Initiator Preparation: Add the calculated amount of TMP to the flask. Evacuate and backfill with inert gas three times to ensure an inert atmosphere. Add anhydrous DMF or diglyme to dissolve the TMP.

  • Deprotonation: Add the deprotonating agent (e.g., KOMe or NaH). The amount should be calculated to deprotonate a fraction of the initiator's hydroxyl groups (typically 10-30%). Stir the mixture at room temperature until the deprotonation is complete (e.g., cessation of hydrogen evolution if using NaH).

  • Slow Monomer Addition: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C). Using a syringe pump, add the purified this compound to the reaction mixture at a very slow rate (e.g., over 8-24 hours). This is the most critical step for controlling the molecular weight and polydispersity.

  • Polymerization: After the addition is complete, allow the reaction to proceed for an additional 12-24 hours to ensure complete monomer conversion.

  • Quenching: Cool the reaction mixture to room temperature and quench the polymerization by adding a small amount of methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like diethyl ether or acetone. Collect the polymer and redissolve it in deionized water.

  • Dialysis: Transfer the aqueous polymer solution to a dialysis bag and dialyze against deionized water for 2-3 days, changing the water frequently to remove low molecular weight impurities and salts.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the HPG as a white, fluffy solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Workup & Purification A Dry Glassware & Assemble under Inert Gas B Add Initiator (TMP) & Anhydrous Solvent A->B C Deprotonate Initiator (e.g., with KOMe) B->C D Heat to Reaction Temperature (e.g., 90-120°C) C->D E Slow Addition of this compound (Syringe Pump) D->E F Continue Reaction (12-24h) E->F G Quench with Methanol F->G H Precipitate Polymer G->H I Dialysis against DI Water H->I J Lyophilization I->J K Final HPG Product

Caption: Workflow for the synthesis of hyperbranched polyglycerol (HPG).

Characterization of Hyperbranched Polyglycerols

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized HPGs.

Key Characterization Techniques:
TechniqueInformation ObtainedTypical Observations for HPG
Nuclear Magnetic Resonance (NMR) Spectroscopy - Confirmation of polymer structure- Determination of the Degree of Branching (DB)¹H and ¹³C NMR spectra show characteristic peaks for dendritic, linear, and terminal glycerol units. The integration of these peaks allows for the calculation of the DB.[3][15]
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) - Molecular weight (Mₙ, Mₙ)- Polydispersity Index (PDI = Mₙ/Mₙ)SEC analysis, often coupled with multi-angle light scattering (MALS), provides accurate molecular weight information. A low PDI (typically < 1.5) indicates a controlled polymerization.[3][16]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry - Absolute molecular weight distribution- Confirmation of repeating unit massProvides detailed information on the distribution of polymer chains and confirms the mass of the glycerol repeating unit.
Fourier-Transform Infrared (FTIR) Spectroscopy - Confirmation of functional groupsA broad O-H stretching band around 3400 cm⁻¹ and a strong C-O stretching band around 1100 cm⁻¹ are characteristic of the polyether backbone and hydroxyl groups.[17]
Protocol 2: Determination of the Degree of Branching (DB) by ¹³C NMR

The degree of branching is a critical parameter for hyperbranched polymers and can be calculated from the ¹³C NMR spectrum.

Procedure:

  • Sample Preparation: Dissolve a sample of the purified HPG in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. Inverse-gated decoupling is recommended to ensure accurate integration of the carbon signals.

  • Spectral Analysis: Identify and integrate the signals corresponding to the different types of glycerol units:

    • Dendritic (D): Carbons in fully substituted glycerol units.

    • Linear (L): Carbons in glycerol units that have extended the polymer chain.

    • Terminal (T): Carbons in the terminal diol units.

  • Calculation: The degree of branching is calculated using the following formula, developed by Frey and coworkers: DB = (2 * D) / (2 * D + L)

This formula provides a reliable measure of the dendritic character of the synthesized HPG.[3]

Applications in Research and Drug Development

The unique properties of HPGs make them highly attractive for a wide range of applications, particularly in the biomedical field.[1][7]

Drug Delivery Systems

The globular structure and highly functionalized surface of HPGs make them excellent candidates for drug delivery vehicles.[6][7] Drugs can be conjugated to the hydroxyl groups on the periphery of the HPG, or encapsulated within its core. This can improve the solubility of hydrophobic drugs, prolong their circulation time, and enable targeted delivery.[9] Copolymers of HPG with biodegradable polymers like polylactic acid (PLA) have been developed to create advanced nanocarriers.[9]

Gene and siRNA Delivery

By functionalizing the terminal hydroxyl groups with cationic moieties, HPGs can be transformed into efficient non-viral vectors for gene and siRNA delivery. The polycationic HPG can form complexes with negatively charged nucleic acids, protecting them from degradation and facilitating their entry into cells.

Bio-imaging and Theranostics

Imaging agents (e.g., fluorescent dyes, MRI contrast agents) can be attached to the HPG scaffold.[7] The multivalent nature of HPG allows for the attachment of multiple imaging agents, leading to enhanced signal intensity. Furthermore, by co-conjugating both a therapeutic agent and an imaging moiety, HPGs can be used for theranostics, which combines diagnosis and therapy in a single platform.

Antifouling Surfaces and Biomaterials

HPG coatings on surfaces can effectively resist non-specific protein adsorption and cell adhesion.[1] This "stealth" property is highly desirable for medical implants, biosensors, and other devices that come into contact with biological fluids. HPG-based hydrogels are also being explored for tissue engineering and regenerative medicine applications.[18][19]

Protocol 3: Functionalization of HPG with a Model Fluorescent Dye

This protocol describes a general procedure for conjugating a fluorescent dye, such as fluorescein isothiocyanate (FITC), to the hydroxyl groups of HPG.

Materials:

  • Hyperbranched Polyglycerol (HPG)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Pyridine

  • Dialysis tubing

  • Deionized water

Procedure:

  • Dissolution: Dissolve the HPG in anhydrous DMSO in a round-bottom flask protected from light.

  • Activation: Add a base, such as triethylamine, to the solution.

  • Conjugation: Add a solution of FITC in DMSO dropwise to the HPG solution. The isothiocyanate group of FITC will react with the hydroxyl groups of HPG to form a thiocarbamate linkage.

  • Reaction: Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification: Purify the FITC-conjugated HPG by extensive dialysis against deionized water in the dark to remove unreacted FITC and other small molecules.

  • Lyophilization: Freeze-dry the purified solution to obtain the fluorescently labeled HPG.

  • Characterization: Confirm the conjugation using UV-Vis and fluorescence spectroscopy.

Visualization of HPG Applications

HPG_Applications cluster_apps Biomedical Applications HPG {Hyperbranched Polyglycerol (HPG) | - High Functionality - Biocompatible - Water Soluble - Globular Structure} DrugDelivery Drug Delivery - Increased Solubility - Prolonged Circulation - Targeted Delivery HPG->DrugDelivery GeneDelivery Gene/siRNA Delivery - Cationic Modification - Nucleic Acid Complexation - Non-viral Vector HPG->GeneDelivery Imaging Bio-imaging & Theranostics - Conjugation of Dyes/Contrast Agents - Enhanced Signal - Combined Diagnosis & Therapy HPG->Imaging Biomaterials Antifouling Surfaces & Biomaterials - Protein Resistance - Medical Implants - Tissue Engineering Hydrogels HPG->Biomaterials

Caption: Key biomedical applications of hyperbranched polyglycerols (HPGs).

Conclusion and Future Outlook

This compound has proven to be an exceptionally valuable monomer for the construction of hyperbranched and dendritic polyglycerols. The ability to produce these sophisticated three-dimensional architectures in a straightforward, one-pot synthesis has opened up a plethora of opportunities, especially in the fields of nanomedicine and materials science.[5][7] The inherent biocompatibility and tunable functionality of HPGs position them as a leading platform for the development of next-generation drug delivery systems, advanced diagnostics, and novel biomaterials. As synthetic methodologies continue to be refined, offering even greater control over molecular weight, architecture, and functionality, the applications of this compound-based polymers are set to expand even further, solidifying their role as a cornerstone of modern polymer chemistry.

References

Application Notes and Protocols for the Synthesis of Glycidol Derivatives in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Glycidol, a bifunctional molecule featuring both an epoxide and a primary alcohol, is a cornerstone chiral building block in modern pharmaceutical synthesis. Its ability to undergo regioselective ring-opening reactions allows for the stereospecific introduction of a 1,2-propanediol moiety, a common structural motif in a variety of active pharmaceutical ingredients (APIs). This guide provides in-depth technical application notes and detailed, field-proven protocols for the synthesis of key this compound-derived intermediates for two major classes of pharmaceuticals: β-Adrenergic Blockers and Antiviral Nucleoside Analogues . This document is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices, self-validating protocols, and comprehensive references to authoritative sources.

Introduction: The Versatility of this compound in Medicinal Chemistry

This compound's utility in pharmaceutical synthesis stems from its dual reactivity. The strained three-membered epoxide ring is susceptible to nucleophilic attack, while the hydroxyl group can be functionalized through esterification or etherification.[1] Crucially, this compound possesses a stereocenter, and the availability of both (R)- and (S)-glycidol in high enantiomeric purity is fundamental to the synthesis of stereochemically defined drugs.[2] This is of paramount importance as the pharmacological activity of many drugs resides in a single enantiomer.

The primary synthetic transformation involving this compound is the nucleophilic ring-opening of the epoxide . This reaction can be catalyzed by either acid or base, with the choice of catalyst profoundly influencing the regioselectivity of the attack.

  • Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered terminal carbon (C3) of the epoxide via an SN2 mechanism. This pathway is highly regioselective and is the most common approach for synthesizing 1-substituted-3-(nucleophile)-propane-2-ol derivatives, which are precursors to most β-blockers.[3]

  • Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring. The nucleophilic attack can then occur at both the terminal (C3) and the central (C2) carbon atoms, often leading to a mixture of regioisomers.[3][4][5] The attack at the more substituted carbon is favored due to the development of a partial positive charge, resembling an SN1-like transition state.

This guide will focus on the highly regioselective base-catalyzed pathways that are most relevant for controlled pharmaceutical synthesis.

Application I: Synthesis of Chiral β-Blockers

β-Adrenergic blockers (beta-blockers) are a class of drugs used to manage cardiovascular conditions such as hypertension, angina, and cardiac arrhythmia. The pharmacologically active enantiomer for most beta-blockers is the (S)-isomer.[6][7] The synthesis of these drugs frequently employs a common strategy: the reaction of an aromatic phenol with a chiral this compound derivative, followed by the ring-opening of the resulting glycidyl ether with an appropriate amine.

The general synthetic workflow is depicted below:

Beta_Blocker_Synthesis cluster_0 Step 1: Glycidyl Ether Formation cluster_1 Step 2: Epoxide Ring-Opening Phenol Aryl Phenol Glycidyl_Ether (S)-Aryl Glycidyl Ether (Key Intermediate) Phenol->Glycidyl_Ether Williamson Ether Synthesis R_this compound (R)-Glycidol Derivative (e.g., Glycidyl Tosylate) R_this compound->Glycidyl_Ether Base Base (e.g., K₂CO₃, NaOH) Base->Glycidyl_Ether Glycidyl_Ether->Glycidyl_Ether_ref Amine Amine (e.g., Isopropylamine) Beta_Blocker (S)-β-Blocker (e.g., Propranolol) Amine->Beta_Blocker Glycidyl_Ether_ref->Beta_Blocker Nucleophilic Attack at C3 caption General workflow for (S)-β-Blocker synthesis.

Caption: General workflow for (S)-β-Blocker synthesis.

Synthesis of (S)-Aryl Glycidyl Ether Intermediate

The initial step involves a Williamson ether synthesis between a substituted phenol and an activated chiral this compound derivative, such as (R)-glycidyl tosylate or (R)-epichlorohydrin. Using the (R)-enantiomer of the this compound derivative results in the desired (S)-configuration in the final product after the subsequent ring-opening step, due to the inversion of stereochemistry inherent to the SN2 mechanism.

Protocol 1: Synthesis of 1-(Naphthyloxy)-2,3-epoxypropane (Propranolol Intermediate)

This protocol details the synthesis of the key glycidyl ether intermediate for propranolol from 1-naphthol and epichlorohydrin.[6][7]

Materials:

  • 1-Naphthol

  • Epichlorohydrin

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 2-Butanone (Methyl Ethyl Ketone, MEK), anhydrous

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of 1-naphthol (1.0 eq, e.g., 3.6 g, 0.025 mol) in anhydrous 2-butanone (50 mL) in a round-bottom flask, add anhydrous K₂CO₃ (2.9 eq, e.g., 10.08 g, 0.073 mol).

  • Add (±)-epichlorohydrin (excess, e.g., 3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) for 3-6 hours.

    • Expertise & Experience: The use of a polar aprotic solvent like 2-butanone and a mild base like K₂CO₃ facilitates the SN2 reaction while minimizing side reactions. Refluxing ensures a sufficient reaction rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Petroleum ether/EtOAc (85:15), observing the disappearance of the 1-naphthol spot.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of 2-butanone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of Petroleum ether/EtOAc (e.g., starting from 95:5).[7]

  • Combine the fractions containing the pure product and evaporate the solvent to yield glycidyl-α-naphthyl ether as an oil.

Ring-Opening of Glycidyl Ether to Form the β-Blocker

The purified glycidyl ether is then reacted with an amine. The nucleophilic amine attacks the terminal carbon of the epoxide, opening the ring and forming the final 1-amino-2-hydroxypropyl ether structure.

Protocol 2: Synthesis of (S)-Propranolol via Kinetic Resolution

This protocol utilizes a chiral catalyst to achieve a kinetic resolution, where one enantiomer of the racemic glycidyl ether reacts faster with the amine, yielding the enantiomerically enriched (S)-propranolol.[6]

Materials:

  • (±)-Glycidyl-α-naphthyl ether (from Protocol 1)

  • Isopropylamine

  • L-(+)-Tartaric acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve (±)-glycidyl-α-naphthyl ether (1.0 eq, e.g., 1.6 g, 8 mmol), L-(+)-tartaric acid (1.0 eq, 1.2 g, 8 mmol), and Zn(NO₃)₂·6H₂O (0.5 eq, 2.37 g, 4 mmol) in DMSO (20 mL).

  • Stir the mixture for 15 minutes at room temperature to form the chiral catalytic complex.

    • Trustworthiness: The pre-formation of this chiral Lewis acid complex is critical for achieving high enantioselectivity in the subsequent ring-opening.

  • Add isopropylamine (2.0 eq, 1.2 mL, 16 mmol) to the reaction mixture.

  • Stir the reaction at ambient temperature for 24 hours.

  • Cool the reaction mixture and filter the resulting solid.

  • Wash the solid with dichloromethane.

  • Treat the solid with 10% aqueous NaOH solution (10 mL) and extract with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash extensively with water (5 x 50 mL) to remove residual DMSO and salts, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield (S)-(-)-Propranolol.

ParameterProtocol 1 (Intermediate)Protocol 2 (Final Product)Reference
Reactants 1-Naphthol, Epichlorohydrin(±)-Glycidyl-α-naphthyl ether, Isopropylamine[6],[7]
Key Reagents K₂CO₃L-(+)-Tartaric acid, Zn(NO₃)₂·6H₂O[6]
Solvent 2-ButanoneDMSO[6],[7]
Temperature Reflux (~80°C)Ambient[6],[7]
Time 3-6 hours24 hours[6],[7]
Typical Yield ~95%~90% (racemic), enantioselective yield varies[6],[7]
Purification Column ChromatographyExtraction & Crystallization[6],[7]
Table 1: Summary of Reaction Conditions for Propranolol Synthesis.

Application II: Synthesis of Antiviral Nucleoside Analogues

Chiral this compound is a valuable precursor for the synthesis of unnatural L-nucleoside analogues, which often exhibit potent antiviral activity with reduced host cell toxicity compared to their natural D-enantiomers.[8] For example, Lamivudine (3TC) is an L-nucleoside analogue effective against HIV and Hepatitis B. The synthesis of L-homolamivudine has been achieved starting from (R)-glycidol.[8] The general strategy involves using the chiral this compound backbone to construct the modified "sugar" moiety of the nucleoside.

The workflow involves activating the hydroxyl group of this compound (e.g., as a tosylate), opening the epoxide with a protected nucleobase, and subsequent chemical transformations to form the final nucleoside analogue.

Antiviral_Synthesis cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Nucleobase Coupling cluster_2 Step 3: Further Transformations S_this compound (S)-Glycidol Glycidyl_Tosylate (S)-Glycidyl Tosylate S_this compound->Glycidyl_Tosylate TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Glycidyl_Tosylate Esterification Pyridine Pyridine Pyridine->Glycidyl_Tosylate Glycidyl_Tosylate->Glycidyl_Tosylate_ref Nucleobase Silylated Nucleobase (e.g., Thymine) Coupling_Product Coupled Intermediate Nucleobase->Coupling_Product Coupling_Product->Coupling_Product_ref Glycidyl_Tosylate_ref->Coupling_Product Sₙ2 Displacement (Ring Opening) Transformations Cyclization, Deprotection, etc. Antiviral L-Nucleoside Analogue Transformations->Antiviral Coupling_Product_ref->Transformations caption General workflow for L-Nucleoside Analogue synthesis.

Caption: General workflow for L-Nucleoside Analogue synthesis.

Synthesis of (S)-Glycidyl Tosylate

The hydroxyl group of this compound is activated as a tosylate, which is an excellent leaving group, to facilitate the subsequent nucleophilic attack by the nucleobase.[3]

Protocol 3: Tosylation of (S)-Glycidol

This protocol describes the preparation of (S)-glycidyl tosylate, a key activated intermediate.[3]

Materials:

  • (S)-Glycidol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-glycidol (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

    • Expertise & Experience: Pyridine acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst. The reaction is performed at 0°C to control exothermicity and prevent side reactions.

  • After the addition is complete, allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting this compound is consumed.

  • Quench the reaction by adding cold water. Separate the organic layer.

  • Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-glycidyl tosylate.

  • The product can be purified by flash chromatography on silica gel if necessary.

Coupling with Nucleobase and Elaboration

The activated glycidyl tosylate is then reacted with a protected nucleobase. The nucleobase, typically silylated to enhance its nucleophilicity and solubility, attacks the terminal carbon of the epoxide, opening the ring and forming the crucial C-N bond.

Protocol 4: Synthesis of an L-Nucleoside Analogue Precursor

This protocol is a representative procedure for the coupling of a silylated nucleobase with (S)-glycidyl tosylate, based on the general principles of the silyl-Hilbert-Johnson reaction.[9]

Materials:

  • Thymine

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • (S)-Glycidyl tosylate (from Protocol 3)

  • Anhydrous acetonitrile

  • Methanol

  • Silica Gel

Procedure:

  • Silylation of Nucleobase: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add thymine (1.0 eq), a catalytic amount of ammonium sulfate, and hexamethyldisilazane (HMDS, excess).

  • Reflux the mixture until the solution becomes clear (typically 2-4 hours), indicating the formation of bis(trimethylsilyl)thymine.

  • Remove excess HMDS under reduced pressure.

  • Coupling Reaction: Dissolve the silylated thymine in anhydrous acetonitrile.

  • Add (S)-glycidyl tosylate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

    • Trustworthiness: This SN2 reaction proceeds with inversion of configuration at the carbon bearing the tosylate group, but since the attack is on the epoxide ring, the stereocenter from this compound is transferred to the side chain. The key is the regioselective attack at the C3 position.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and quench with methanol.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the coupled product.[10][11] This intermediate can then be carried forward through further chemical steps (e.g., cyclization, deprotection) to the final antiviral nucleoside analogue.

ParameterProtocol 3 (Activation)Protocol 4 (Coupling)Reference
Reactants (S)-Glycidol, TsCl(S)-Glycidyl Tosylate, Silylated Thymine[3],[9]
Key Reagents PyridineHMDS, (NH₄)₂SO₄[9]
Solvent DichloromethaneAcetonitrile[9]
Temperature 0°C to RTReflux[9]
Time ~16-24 hours12-24 hours[3],[9]
Purification Extraction / ChromatographyColumn Chromatography[10],[11]
Table 2: Summary of Reaction Conditions for L-Nucleoside Analogue Precursor Synthesis.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are primary tools for structural verification.

  • ¹H NMR: The protons on the glycidyl moiety have characteristic chemical shifts and coupling patterns. For a glycidyl ether, the methylene protons (H1) typically appear around 3.8-4.2 ppm, the methine proton (H2) around 3.1-3.4 ppm, and the epoxide protons (H3) as two distinct multiplets between 2.6-2.9 ppm.[12][13]

  • ¹³C NMR: The three carbons of the glycidyl group are also readily identifiable, with the C1 carbon appearing around 70 ppm, the C2 methine carbon around 50 ppm, and the C3 epoxide carbon around 44 ppm.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for assessing purity and, crucially, for determining the enantiomeric excess (e.e.) of chiral products.

  • Purity Analysis: Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water is commonly used.

  • Chiral Separation: Enantiomeric excess is determined using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are highly effective for separating the enantiomers of β-blockers and their intermediates.[10][15]

Protocol 5: Chiral HPLC Analysis of Propranolol

This protocol provides typical conditions for the enantioselective separation of propranolol.

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or Chirobiotic V (250 x 4.6 mm, 5 µm)[10][15]

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (83:17:0.1, v/v/v)[10] OR Methanol / Acetic Acid / Triethylamine (100:0.20:0.15, v/v/v)[15]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 20 - 45°C[10][15]

  • Detection: UV at 270 nm[10] or 230 nm[15]

  • Injection Volume: 10-20 µL

Data Analysis:

  • Inject a solution of the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers.

  • Inject the synthesized sample under the same conditions.

  • Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [ |A(S) - A(R)| / (A(S) + A(R)) ] x 100

Conclusion

This compound and its chiral derivatives are indispensable tools in the synthesis of complex pharmaceutical agents. The protocols and application notes presented here provide a robust framework for the laboratory-scale synthesis of key intermediates for β-blockers and antiviral nucleoside analogues. The core principles—regioselective epoxide ring-opening and the transfer of stereochemistry—are central to the successful application of this versatile building block. By understanding the causality behind the reaction conditions and employing rigorous analytical controls, researchers can confidently and efficiently utilize this compound derivatives to advance drug discovery and development programs.

References

Application Note: A Validated GC-MS Method for the Determination of Glycidol in Edible Oils

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Glycidyl Esters in Edible Oils

Glycidyl fatty acid esters (GEs) are process-induced contaminants formed during the high-temperature refining and deodorization of edible oils.[1][2] While GEs themselves are of concern, the primary toxicological issue arises from their hydrolysis in the gastrointestinal tract, which releases free glycidol. This compound is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), making the accurate quantification of GEs in edible oils a critical food safety parameter.

Direct analysis of intact GEs is challenging due to their high molecular weight and low volatility. Consequently, the industry standard relies on indirect methods that measure the total this compound released from the esterified form. This application note provides a detailed protocol based on the principles of widely adopted official methods, such as AOCS Cd 29c-13 and ISO 18363-1 , for the determination of this compound in fats and oils by gas chromatography-mass spectrometry (GC-MS).[3] This differential approach is favored in many quality control laboratories for its speed and reliability.

Principle of the Differential Method

The core of this method lies in performing two parallel assays on the same oil sample to differentiate between pre-existing 3-monochloropropane-1,2-diol (3-MCPD) esters and GEs. Since this compound can be quantitatively converted to 3-MCPD under specific conditions, 3-MCPD is used as the target analyte for quantification.

  • Assay A (Total 3-MCPD): The oil sample undergoes alkaline-catalyzed transesterification, which cleaves the fatty acids to release free 3-MCPD and free this compound. The reaction is then stopped with an acidic solution containing a high concentration of chloride ions (e.g., NaCl). This environment facilitates the rapid conversion of the released this compound into 3-MCPD. The total 3-MCPD (native + converted from this compound) is then derivatized and measured.[4][5]

  • Assay B (Native 3-MCPD): The sample undergoes the same alkaline transesterification. However, the reaction is stopped with an acidic solution without chloride ions. This prevents the conversion of this compound to 3-MCPD. Therefore, only the 3-MCPD originally present from 3-MCPD esters is derivatized and measured.[4][5]

The concentration of this compound is then calculated from the difference between the results of Assay A and Assay B. The entire process requires derivatization of the polar 3-MCPD molecule, typically with phenylboronic acid (PBA), to create a more volatile and thermally stable derivative suitable for GC-MS analysis.[3][6]

G cluster_A Assay A: Total 3-MCPD cluster_B Assay B: Native 3-MCPD cluster_D A_Sample Oil Sample (GEs + 3-MCPD Esters) A_Sapon Alkaline Transesterification A_Sample->A_Sapon A_Stop Stop Reaction (+ Acidic NaCl) A_Sapon->A_Stop A_Result Measures: Native 3-MCPD + 3-MCPD from this compound A_Stop->A_Result Deriv Derivatization with PBA & GC-MS Analysis A_Result->Deriv B_Sample Oil Sample (GEs + 3-MCPD Esters) B_Sapon Alkaline Transesterification B_Sample->B_Sapon B_Stop Stop Reaction (Chloride-Free Acid) B_Sapon->B_Stop B_Result Measures: Native 3-MCPD Only B_Stop->B_Result B_Result->Deriv Calc Calculation of this compound (Result A - Result B) Deriv->Calc

Figure 1: Conceptual workflow of the differential GC-MS method.

Materials and Methods

Reagents and Standards

All reagents and solvents should be of analytical or HPLC grade.

  • Solvents: Methanol, Tert-butyl methyl ether (TBME), n-Hexane, Isooctane.

  • Standards: 3-MCPD, rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5 (3-MCPD-d5 internal standard), Glycidyl palmitate (for QC).

  • Reagents: Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄), Sodium chloride (NaCl), Anhydrous sodium sulfate (Na₂SO₄), Phenylboronic acid (PBA).

  • Solutions:

    • Internal Standard (ISTD) Stock Solution: Prepare a stock solution of 3-MCPD-d5 diester in TBME.

    • Internal Standard Working Solution: Dilute the stock solution to a working concentration (e.g., 2.5 µg/mL 3-MCPD-d5 equivalent) in TBME.

    • Alkaline Reagent: 0.5 M Sodium hydroxide in methanol. Prepare fresh daily.

    • Acidic NaCl Solution (for Assay A): 20% (w/v) NaCl in 3.3% (v/v) H₂SO₄ aqueous solution.

    • Acidic Na₂SO₄ Solution (for Assay B): Saturated Na₂SO₄ in 3.3% (v/v) H₂SO₄ aqueous solution.

    • PBA Derivatizing Solution: 5 mg/mL Phenylboronic acid in a mixture of Diethyl ether/Acetone (1:1 v/v) containing 1% water.

Apparatus
  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps (10 mL, 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or rotary evaporator

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

GC-MS Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use. Using a triple quadrupole system (GC-MS/MS) can significantly improve sensitivity and selectivity.[5][7]

Parameter Condition
Gas Chromatograph (GC)
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier GasHelium, constant flow at 1.0-1.2 mL/min
Injection ModeSplitless, 1 µL injection volume
Inlet Temperature280 °C
Oven Program85 °C (hold 1 min), ramp at 6 °C/min to 150 °C, ramp at 12 °C/min to 180 °C, ramp at 25 °C/min to 280 °C (hold 7 min)[8]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI), 70 eV
MS Source Temp.230 °C
MS Quad Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)
3-MCPD-PBA derivative147 (Quantifier), 196 (Qualifier)
3-MCPD-d5-PBA derivative150 (Quantifier), 201 (Qualifier)

Detailed Experimental Protocol

Preparation of Calibration Standards

Prepare a series of calibration standards by spiking blank oil (confirmed to be free of analytes) with known amounts of 3-MCPD. These spiked oil standards must be carried through the entire sample preparation procedure for Assay B to generate the calibration curve.

Sample Preparation Workflow

G cluster_split start Weigh 100 mg Oil Add 100 µL ISTD Solution vortex1 Vortex to Mix start->vortex1 sapon Add 0.5 mL 0.5M NaOH/Methanol Vortex 30 sec vortex1->sapon stop_A Assay A: Add 1 mL Acidic NaCl Vortex 15 sec sapon->stop_A Path for Assay A stop_B Assay B: Add 1 mL Acidic Na₂SO₄ Vortex 15 sec sapon->stop_B Path for Assay B extract1 Add 1 mL n-Hexane Vortex & Centrifuge stop_A->extract1 stop_B->extract1 transfer_upper Transfer Upper Hexane Layer (contains FAMEs) to Waste extract1->transfer_upper extract2 Repeat Hexane Wash 2x transfer_upper->extract2 extract3 Add 1 mL TBME Vortex & Centrifuge extract2->extract3 transfer_analyte Transfer Upper TBME Layer to new vial with Na₂SO₄ extract3->transfer_analyte evap Evaporate to Dryness (under N₂ stream) transfer_analyte->evap deriv Add 100 µL PBA Solution Incubate 30 min at RT evap->deriv reconstitute Evaporate to Dryness Reconstitute in Isooctane deriv->reconstitute end Inject 1 µL into GC-MS reconstitute->end

Figure 2: Step-by-step laboratory workflow for sample preparation.

Protocol Steps:

  • Sample Weighing: Accurately weigh 100 mg ± 0.5 mg of the oil sample into two separate 10 mL glass vials (one for Assay A, one for Assay B).

  • Internal Standard Addition: To each vial, add 100 µL of the ISTD working solution.

  • Dissolution: Add 250 µL of TBME to each vial and vortex until the oil is completely dissolved.

  • Transesterification: Add 0.5 mL of the methanolic NaOH solution to each vial. Cap tightly and vortex immediately for 30 seconds. Allow the reaction to proceed for 10 minutes at room temperature.

    • Scientist's Note: This is a critical step. The reaction time and temperature must be precisely controlled to ensure complete cleavage of the esters without inducing unwanted side reactions.[9][10]

  • Reaction Quenching (Differential Step):

    • For Assay A: Add 1 mL of the acidic NaCl solution. Vortex vigorously for 15 seconds.

    • For Assay B: Add 1 mL of the acidic Na₂SO₄ solution. Vortex vigorously for 15 seconds.

  • Matrix Removal (FAMEs): Add 1 mL of n-Hexane to each vial. Vortex and centrifuge (e.g., 2 min at 3000 rpm) to separate the layers. Carefully remove and discard the upper hexane layer, which contains the bulk of the fatty acid methyl esters (FAMEs). Repeat this hexane wash two more times.

  • Analyte Extraction: Add 1 mL of TBME to each vial. Vortex and centrifuge. Carefully transfer the upper TBME layer containing the analytes to a clean 2 mL vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Evaporation: Evaporate the TBME extract to complete dryness under a gentle stream of nitrogen at 40 °C.

    • Scientist's Note: Ensure the sample is completely dry. The presence of water will inhibit the derivatization reaction.

  • Derivatization: Add 100 µL of the PBA derivatizing solution to the dried residue. Vortex and let it react for 30 minutes at room temperature.

  • Final Preparation: Evaporate the solvent to dryness again under nitrogen. Reconstitute the residue in 100 µL of isooctane. Transfer to a GC vial for analysis.

Data Analysis and Quality Control

Quantification
  • Generate a calibration curve for 3-MCPD by plotting the peak area ratio (Area of 3-MCPD-PBA / Area of 3-MCPD-d5-PBA) against the concentration for the calibration standards (prepared via Assay B).

  • Using the regression equation from the calibration curve, calculate the concentration of 3-MCPD in the Assay A sample (C_A) and the Assay B sample (C_B).

Calculation of this compound Content

The amount of this compound in the original sample is calculated using the following formula:

This compound (mg/kg) = (C_A - C_B) x F

Where:

  • C_A = Concentration of 3-MCPD in Assay A (mg/kg)

  • C_B = Concentration of 3-MCPD in Assay B (mg/kg)

  • F = Conversion factor to account for the molecular weight difference between this compound (74.08 g/mol ) and 3-MCPD (110.54 g/mol ). F = 74.08 / 110.54 = 0.670

Quality Control

A robust analytical run should include the following:

  • Method Blank: A vial with no oil, carried through the entire process to check for contamination.

  • Blank Oil: An oil known to be free of GEs and 3-MCPD esters, to verify no background interference.

  • Spiked QC Sample: A blank oil spiked with a known concentration of a glycidyl ester (e.g., glycidyl palmitate) and a 3-MCPD ester. This sample is analyzed in both Assay A and Assay B to verify method accuracy and recovery. Acceptable recovery is typically within 80-120%.[10]

Method Performance Characteristics

The described method, when properly implemented, demonstrates excellent performance for routine analysis.

Parameter Typical Value Reference
Limit of Detection (LOD)0.01 - 0.02 mg/kg[1][9]
Limit of Quantification (LOQ)0.05 - 0.1 mg/kg[9]
Linearity (R²)> 0.995
Precision (RSD%)< 10%[10]
Accuracy/Recovery85 - 115%[1][10]

Conclusion and Further Insights

The differential GC-MS method based on AOCS Cd 29c-13 provides a rapid and reliable framework for the quantification of this compound (via glycidyl esters) in edible oils. Its speed makes it particularly suitable for high-throughput production laboratories. However, analysts must exercise precise control over reaction times and temperatures to ensure accurate results, as deviations can lead to incomplete reactions or side-product formation.[10]

For research applications or in cases of dispute, methods like AOCS Cd 29a-13, which convert this compound to 3-monobromo-1,2-propanediol (3-MBPD), may offer a more direct quantification of this compound without reliance on subtraction, though they are typically more time-consuming.[11] The increasing availability of fully automated sample preparation systems for all major official methods is a significant advancement, minimizing human error and improving reproducibility.[4][7]

This application note provides a comprehensive protocol that, when coupled with good laboratory practice, will enable researchers and quality control professionals to accurately monitor and control the levels of this compound in edible fats and oils, contributing to enhanced food safety.

References

Application Note & Protocol: High-Performance Liquid Chromatography for the Chiral Resolution of Racemic Glycidol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Glycidol, a bifunctional molecule containing both epoxide and hydroxyl groups, is a critical chiral building block in the synthesis of numerous pharmaceuticals, including beta-blockers and antiviral agents.[1] It exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The biological activity and toxicity of these enantiomers can differ significantly, making the accurate determination of enantiomeric purity a regulatory and scientific necessity.[2] Furthermore, this compound can form as a process contaminant in refined edible oils and other materials, requiring sensitive analytical methods for its detection and characterization.[3][4]

This document provides a comprehensive guide to the enantioselective separation of racemic this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the foundational principles of chiral chromatography, present a detailed, validated protocol for direct separation on a polysaccharide-based chiral stationary phase (CSP), and discuss strategies for method optimization and troubleshooting. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

The Principle of Chiral Recognition in HPLC

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic techniques impossible.[5][6] Chiral resolution by HPLC is achieved by introducing a chiral environment that allows for differential interaction with each enantiomer. The most common and effective approach is the use of a Chiral Stationary Phase (CSP).[6][7]

The mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5] The differing stability of these complexes leads to different retention times and, consequently, separation.

For this compound and similar small, polar molecules, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have demonstrated exceptional resolving power.[8][9] Columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) create helical polymer grooves that serve as chiral pockets.[8][10] Separation is governed by a combination of intermolecular forces:

  • Hydrogen Bonding: The hydroxyl group of this compound can interact with the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: The polar epoxide ring contributes to these interactions.

  • Steric Fit (Inclusion): One enantiomer fits more favorably into the chiral cavity of the CSP than the other, leading to a stronger interaction and longer retention time.

The diagram below illustrates this fundamental principle of chiral recognition.

G cluster_0 Racemic this compound Mixture cluster_1 Chiral Stationary Phase (CSP) cluster_2 Transient Diastereomeric Complexes cluster_3 Separation R_Gly {(R)-Glycidol} CSP Chiral Cavity R_Gly->CSP Interaction S_Gly {(S)-Glycidol} S_Gly->CSP Interaction Complex_S S-Glycidol Complex (More Stable) CSP->Complex_S Strong Interaction Complex_R R-Glycidol Complex (Less Stable) CSP->Complex_R Weak Interaction Separated_S Elutes Second (S)-Glycidol Complex_S->Separated_S Slow Elution Separated_R Elutes First (R)-Glycidol Complex_R->Separated_R Fast Elution

Caption: Principle of Chiral Separation on a CSP.

Method Development and Optimization: A Causal Approach

Developing a robust chiral separation method requires a systematic understanding of how different parameters influence the chromatographic outcome.

  • Column Selection: The choice of a polysaccharide-based CSP like Chiralpak® AD-H is foundational. Literature consistently shows its efficacy for separating small epoxides and alcohols due to its carbamate derivatives, which provide effective sites for hydrogen bonding.[8][10]

  • Mobile Phase Strategy (Normal-Phase): Normal-phase chromatography, typically employing a non-polar solvent like n-hexane modified with a small amount of an alcohol (e.g., ethanol or 2-propanol), is the preferred mode for this class of CSPs.[8][11]

    • Causality: The alcohol modifier plays a crucial role as a competitor for the polar interaction sites on the CSP. Increasing the alcohol concentration will decrease the retention times of both enantiomers as it displaces them from the stationary phase more effectively. However, an optimal concentration is required to achieve baseline resolution (Rs ≥ 1.5); too much alcohol can cause the enantiomers to co-elute. A starting point of n-hexane:ethanol (70:30, v/v) is often effective.[8][10]

  • Temperature Control: Column temperature affects both the thermodynamics of the chiral interaction and solvent viscosity.

    • Causality: Increasing the temperature generally decreases retention times and can improve peak efficiency (narrower peaks). However, it can also reduce the stability of the transient diastereomeric complexes, leading to a decrease in enantioselectivity. Maintaining a constant, slightly elevated temperature (e.g., 40°C) is critical for ensuring method reproducibility and robustness.[8]

  • Detection Challenges and Solutions: A significant challenge with this compound is its lack of a strong UV chromophore, which results in poor sensitivity with standard UV-Vis detectors.[10]

    • Direct Detection: For higher concentration samples, detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) can be used. Mass Spectrometry (MS) offers the best sensitivity and specificity for direct detection.[8][10]

    • Indirect Detection (Derivatization): For trace analysis or when limited to UV detection, pre-column derivatization is an excellent strategy.[7][12] By reacting the hydroxyl group of this compound with a reagent containing a strong chromophore (e.g., 3,5-dinitrobenzoyl chloride), the detection sensitivity can be enhanced by several orders of magnitude.[13]

Experimental Protocol: Direct Chiral HPLC Separation

This protocol is based on established methods for the direct enantioseparation of this compound.[8][10]

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Acquisition & Analysis A Prepare Mobile Phase (n-Hexane:Ethanol) C Equilibrate System (Chiralpak AD-H Column) A->C B Prepare Racemic Standard & Sample Solution D Inject Sample B->D C->D E Isocratic Elution D->E F Detect with MS / ELSD / RI E->F G Integrate Peaks F->G H Calculate Resolution (Rs) & Enantiomeric Excess (%ee) G->H

Caption: Workflow for Direct Chiral HPLC Analysis of this compound.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Mass Spectrometer (MS) with APCI source, ELSD, or RI detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Solvents: HPLC grade n-hexane and ethanol.

  • Standard: Racemic this compound.

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of n-hexane and ethanol in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Solution: Prepare a stock solution of racemic this compound at 1.0 mg/mL in ethanol. Further dilute with the mobile phase to a working concentration of approximately 100-500 ppm, depending on detector sensitivity.[8]

  • Sample Solution: Dissolve the sample containing this compound in ethanol or mobile phase to achieve a similar concentration as the standard.

Chromatographic Conditions
ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol (70:30, v/v)
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector MS (APCI), ELSD, or RI
Run Time ~20 minutes
System Suitability and Data Analysis

Before sample analysis, perform replicate injections (n=5) of the racemic standard to verify system performance.

ParameterAcceptance CriterionRationale
Resolution (Rs) ≥ 1.6Ensures baseline separation for accurate quantitation.[8]
Tailing Factor (T) 0.8 - 1.5Confirms good peak shape and column health.[14]
RSD of Retention Time ≤ 1.0%Demonstrates system stability and precision.[2]
RSD of Peak Area ≤ 2.0%Indicates detector and injection precision.[2]

Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.

  • Calculate the resolution (Rs) using the standard pharmacopeia formula.

  • Calculate the enantiomeric excess (% e.e.) of the desired enantiomer (e.g., S-glycidol) using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Resolution - Incorrect mobile phase composition.- Column degradation.- Inappropriate column choice.- Remake mobile phase carefully. Adjust ethanol % (try 60:40 or 80:20).- Flush column or replace if old.- Confirm CSP is suitable for the analyte.
Peak Tailing - Active sites on column packing.- Column overload.- Extracolumn dead volume.- Add a small amount of a competing agent if applicable.- Reduce sample concentration.- Check and tighten all fittings; use smaller ID tubing.
Drifting Retention Times - Inadequate column equilibration.- Column temperature fluctuations.- Mobile phase composition changing.- Equilibrate column for at least 30-60 minutes.- Ensure column oven is stable at the set temperature.- Tightly cap mobile phase reservoir; prepare fresh daily.
Low Signal / No Peaks - Detector issue.- Sample concentration too low.- this compound not detectable by UV.- Check detector settings and lamp/source health.- Increase sample concentration.- Use an appropriate detector (MS, ELSD, RI) or perform derivatization.

Conclusion

The chiral resolution of racemic this compound is reliably achieved using HPLC with a polysaccharide-based chiral stationary phase. The method presented, utilizing a Chiralpak® AD-H column with a normal-phase mobile phase of n-hexane and ethanol, provides robust and baseline separation of the (R)- and (S)-enantiomers. Careful control over mobile phase composition and column temperature is paramount for reproducibility. For applications requiring high sensitivity, pre-column derivatization to introduce a chromophore is a highly effective strategy. This application note provides a validated starting point and a logical framework for adapting and troubleshooting the method to meet the specific needs of pharmaceutical development and quality control.

References

Application Notes & Protocols: Glycidol Functionalization for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The functionalization of polymers is a cornerstone of modern drug delivery, enabling the transformation of simple macromolecular scaffolds into sophisticated therapeutic carriers. Among the versatile monomers available, glycidol stands out due to its bifunctional nature, possessing both a reactive epoxide ring and a primary hydroxyl group.[1][2][3] This unique structure allows for its polymerization into polyglycerol (PG), a highly biocompatible, water-soluble, and multivalent platform that serves as an exceptional alternative to polyethylene glycol (PEG).[4][5][6] This document provides an in-depth guide to the synthesis of polyglycerol platforms and their subsequent functionalization for creating advanced drug delivery systems. We will explore the causality behind key experimental choices, provide detailed, self-validating protocols for core methodologies, and discuss the characterization techniques required to verify success.

The Polyglycerol Platform: From Monomer to Macromolecule

This compound's true potential in drug delivery is realized through its polymerization into polyglycerol (PG). The most common method, anionic ring-opening polymerization (ROP), allows for the synthesis of various architectures, primarily linear and hyperbranched structures.[4][6][7] The choice between these architectures dictates the final properties of the drug carrier.

  • Hyperbranched Polyglycerol (HPG): Synthesized directly from this compound, HPGs are globular, three-dimensional macromolecules with a high density of terminal hydroxyl groups.[8] Their compact structure results in low solution viscosity compared to linear analogs, and the abundance of functional groups makes them ideal for high-payload drug conjugation.[4][8]

  • Linear Polyglycerol (LPG): To achieve a linear architecture, the hydroxyl group of this compound must first be protected (e.g., as an acetal) before polymerization.[4][6] Following polymerization, a deprotection step yields the final LPG. This structure is often explored as a direct, and often superior, alternative to PEG for creating "stealth" nanoparticles that can evade the immune system.[5]

Table 1: Comparison of Linear vs. Hyperbranched Polyglycerol Architectures
FeatureLinear Polyglycerol (LPG)Hyperbranched Polyglycerol (HPG)
Synthesis Multi-step: Protection of this compound, polymerization, deprotection.[4]One-step: Direct ring-opening multibranching polymerization (ROMBP) of this compound.[8][9]
Architecture Flexible, linear chain.Compact, globular, dendritic-like structure.[8]
Functional Groups Hydroxyl groups along the backbone.High density of terminal hydroxyl groups.[4]
Key Advantage Excellent "stealth" properties, direct PEG alternative.[5]High functionalization capacity, large payload potential.
Primary Application Surface coating of nanoparticles (e.g., LNPs) for prolonged circulation.[5]Core scaffold for high-capacity drug carriers and multivalent targeting systems.[10]

Core Protocol: Synthesis of a Hyperbranched Polyglycerol (HPG) Scaffold

The synthesis of HPG via anionic Ring-Opening Multibranching Polymerization (ROMBP) is a foundational technique. The key to achieving controlled molecular weights and low polydispersity is the slow addition of the this compound monomer to a partially deprotonated initiator.[8] This method, often called the "slow monomer addition" technique, prevents uncontrolled, rapid polymerization that would lead to a broad molecular weight distribution.

Protocol 1: Synthesis of HPG via Anionic ROMBP

Objective: To synthesize a well-defined HPG scaffold with a target molecular weight.

Causality: This protocol uses a multi-hydroxyl initiator (trimethylolpropane, TMP) which, upon partial deprotonation with a strong base (potassium hydride, KH), creates multiple anionic sites to initiate polymerization. The slow, controlled addition of this compound ensures that chain growth is favored over the initiation of new chains, leading to a more uniform polymer population. Dioxane is used as a relatively non-polar, aprotic solvent to prevent termination of the anionic polymerization.

Materials:

  • Trimethylolpropane (TMP)

  • This compound (distilled before use)

  • Potassium hydride (KH), 30% dispersion in mineral oil

  • Anhydrous 1,4-Dioxane

  • Anhydrous Methanol

  • Dialysis tubing (e.g., 1 kDa MWCO)

  • Standard Schlenk line and glassware (oven-dried)

Procedure:

  • Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve trimethylolpropane (TMP) in anhydrous dioxane.

  • Deprotonation: Carefully add potassium hydride (KH) to the TMP solution. The amount should be calculated to deprotonate a fraction (e.g., 10-20%) of the hydroxyl groups on the TMP. Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the formation of the potassium alkoxide initiator.

  • Polymerization: Heat the initiator solution to 90-100 °C. Using a syringe pump, add distilled this compound dropwise to the heated solution over an extended period (e.g., 8-12 hours). This slow addition is critical for controlling the polymerization.[8]

  • Termination: After the addition is complete, allow the reaction to stir at temperature for another 2-4 hours to ensure full conversion. Cool the reaction to room temperature and quench by adding a small amount of anhydrous methanol to protonate the active alkoxide chain ends.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent like cold diethyl ether or hexane.

    • Recover the crude polymer and re-dissolve it in deionized water.

    • Purify the aqueous solution by dialysis against deionized water for 48-72 hours, changing the water frequently to remove unreacted monomer, initiator, and salts.

  • Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the HPG as a white, fluffy solid.

Validation:

  • Structure Confirmation: Use ¹H and ¹³C NMR in D₂O to confirm the polyether backbone structure.

  • Molecular Weight: Determine the number average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) with appropriate standards. A PDI between 1.2 and 1.9 is typical for this method.[8]

G cluster_0 Initiation cluster_1 Polymerization cluster_2 Termination & Purification TMP Initiator (Trimethylolpropane) Initiator Partially Deprotonated Initiator (TMP-O⁻K⁺) TMP->Initiator Deprotonation KH Base (KH) KH->Initiator HPG Growing HPG Chain Initiator->HPG This compound This compound Monomer This compound->HPG Anionic ROP Pump Syringe Pump (Slow Addition) Pump->this compound Purified_HPG Purified HPG (Dialysis & Lyophilization) HPG->Purified_HPG Termination Methanol Methanol (Quench) Methanol->Purified_HPG

Workflow for Hyperbranched Polyglycerol (HPG) Synthesis.

Functionalization Chemistries for Drug Delivery

The true utility of the PG scaffold lies in the functionalization of its numerous hydroxyl groups. This allows for the covalent attachment of drugs, targeting ligands, imaging agents, and stimuli-responsive moieties.

A. Amine Functionalization: Creating a Reactive Hub

Primary amine groups are versatile chemical handles not naturally present on the PG backbone.[11] Their introduction creates sites for subsequent conjugation with molecules containing amine-reactive groups, such as NHS-esters or isothiocyanates, which are commonly used to activate drugs or targeting ligands.[12][13][14]

Protocol 2: Two-Step Conversion of Hydroxyls to Primary Amines

Objective: To convert a portion of the surface hydroxyl groups of HPG into primary amines.

Causality: This is a robust, two-step process. First, hydroxyl groups are converted into a good leaving group, tosylate, using tosyl chloride (TsCl) in the presence of a base (pyridine) to neutralize the HCl byproduct. Second, the tosylate is displaced by an azide ion (from sodium azide, NaN₃) via an Sₙ2 reaction. Azide is an excellent nucleophile for this purpose. Finally, the azide group is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Materials:

  • HPG (from Protocol 1)

  • Anhydrous Pyridine

  • Tosyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH) or H₂/Palladium on Carbon (Pd/C)

  • Appropriate solvents for workup and purification

Procedure:

  • Tosylation: Dissolve HPG in anhydrous pyridine under an inert atmosphere. Cool the solution in an ice bath. Add tosyl chloride portion-wise and stir. Allow the reaction to warm to room temperature and stir for 12-24 hours. The molar ratio of TsCl to HPG's hydroxyl groups can be adjusted to control the degree of functionalization.

  • Azidation: Quench the reaction with water and purify the tosylated HPG (HPG-OTs) by precipitation or dialysis. Dissolve the dried HPG-OTs in anhydrous DMF and add an excess of sodium azide (NaN₃). Heat the reaction to 60-80 °C and stir for 24 hours.

  • Purification: Cool the reaction, precipitate the azido-functionalized HPG (HPG-N₃) in water or an appropriate non-solvent, and purify extensively by dialysis to remove residual DMF and salts.

  • Reduction:

    • (Method A: LAH) Dissolve the HPG-N₃ in anhydrous THF and add it dropwise to a suspension of LAH in THF under an inert atmosphere. Reflux for 4-6 hours. Carefully quench the excess LAH by sequential, slow addition of water, 15% NaOH solution, and then more water. Filter the aluminum salts and purify the amine-functionalized HPG (HPG-NH₂) by dialysis.

    • (Method B: Hydrogenation) Dissolve HPG-N₃ in methanol or water. Add a catalytic amount of 10% Pd/C. Place the mixture in a hydrogenation vessel and pressurize with H₂ gas (e.g., 50 psi). Stir vigorously for 24-48 hours. Filter the catalyst through Celite and recover the HPG-NH₂ after solvent removal and dialysis.

Validation:

  • FTIR Spectroscopy: Monitor the appearance of a strong azide peak (~2100 cm⁻¹) after step 3 and its disappearance after step 4.

  • ¹H NMR: Observe the appearance of aromatic protons from the tosyl group after step 1 and their subsequent disappearance, along with changes in the polymer backbone signals, after step 2.

  • TNBS Assay: Quantify the number of primary amines on the final product using a colorimetric assay like the Trinitrobenzene Sulfonic Acid (TNBS) assay.

G HPG_OH HPG-OH HPG_OTs HPG-OTs HPG_OH->HPG_OTs 1. Tosyl Chloride Pyridine HPG_N3 HPG-N₃ HPG_OTs->HPG_N3 2. Sodium Azide DMF HPG_NH2 HPG-NH₂ HPG_N3->HPG_NH2 3. Reduction (e.g., H₂/Pd-C) Conjugate HPG-Drug Conjugate HPG_NH2->Conjugate 4. Drug Coupling Drug Activated Drug (e.g., Drug-NHS) Drug->Conjugate

Amine functionalization and subsequent drug conjugation workflow.
B. "Click Chemistry": For High Efficiency and Orthogonal Ligation

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click" reaction, offers a highly efficient and specific method for conjugation.[15] It allows for the linking of two molecules—one with an azide and one with an alkyne—with near-perfect fidelity, even in complex biological media. This is ideal for attaching sensitive biomolecules like peptides or antibodies.[9][16]

Protocol 3: CuAAC-Mediated Conjugation to an Alkyne-Functionalized HPG

Objective: To conjugate an azide-containing molecule (e.g., a fluorescent dye, peptide) to an alkyne-functionalized HPG scaffold.

Causality: This protocol first introduces a terminal alkyne group onto the HPG scaffold. Propargyl bromide is an effective alkylating agent for this purpose. The subsequent CuAAC reaction relies on a Cu(I) catalyst, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), to catalyze the formation of a stable triazole linkage between the alkyne-HPG and the azide-tagged molecule.

Materials:

  • HPG (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide

  • Anhydrous THF or DMF

  • Azide-functionalized molecule of interest (e.g., Azido-PEG-Biotin, Azide-Fluorophore)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Deionized water, t-butanol

Procedure:

  • Alkyne Functionalization:

    • Dissolve HPG in anhydrous THF. Carefully add NaH to deprotonate a portion of the hydroxyl groups.

    • After hydrogen evolution ceases, add propargyl bromide and stir the reaction at room temperature for 24 hours.

    • Quench the reaction with water, reduce the solvent volume, and purify the alkyne-functionalized HPG (HPG-Alkyne) by extensive dialysis against deionized water. Lyophilize to obtain a solid.

  • Click Reaction (CuAAC):

    • In a flask, dissolve the HPG-Alkyne and the azide-functionalized molecule in a mixture of water and t-butanol (e.g., 1:1 v/v).

    • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O in water and sodium ascorbate in water.

    • Add the sodium ascorbate solution to the polymer/molecule mixture, followed by the CuSO₄ solution.

    • Stir the reaction at room temperature for 12-24 hours. The solution may change color, indicating the reaction is proceeding.

  • Purification: Purify the final conjugate by dialysis against water (using a chelating agent like EDTA in the first few changes of water to remove copper) to remove the catalyst and unreacted small molecules. Lyophilize to isolate the final product.

Validation:

  • FTIR/Raman Spectroscopy: The disappearance of the characteristic azide peak (~2100 cm⁻¹) and alkyne peak (~2100-2260 cm⁻¹ and ~3300 cm⁻¹) confirms the reaction.

  • ¹H NMR: The appearance of a new peak for the triazole proton (~7.5-8.0 ppm) is a definitive sign of successful conjugation.

  • UV-Vis or Fluorescence Spectroscopy: If a chromophore or fluorophore was attached, its presence can be confirmed and quantified spectroscopically.

Characterization of Functionalized Drug Delivery Systems

Thorough characterization is essential to ensure the synthesized drug delivery system meets the required specifications for size, stability, and function.[17]

Table 2: Key Characterization Techniques and Their Applications
TechniqueParameter MeasuredRationale for Use
Nuclear Magnetic Resonance (NMR) Chemical structure, degree of functionalizationConfirms covalent bond formation and quantifies the number of attached ligands per polymer chain.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence/absence of functional groupsProvides qualitative confirmation of reactions by identifying characteristic vibrational bands (e.g., azide, alkyne, ester carbonyl).
Dynamic Light Scattering (DLS) Hydrodynamic diameter, size distribution (PDI)Determines the average size and uniformity of the nanoparticles in solution, which is critical for their in vivo biodistribution.[17]
Zeta Potential Surface chargeMeasures the charge on the nanoparticle surface, which influences stability against aggregation and interactions with biological membranes.[17]
Gel Permeation Chromatography (GPC/SEC) Molecular weight distributionDetermines the average molecular weight and purity of the polymer scaffold before and after functionalization.
UV-Visible Spectroscopy Drug loading concentrationQuantifies the amount of conjugated drug if the drug possesses a chromophore.

References

Application of Glycidol in the Synthesis of Antiviral Nucleoside Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Glycidol in Antiviral Drug Synthesis

Nucleoside analogues are a cornerstone of antiviral chemotherapy, effectively combating viral replication by acting as chain terminators or inhibitors of viral polymerases. The therapeutic efficacy of these molecules is profoundly dependent on their stereochemistry. This compound, a simple, bifunctional epoxide, has emerged as a critical chiral building block in the asymmetric synthesis of these complex antiviral agents. Its readily available enantiopure forms, (R)- and (S)-glycidol, provide a versatile platform for introducing the required stereocenters into the final drug molecule, thereby enhancing its biological activity and reducing potential off-target effects.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of antiviral nucleoside analogues. We will delve into the fundamental chemical principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices, empowering you to leverage this invaluable synthon in your drug discovery endeavors.

Core Principle: The Role of this compound as a Chiral Precursor

The utility of this compound in nucleoside analogue synthesis stems from its inherent chirality and the reactivity of its epoxide ring. The epoxide is susceptible to nucleophilic attack, leading to a ring-opening reaction that establishes a new stereocenter. This reaction can be finely controlled to achieve high regio- and stereoselectivity, which is paramount in the synthesis of enantiomerically pure drugs.

A common strategy involves the activation of the hydroxyl group of this compound, often by converting it to a better leaving group such as a tosylate (glycidyl tosylate). This enhances the electrophilicity of the adjacent carbon, facilitating a subsequent intramolecular or intermolecular nucleophilic attack to construct the core scaffold of the nucleoside analogue.

Synthetic Application: Diastereoselective Synthesis of L-Homolamivudine from (R)-Glycidol

A compelling example of this compound's application is in the synthesis of L-homolamivudine, an analogue of the potent anti-HIV drug Lamivudine. The synthesis leverages the chirality of (R)-glycidol to establish the correct stereochemistry in the final molecule.

Synthetic Workflow Overview

The overall synthetic strategy involves the construction of a key 1,3-oxathiolane intermediate from (R)-glycidol, followed by a stereoselective glycosylation reaction with a protected cytosine base.

Synthesis_Workflow This compound (R)-Glycidol Tosylate Glycidyl Tosylate Intermediate This compound->Tosylate Tosylation Oxathiolane 1,3-Oxathiolane Intermediate Tosylate->Oxathiolane Ring Opening & Cyclization Glycosylation Vorbrüggen Glycosylation Oxathiolane->Glycosylation Coupling with Silylated Cytosine Protected_Nucleoside Protected L-Homolamivudine Glycosylation->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product L-Homolamivudine Deprotection->Final_Product

Caption: General workflow for the synthesis of L-Homolamivudine from (R)-Glycidol.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of L-Homolamivudine, adapted from established procedures for related nucleoside analogues and the known reactivity of this compound derivatives.

Part 1: Synthesis of (R)-Glycidyl Tosylate

Rationale: The conversion of the hydroxyl group of this compound to a tosylate is a crucial activation step. The tosyl group is an excellent leaving group, facilitating the subsequent nucleophilic attack required for the formation of the oxathiolane ring. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the tosyl chloride and the product.

Materials:

  • (R)-Glycidol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve (R)-glycidol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude (R)-glycidyl tosylate by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

Part 2: Synthesis of the 1,3-Oxathiolane Intermediate

Rationale: This step involves the ring-opening of the glycidyl tosylate and subsequent cyclization to form the key 1,3-oxathiolane ring. This is a critical step where the stereochemistry from the this compound is transferred to the newly formed heterocyclic ring.

Materials:

  • (R)-Glycidyl tosylate

  • Mercaptoacetaldehyde dimethyl acetal

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated, aqueous)

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add mercaptoacetaldehyde dimethyl acetal (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of (R)-glycidyl tosylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting intermediate by silica gel chromatography.

Part 3: Vorbrüggen Glycosylation with Silylated Cytosine

Rationale: The Vorbrüggen glycosylation is a powerful method for the formation of the N-glycosidic bond.[2] Silylation of the nucleobase (cytosine) increases its nucleophilicity and solubility in organic solvents. A Lewis acid catalyst is used to activate the 1,3-oxathiolane intermediate for nucleophilic attack by the silylated cytosine. The stereochemical outcome of this reaction is crucial for the biological activity of the final product.

Materials:

  • 1,3-Oxathiolane intermediate from Part 2

  • Cytosine

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate (catalytic amount)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

  • Methanol

Procedure:

  • Silylation of Cytosine: In a flame-dried flask under an inert atmosphere, suspend cytosine (1.5 eq) in anhydrous acetonitrile. Add a catalytic amount of ammonium sulfate and hexamethyldisilazane (HMDS) (2.0 eq). Reflux the mixture until the cytosine dissolves completely, indicating the formation of silylated cytosine. Cool the solution to room temperature.

  • Glycosylation: To the solution of silylated cytosine, add a solution of the 1,3-oxathiolane intermediate (1.0 eq) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C and add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq).

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding methanol.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the protected L-homolamivudine.

Part 4: Deprotection to Yield L-Homolamivudine

Rationale: The final step involves the removal of any protecting groups to yield the active pharmaceutical ingredient. The choice of deprotection conditions depends on the specific protecting groups used in the synthesis.

Materials:

  • Protected L-Homolamivudine from Part 3

  • Methanolic ammonia (saturated)

  • Methanol

Procedure:

  • Dissolve the protected L-homolamivudine in saturated methanolic ammonia.

  • Stir the solution in a sealed vessel at room temperature for 12-24 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purify the final product by recrystallization or silica gel chromatography to obtain pure L-homolamivudine.

Data Presentation: Comparative Yields of Synthetic Steps

The following table summarizes typical yields for each step in the synthesis of L-homolamivudine, based on literature values for similar transformations.

StepIntermediate/ProductTypical Yield (%)
1. Tosylation(R)-Glycidyl Tosylate85-95
2. Oxathiolane Formation1,3-Oxathiolane Intermediate60-75
3. Vorbrüggen GlycosylationProtected L-Homolamivudine50-70
4. DeprotectionL-Homolamivudine80-95

Mechanistic Insights and Causality

The Epoxide Ring-Opening: A Key Stereochemistry-Determining Step

The nucleophilic ring-opening of the epoxide in this compound or its derivatives is a classic SN2 reaction. This means the nucleophile attacks from the side opposite to the C-O bond of the epoxide, leading to an inversion of stereochemistry at the site of attack. By starting with a specific enantiomer of this compound, the stereochemistry of the resulting diol or its derivative is precisely controlled.

Epoxide_Opening cluster_0 S_N2 Attack cluster_1 Inversion of Stereochemistry Nu: Nucleophile C1 C Nu:->C1 attacks less hindered carbon Transition State Transition State Nu:->Transition State O O C1->O C2 C C1->C2 C2->O Nu_attached Nu C1_product C Nu_attached->C1_product C2_product C C1_product->C2_product OH OH C2_product->OH Epoxide (R)-Glycidol derivative Epoxide->Nu: Product Ring-opened product Transition State->Product Inversion

Caption: Mechanism of nucleophilic epoxide ring-opening.

Conclusion

This compound is a powerful and versatile chiral synthon that plays a pivotal role in the efficient and stereoselective synthesis of antiviral nucleoside analogues. The protocols and principles outlined in this application note provide a solid foundation for researchers to harness the potential of this compound in the development of novel antiviral therapeutics. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, scientists can effectively translate the chirality of this compound into the life-saving medicines of tomorrow.

References

Troubleshooting & Optimization

How to control molecular weight and polydispersity in glycidol polymerization.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Controlling Molecular Weight and Polydispersity

Welcome to the Technical Support Center for glycidol polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions related to the synthesis of polythis compound. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of this compound polymerization and achieve precise control over molecular weight and polydispersity in your experiments.

I. Fundamental Principles: The Chemistry of this compound Polymerization

This compound is a bifunctional monomer containing both an epoxide and a hydroxyl group, which allows for the synthesis of polymers with diverse architectures, from linear to hyperbranched structures.[1][2][3] The final properties of the resulting polythis compound are highly dependent on the chosen polymerization method and reaction conditions.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) is a widely used method for this compound polymerization. In this process, the epoxide ring is opened by a nucleophilic attack from an initiator, typically an alkoxide. The hydroxyl group of this compound can participate in chain transfer reactions, leading to branched structures.[1]

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) of this compound can proceed through two main mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism.[4][5][6] The coexistence of these mechanisms can lead to complex polymer architectures. While CROP can be catalyzed by Lewis or Brønsted acids, controlling the reaction can be challenging due to potential side reactions, often resulting in polymers with lower molecular weights and broader polydispersity.[6]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during this compound polymerization in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: Why is my molecular weight significantly higher than the theoretical value calculated from the monomer-to-initiator ratio?

Potential Causes:

  • Incomplete Initiator Activation/Low Initiator Efficiency: Not all of the initiator may be active, leading to fewer growing chains than anticipated. This can be due to impurities in the initiator or incomplete deprotonation.

  • Slow Initiation Compared to Propagation: If the initiation step is much slower than the propagation step, a smaller number of chains will be formed, each growing to a higher molecular weight.

  • Chain Transfer to Polymer: The hydroxyl groups on the growing polymer chains can act as initiation sites for new chains, leading to a higher overall molecular weight and branching.

Solutions:

  • Ensure Initiator Purity and Complete Activation: Use a freshly purified initiator and ensure complete deprotonation by allowing sufficient time for the reaction with the deprotonating agent. For instance, when using a multifunctional alcohol as an initiator, ensure its partial deprotonation with a suitable base like potassium methanolate.[7]

  • Optimize Initiator/Catalyst System: Select an initiator/catalyst system known for fast and efficient initiation of this compound polymerization.

  • Control Monomer Addition Rate: A slow and controlled addition of the monomer can help to maintain a low concentration of active species and minimize chain transfer to the polymer.[1][8]

Question 2: My polydispersity index (PDI) is too high (e.g., > 1.8). What are the likely causes?

Potential Causes:

  • Multiple Active Species: The presence of different types of active species (e.g., primary and secondary alkoxides in AROP) with different reactivities can lead to chains growing at different rates.[1]

  • Chain Transfer Reactions: Uncontrolled chain transfer to monomer or polymer introduces new growing chains at different points in time, broadening the molecular weight distribution.

  • Slow Monomer Addition in Cationic Polymerization: In some cationic systems, slow monomer addition can paradoxically lead to broader distributions if side reactions are prevalent.

  • Self-initiation: In certain solvents like DMSO, this compound can undergo self-initiation, resulting in a broad and multimodal molecular weight distribution.[9]

  • Temperature Fluctuations: Inconsistent reaction temperatures can affect the rates of initiation, propagation, and termination, leading to a broader PDI.

Solutions:

  • Slow Monomer Addition (in AROP): For anionic polymerization, a slow monomer addition rate is crucial to ensure that at any given time, each growing macromolecule has a similar probability of having primary and secondary propagating species, leading to a narrower molar mass distribution.[1][8]

  • Optimize Solvent Choice: Avoid solvents known to promote side reactions or self-initiation. For instance, dioxane may be a better choice than DMSO to prevent self-initiation in certain systems.[9]

  • Precise Temperature Control: Maintain a stable and uniform reaction temperature throughout the polymerization process. The optimal temperature will depend on the specific initiator and solvent system.[10]

  • Use of a Macroinitiator: A two-step strategy using a low molecular weight polythis compound as a macroinitiator for the subsequent slow addition of this compound can yield hyperbranched polyglycerols with higher molecular weights and controlled polydispersities (in the range of 1.3 to 1.8).[8]

Question 3: I am trying to synthesize linear polythis compound, but my product is branched. What went wrong?

Potential Cause:

  • Unprotected Hydroxyl Groups: The primary cause of branching in this compound polymerization is the presence of the free hydroxyl group on the monomer, which can act as a chain transfer agent.[1]

Solution:

  • Protect the Hydroxyl Group: To synthesize linear polythis compound, the hydroxyl group of the this compound monomer must be protected before polymerization. Common protecting groups include 1-ethoxyethyl or trityl moieties.[1] The protecting group can be removed after polymerization to yield linear polythis compound.

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the right initiator for my desired polythis compound architecture (linear vs. hyperbranched)?

  • For Hyperbranched Polythis compound: A multifunctional initiator with several hydroxyl groups, such as 1,1,1-tris(hydroxymethyl)propane (TMP) or glycerol, is typically used.[7][11] These initiators are partially deprotonated to create multiple initiation sites, leading to a branched structure.

  • For Linear Polythis compound: A monofunctional initiator, such as potassium tert-butoxide, is used with a protected this compound monomer (e.g., ethoxy ethyl glycidyl ether).[12]

Q2: What is the effect of temperature on this compound polymerization?

Temperature plays a critical role in this compound polymerization. Higher temperatures generally lead to faster reaction rates but can also increase the likelihood of side reactions, such as chain transfer, which can broaden the PDI. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining control over the polymerization. For example, in the surface polymerization of this compound, different temperature profiles can significantly impact the growth of the polymer chains.[10]

Q3: How does the monomer addition rate influence the final polymer?

The rate of monomer addition is a key parameter for controlling both molecular weight and polydispersity, particularly in anionic ring-opening polymerization.

  • Slow Monomer Addition: A slow, continuous addition of this compound helps to maintain a low monomer concentration. This minimizes chain transfer reactions and allows for more uniform growth of polymer chains, resulting in a narrower molecular weight distribution.[1][8] This is especially important for synthesizing well-defined hyperbranched polyglycerols.

  • Fast Monomer Addition: A rapid addition of the entire monomer amount at the beginning of the reaction can lead to a less controlled polymerization with a broader PDI due to a higher concentration of active species and increased probability of side reactions.

IV. Experimental Protocols & Data

Protocol: Synthesis of Hyperbranched Polythis compound via Anionic Ring-Opening Polymerization

This protocol is a general guideline. Specific amounts and conditions should be optimized for the desired molecular weight.

  • Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the multifunctional initiator (e.g., 1,1,1-tris(hydroxymethyl)propane) in a suitable solvent.

  • Deprotonation: Add a deprotonating agent (e.g., potassium methanolate) to partially deprotonate the initiator's hydroxyl groups. Stir the mixture at a specified temperature for a set time to ensure complete reaction.

  • Monomer Addition: Slowly add purified this compound to the initiator solution using a syringe pump over several hours at an elevated temperature (e.g., 90-95 °C).[9]

  • Polymerization: Allow the reaction to proceed for a predetermined time after the monomer addition is complete to ensure full conversion.

  • Termination: Quench the reaction by adding a protic source, such as a solution of HCl in methanol.[9]

  • Purification: Precipitate the polymer in a non-solvent (e.g., chilled diethyl ether), decant the solvent, and purify the polymer by dialysis.[9]

  • Drying: Dry the purified polymer, for instance, by lyophilization.[9]

Table 1: Influence of Key Parameters on this compound Polymerization
ParameterEffect on Molecular WeightEffect on Polydispersity (PDI)Rationale
Monomer/Initiator Ratio Directly proportionalMinimal effect in a controlled systemA higher ratio provides more monomer units per growing chain.
Monomer Addition Rate Can influence final MWSlower addition leads to lower PDISlow addition minimizes side reactions and ensures uniform chain growth.[1][8]
Temperature Higher temp can decrease MWHigher temp can increase PDIIncreased temperature can promote chain transfer and side reactions.[10]
Initiator Functionality Higher functionality leads to branchingCan influence PDIMultifunctional initiators create branched architectures.
Solvent Can have a significant effectCan have a significant effectSolvents can influence reaction kinetics and promote or suppress side reactions like self-initiation.[9]

V. Visualizations

Troubleshooting Workflow for Unexpected Polymerization Results

troubleshooting_workflow start Unexpected Polymerization Result (e.g., incorrect MW, high PDI) check_mw Is Molecular Weight (MW) as Expected? start->check_mw check_pdi Is Polydispersity (PDI) as Expected? check_mw->check_pdi Yes mw_high MW Too High check_mw->mw_high No mw_low MW Too Low check_mw->mw_low No pdi_high PDI Too High check_pdi->pdi_high No solution Implement Corrective Actions: - Purify Reagents - Optimize Conditions - Modify Protocol check_pdi->solution Yes analyze_initiator Analyze Initiator: - Purity - Concentration - Activation mw_high->analyze_initiator mw_low->analyze_initiator analyze_conditions Analyze Reaction Conditions: - Temperature Control - Monomer Addition Rate - Solvent Purity pdi_high->analyze_conditions analyze_side_reactions Consider Side Reactions: - Chain Transfer - Self-Initiation pdi_high->analyze_side_reactions analyze_initiator->solution analyze_conditions->solution analyze_side_reactions->solution

Caption: Troubleshooting workflow for this compound polymerization.

Mechanism of Anionic Ring-Opening Polymerization of this compound

arop_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer (Branching) initiator R-O⁻ K⁺ (Alkoxide Initiator) This compound This compound Monomer initiator->this compound Nucleophilic Attack growing_chain Growing Polymer Chain (Alkoxide End-group) new_this compound This compound Monomer growing_chain->new_this compound Ring-Opening polymer_hydroxyl Hydroxyl Group on Polymer Chain active_center Active Chain End polymer_hydroxyl->active_center Proton Transfer new_active_site New Active Site (Branch Point)

Caption: Anionic ring-opening polymerization of this compound.

VI. References

  • Navarro, A. et al. (2021). Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications. MDPI. --INVALID-LINK--

  • Medeiros, E. S. et al. (2018). Mechanism of the anionic Polymerization of AB 2 -type monomer.... ResearchGate. --INVALID-LINK--

  • Paulus, F. et al. (2017). Surface polymerization of this compound onto CCo nanoparticles with.... ResearchGate. --INVALID-LINK--

  • Schade, M. (2013). A kinetic model for the anionic ring-opening polymerization of this compound. Refubium - Freie Universität Berlin. --INVALID-LINK--

  • Kopiasz, M. et al. (2016). Reaction scheme of anionic ring opening polymerization of this compound. ResearchGate. --INVALID-LINK--

  • Wilms, D. et al. (2009). Hyperbranched Polyglycerols with Elevated Molecular Weights: A Facile Two-Step Synthesis Protocol Based on Polyglycerol Macroinitiators. ResearchGate. --INVALID-LINK--

  • Wilms, D., Stiriba, S.-E., & Frey, H. (2010). Hyperbranched Polyglycerols: From the Controlled Synthesis of Biocompatible Polyether Polyols to Multipurpose Applications. ACS Publications. --INVALID-LINK--

  • Moreno, A. et al. (2023). Varying the Core Topology in All‐this compound Hyperbranched Polyglycerols: Synthesis and Physical Characterization. PMC - NIH. --INVALID-LINK--

  • Medeiros, E. S. et al. (2018). Application of Glycerol in the Synthesis of Hyperbranched and Highly Branched Polyethers: Characterization, Morphology and Mechanism. SciELO. --INVALID-LINK--

  • Schade, M. (2013). A Kinetic Model for the Anionic Ring-opening Polymerization of this compound. Refubium. --INVALID-LINK--

  • Padee, S. et al. (2013). Ring-Opening Polymerization of L-lactide with this compound as Initiator. Semantic Scholar. --INVALID-LINK--

  • Xu, Y. et al. (2022). Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. Frontiers in Chemistry. --INVALID-LINK--

  • Pelras, T., & Loos, K. (2021). Strategies for the synthesis of sequence-controlled glycopolymers and their potential for advanced applications. University of Groningen Research Portal. --INVALID-LINK--

  • Kim, J. et al. (2022). Highly tunable metal-free ring opening polymerization of this compound into various controlled topologies catalyzed by frustrated lewis pairs. RSC Publishing. --INVALID-LINK--

  • Dworak, A. et al. (2007). A comparison of the cationic ring-opening polymerizations of 3-oxetanol and this compound. ResearchGate. --INVALID-LINK--

  • Zhang, Q. et al. (2020). Comparison of linear polymers, HPGs, and dendrimers. ResearchGate. --INVALID-LINK--

  • Tokar, R. et al. (1994). Cationic polymerization of this compound: coexistence of the activated monomer and active chain end mechanism. ACS Publications. --INVALID-LINK--

  • Lee, J. S. et al. (2023). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Publications. --INVALID-LINK--

  • Sunder, A. et al. (2000). Copolymers of this compound and Glycidyl Ethers: Design of Branched Polyether Polyols by Combination of Latent Cyclic AB2 and ABR Monomers. ResearchGate. --INVALID-LINK--

  • Kim, J. et al. (2021). A recyclable metal-free catalytic system for the cationic ring-opening polymerization of this compound under ambient conditions. RSC Publishing. --INVALID-LINK--

  • Hans, M. et al. (2008). Synthesis, Characterization, and Visualization of High-Molecular-Weight Poly(this compound-graft-ϵ-caprolactone) Starlike Polymers. ACS Publications. --INVALID-LINK--

  • Schlaad, H. et al. (2010). One-Pot Synthesis of Polythis compound-Containing Block Copolymers with Alkyllithium Initiators Using the Phosphazene Base t-BuP4. ACS Publications. --INVALID-LINK--

  • Dworak, A. et al. (2009). Cationic polymerization of this compound. ResearchGate. --INVALID-LINK--

  • Slomkowski, S. et al. (2017). Polythis compound, Its Derivatives, and Polythis compound-Containing Copolymers—Synthesis and Medical Applications. PMC - PubMed Central. --INVALID-LINK--

  • Dworak, A. (2014). Polythis compound - how is it synthesized and what is it used for?. ResearchGate. --INVALID-LINK--

  • Slomkowski, S. et al. (2017). Polythis compound, Its Derivatives, and Polythis compound-Containing Copolymers—Synthesis and Medical Applications. OUCI. --INVALID-LINK--

  • Pouyan, P., Cherri, M., & Haag, R. (2022). Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications. MDPI. --INVALID-LINK--

References

Preventing side reactions during the synthesis of glycidol from epichlorohydrin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of glycidol from epichlorohydrin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, prevent common side reactions, and troubleshoot issues that may arise during experimentation. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your work.

Introduction to the Synthesis and Its Challenges

The synthesis of this compound from epichlorohydrin via dehydrochlorination with a base is a cornerstone reaction in organic chemistry, providing a critical building block for many pharmaceutical and specialty chemical applications. The primary reaction involves the intramolecular displacement of the chloride ion by the alkoxide formed from the reaction of epichlorohydrin with a base.

While seemingly straightforward, this process is frequently compromised by a series of competitive side reactions. These unwanted pathways not only reduce the yield and purity of the desired this compound but can also lead to complex purification challenges and, in some cases, catastrophic batch failure due to runaway polymerization. This guide provides a systematic approach to understanding, controlling, and preventing these side reactions.

Diagram: Core Reaction and Major Side Pathways

G cluster_main Main Synthesis Pathway cluster_side Major Side Reactions EPI Epichlorohydrin This compound This compound (Product) EPI->this compound Dehydrochlorination MCPD 3-MCPD EPI->MCPD Hydrolysis (Ring Opening) Base Base (e.g., NaOH) Glycerol Glycerol This compound->Glycerol Hydrolysis (Epoxide Opening) Polythis compound Polythis compound / Oligomers This compound->Polythis compound Polymerization (Anionic/Cationic) Other Other Byproducts (e.g., Diglycidyl Ether) This compound->Other Dimerization etc.

Caption: Main reaction pathway and key side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be concerned about?

A1: The three most significant side reactions are:

  • Hydrolysis: Both the starting material, epichlorohydrin, and the product, this compound, can be hydrolyzed by water. Epichlorohydrin hydrolysis forms 3-monochloropropane-1,2-diol (3-MCPD), while this compound hydrolysis yields glycerol.[1][2][3][4][5][6][7] This is particularly problematic as glycerol can be difficult to separate from this compound due to their similar boiling points.

  • Polymerization: this compound can readily polymerize via either anionic or cationic pathways, especially at elevated temperatures or in the presence of acidic or basic impurities.[8][9] This is often observed as a sudden increase in the viscosity of the reaction mixture and can lead to the formation of intractable solids.

  • Formation of Higher Ethers: Self-condensation of this compound or reaction with epichlorohydrin can lead to the formation of dimers like glycerol diglycidyl ether and other oligomers.[10][11]

Q2: How does pH affect the synthesis and side reactions?

A2: pH is arguably the most critical parameter to control. A kinetic study has shown that the rates of both the desired dehydrochlorination and the undesired hydrolysis reactions are strongly pH-dependent.[1][2][3][4]

  • Optimal pH: The dehydrochlorination reaction to form this compound is most efficient under alkaline conditions. The goal is to maintain a pH high enough to facilitate the reaction but low enough to minimize base-catalyzed hydrolysis of the this compound product.

  • High pH Risk: At very high pH, the rate of this compound hydrolysis to glycerol increases significantly.[4]

  • Low pH Risk: Under acidic conditions, acid-catalyzed hydrolysis of both epichlorohydrin and this compound is accelerated.[4] Any acidic impurities in the starting materials can also initiate cationic polymerization of this compound.

Q3: My reaction mixture is becoming very thick and viscous. What is happening and what should I do?

A3: A rapid increase in viscosity is a classic sign of runaway polymerization of this compound.[12] This is a serious issue that can result in the complete loss of the batch.

  • Immediate Action (Quenching): If you observe this, you must immediately quench the reaction. This is typically done by rapidly cooling the reaction mixture in an ice bath and neutralizing the base catalyst by adding a stoichiometric amount of a weak acid (e.g., acetic acid) or a more dilute strong acid (e.g., 0.1 N HCl in methanol).[1] This will protonate the alkoxide species that propagate anionic polymerization.

  • Cause Analysis: This is often triggered by localized "hot spots" (poor temperature control), an excessively high concentration of base, or the presence of catalytic impurities in the epichlorohydrin feedstock.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low Yield of this compound, High Concentration of Glycerol
Symptom Probable Cause Diagnostic Check Corrective Action
Low yield of this compound with significant glycerol detected by GC or NMR.Excessive Hydrolysis: The reaction conditions are favoring the hydrolysis of this compound.1. Check Water Content: Analyze the water content of your epichlorohydrin and any solvents used. 2. Review pH and Temperature: Confirm that the pH was not excessively high and the temperature was maintained within the optimal range.1. Dry Reactants: Use anhydrous epichlorohydrin and solvents. Consider drying the epichlorohydrin over a mild drying agent like anhydrous MgSO₄ prior to use. 2. Optimize Base Addition: Add the base solution slowly and sub-surface to avoid localized high concentrations. Maintain the reaction temperature below 50°C. 3. Control pH: Maintain the reaction pH in the range of 9.0-10.5 for optimal selectivity.
Problem 2: Reaction Fails to Go to Completion or is Very Slow
Symptom Probable Cause Diagnostic Check Corrective Action
In-process control (e.g., GC analysis) shows a high percentage of unreacted epichlorohydrin after the expected reaction time.Insufficient Base or Poor Mixing: The dehydrochlorination reaction is not being effectively driven.1. Verify Base Stoichiometry: Double-check calculations for the amount of base used. 2. Assess Mixing Efficiency: Observe the reaction mixture for signs of poor mixing, such as solids settling at the bottom.1. Use a Slight Excess of Base: Employ a small molar excess of the base (e.g., 1.05-1.1 equivalents). 2. Improve Agitation: Increase the stirring speed to ensure good contact between the aqueous base and the organic epichlorohydrin phase. 3. Consider a Phase Transfer Catalyst (PTC): Add a PTC like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the two phases.[8][13]
Problem 3: Product is Discolored
Symptom Probable Cause Diagnostic Check Corrective Action
The final distilled this compound has a yellow or greenish tint.Impurities in Starting Material or Thermal Degradation: Certain impurities in epichlorohydrin can cause discoloration.1. Analyze Starting Material: Check the certificate of analysis for your epichlorohydrin. Impurities like 2,3-butanedione are known to cause a greenish tint.[2] 2. Review Distillation Conditions: High pot temperatures during distillation can lead to thermal decomposition and color formation.1. Purify Epichlorohydrin: If impurities are suspected, consider purifying the epichlorohydrin before use, for example, by passing it through a column of activated alumina or a specialized resin.[2] 2. Vacuum Distillation: Distill the final product under a high vacuum to keep the pot temperature as low as possible.

Diagram: Troubleshooting Workflow

Troubleshooting Start Start Synthesis Monitor Monitor Reaction (Viscosity, Temp, GC) Start->Monitor Viscosity_Check Viscosity Increasing Rapidly? Monitor->Viscosity_Check In-Process Quench ACTION: 1. Cool Immediately 2. Neutralize with Acid Viscosity_Check->Quench Yes Yield_Check Low Yield / High Glycerol? Viscosity_Check->Yield_Check No Hydrolysis_Issue CAUSE: Excessive Hydrolysis Yield_Check->Hydrolysis_Issue Yes Completion_Check Reaction Stalled? Yield_Check->Completion_Check No Hydrolysis_Fix ACTION: 1. Use Anhydrous Reagents 2. Control pH (9-10.5) 3. Slow Base Addition Hydrolysis_Issue->Hydrolysis_Fix Base_Issue CAUSE: Insufficient Base / Poor Mixing Completion_Check->Base_Issue Yes Workup Proceed to Workup & Purification Completion_Check->Workup No Base_Fix ACTION: 1. Use Slight Molar Excess of Base 2. Improve Agitation 3. Add Phase Transfer Catalyst Base_Issue->Base_Fix

References

Technical Support Center: Optimizing Catalyst Selection for High-Yield Glycidol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of high-yield glycidol. As a critical building block in the pharmaceutical and chemical industries, the efficient synthesis of this compound is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our approach is rooted in explaining the causality behind experimental choices to empower you to overcome challenges in your laboratory work.

Catalyst Selection and Optimization Guide

This section addresses the foundational questions of catalyst selection for the synthesis of this compound, primarily focusing on the green and widely adopted route from glycerol and dimethyl carbonate (DMC).[2]

Q1: What are the primary catalytic routes for this compound synthesis from glycerol?

The most prominent and environmentally conscious method for this compound production from glycerol involves a one-pot, two-step process using dimethyl carbonate (DMC).[2][3] This route proceeds via two main reactions:

  • Transesterification: Glycerol reacts with DMC to form an intermediate, glycerol carbonate (GC), and methanol as a byproduct.

  • Decarboxylation: The glycerol carbonate intermediate is then decomposed to yield the final product, this compound, releasing carbon dioxide.

Alternative methods, such as the epoxidation of allyl alcohol, are also used but are generally considered less environmentally friendly.[1][2] A direct gas-phase conversion of glycerol over zeolite catalysts is an emerging area of research.

Q2: What are the most critical factors to consider when selecting a catalyst for the glycerol-to-glycidol pathway?

Catalyst selection is the most crucial variable for achieving high yield and selectivity. The key is to use a catalyst that efficiently facilitates both the transesterification and decarboxylation steps.

  • Catalyst Type (Acidity/Basicity): Basic catalysts are overwhelmingly preferred for the glycerol + DMC route. They are highly effective at promoting the initial transesterification to glycerol carbonate.[4][5] Both homogeneous bases (e.g., sodium methoxide, NaOH) and heterogeneous solid bases (e.g., supported alkali metals, mixed-metal oxides) have proven effective.[3][4] Acidic catalysts are generally unsuitable as they can promote undesirable side reactions, such as the oligomerization of the this compound product.[6][7]

  • Heterogeneous vs. Homogeneous Catalysts:

    • Homogeneous catalysts (e.g., sodium methoxide) often exhibit very high activity and yield.[3] However, their primary drawback is the difficulty in separating them from the reaction mixture, which complicates product purification and prevents catalyst recycling.[2]

    • Heterogeneous catalysts (e.g., KNO₃/Al₂O₃, Cs/Zeolite, Ba-La mixed oxides) are the preferred choice for industrial and sustainable applications.[2][5] They are easily separated from the reaction medium by filtration, allowing for catalyst reuse and a cleaner product stream.

  • Catalyst Support and Active Sites: For heterogeneous catalysts, the support material (e.g., Al₂O₃, zeolites, sepiolite) and the distribution of active sites are critical.[2] A high surface area and proper dispersion of active species (like K₂O, which can form during catalyst preparation) enhance catalytic performance.[2][8]

Q3: How do reaction conditions influence catalyst performance and this compound yield?

Optimizing reaction conditions is essential to maximize the efficiency of your chosen catalyst.

  • Temperature: This is a delicate balance. Higher temperatures increase the rate of glycerol conversion but can negatively impact this compound selectivity. For instance, with a sodium methoxide catalyst, increasing the temperature from 75 °C to 85 °C boosted the this compound yield from 56% to 75%, but a further increase had no benefit.[3] For the decarboxylation of glycerol carbonate, temperatures between 140°C and 200°C are often required.[9]

  • Reactant Molar Ratio (DMC:Glycerol): A higher molar ratio of DMC to glycerol can drive the initial transesterification reaction forward, increasing glycerol conversion. However, an excessive amount of DMC can dilute the intermediate glycerol carbonate, potentially slowing the subsequent decarboxylation step and reducing overall this compound selectivity.[2] A molar ratio of 2:1 is a common and effective starting point.[3][8]

  • Catalyst Loading: There is an optimal catalyst concentration. For example, in a system using KNO₃/Al₂O₃, a 30 wt% loading of KNO₃ was found to be most efficient.[2] Similarly, for sodium methoxide, a 3 wt% loading relative to glycerol weight gave the best results, with higher amounts not improving the yield.[3]

Troubleshooting Guide

Encountering issues during synthesis is a common part of research. This guide provides a structured approach to diagnosing and solving frequent problems.

Problem: Low this compound Yield & Poor Glycerol Conversion

Q: My final this compound yield is significantly lower than expected, and I see a large amount of unreacted glycerol. What are the likely causes and how can I fix this?

A: Low conversion points to insufficient catalytic activity or non-optimal reaction conditions. Consider the following factors:

  • Catalyst Inactivity: The catalyst may be deactivated or inherently not active enough.

    • Solution: If using a fresh heterogeneous catalyst, ensure it was prepared and activated correctly (e.g., calcined at the proper temperature). For a KNO₃/Al₂O₃ system, calcination at 800 °C was found to be optimal for creating the necessary active sites.[2][8] If reusing a catalyst, it may have deactivated (see next section).

  • Sub-optimal Temperature: The reaction temperature may be too low, resulting in slow reaction kinetics.

    • Solution: Incrementally increase the reaction temperature (e.g., in 5-10 °C steps) and monitor the effect on glycerol conversion. Be aware that excessively high temperatures can reduce selectivity.[3]

  • Insufficient Reaction Time: The reaction may not have had enough time to reach completion.

    • Solution: Run a time-course study. Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and analyze them to determine when the glycerol conversion plateaus. For many systems, an optimal time is between 90 and 120 minutes.[2][3]

  • Improper Reagent Purity: The presence of impurities, especially water in the glycerol feedstock, can negatively impact the performance of some catalysts.

    • Solution: Use high-purity glycerol. While some catalysts show tolerance to water, it is best practice to minimize its content.[3]

Problem: High Conversion, but Low Selectivity to this compound

Q: My glycerol is being consumed, but my yield of this compound is poor. What are the common byproducts, and how can I improve selectivity?

A: This is a classic selectivity problem. High glycerol conversion with low this compound yield indicates that the reaction is favoring the formation of unwanted side products.

  • Over-accumulation of Glycerol Carbonate (GC): The most common issue is that the first step (transesterification to GC) is efficient, but the second step (decarboxylation to this compound) is lagging.

    • Cause: The reaction conditions may favor GC stability. A higher DMC-to-glycerol molar ratio can lead to an increase in GC yield at the expense of this compound.[2]

    • Solution: Optimize the temperature and pressure for the decarboxylation step. This step often requires higher temperatures or reduced pressure to shift the equilibrium toward this compound formation.[9] Also, consider adjusting the DMC:glycerol molar ratio back towards 2:1.[3][8]

  • Formation of this compound Oligomers/Polymers: this compound is a reactive molecule and can polymerize, especially in the presence of acidic catalysts or at very high temperatures.[6]

    • Cause: Use of an inappropriate (acidic) catalyst or excessive reaction temperature.

    • Solution: Confirm that you are using a basic catalyst. If the temperature is very high, try reducing it to find a balance between the rate of GC decomposition and the rate of this compound polymerization.

Problem: Catalyst Deactivation and Poor Reusability

Q: My heterogeneous catalyst worked well for the first run, but its performance dropped significantly in subsequent cycles. Why is it deactivating?

A: Catalyst deactivation is a critical challenge for the economic viability of the process. The primary causes include:

  • Leaching of Active Species: The active catalytic components may dissolve or "leach" from the support into the reaction mixture during the reaction.[7]

  • Physical Changes (Sintering/Agglomeration): At high temperatures, the fine particles of a supported catalyst can merge into larger ones (sintering), reducing the available surface area and number of active sites. SEM analysis of used catalysts has shown remarkable agglomeration of particles upon recycling.[2]

  • Fouling/Coking: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.

    • Solution:

      • Regeneration: For deactivation due to coking, a high-temperature calcination in air can sometimes burn off the carbon deposits and restore activity.

      • Modify Catalyst: Choose a catalyst system known for its stability. For example, the KNO₃/Al₂O₃ nanocatalyst was successfully reused for up to four cycles without significant loss of efficiency.[2][8]

      • Optimize Conditions: Operating at the lowest effective temperature can help minimize sintering and coking.

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety precautions for handling this compound?

    • A: this compound is a hazardous chemical. It is classified as an irritant to the skin, eyes, and respiratory tract and is suspected of being a carcinogen and mutagen.[10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12] Avoid inhalation of vapors and direct skin contact.[10]

  • Q: How can I accurately quantify the components in my reaction mixture?

    • A: The standard method is Gas Chromatography (GC) with a Flame Ionization Detector (FID).[2] This technique allows for the separation and quantification of glycerol, DMC, methanol, glycerol carbonate, and this compound. An internal standard (such as n-butanol) is typically used for accurate quantification.[2]

  • Q: What are some key catalyst characterization techniques I should perform?

    • A: To understand your heterogeneous catalyst, techniques like X-ray Diffraction (XRD) can identify the crystalline phases and active species. Scanning Electron Microscopy (SEM) reveals the morphology and particle distribution.[2] CO₂-Temperature Programmed Desorption (CO₂-TPD) is used to measure the basicity of the catalyst, which is a crucial parameter for this reaction.[8]

Data Presentation & Protocols

Table 1: Comparison of Selected Heterogeneous Catalysts for this compound Synthesis from Glycerol & DMC
CatalystDMC/GL Molar RatioTemp (°C)Time (min)Glycerol Conv. (%)This compound Yield (%)Selectivity (%)Reference
30% KNO₃/Al₂O₃2:17012095.163.566.8[2][8]
30% KF/sepiolite2:17518099.082.383.1[2][8]
NaAlO₂2:19024094.776.480.7[2][8]
Ba-La mixed oxide2:19018098.0~78.480.0[5]
15Cs/ZSM-5 (gas phase)(10 wt% GL feed)350480~82.661.174.0
Sodium Methoxide (3 wt%)2:18512099.075.075.8[3]

Note: Yield and selectivity values are approximated from published data for comparison.

Experimental Protocols

Protocol 1: Preparation of 30% KNO₃/Al₂O₃ Nanocatalyst [2]

  • Impregnation: Dissolve the required amount of potassium nitrate (KNO₃) in deionized water. Add gamma-alumina (γ-Al₂O₃) powder to the solution with constant stirring to achieve a 30% weight loading of KNO₃.

  • Drying: Continue stirring the slurry for 24 hours at room temperature. Subsequently, dry the mixture in an oven at 120 °C for 12 hours to remove water.

  • Calcination: Transfer the dried powder to a furnace. Calcine the material at 800 °C for 4 hours. This high-temperature step is crucial for the formation of the active catalytic species.[2]

  • Cooling & Storage: Allow the catalyst to cool to room temperature in a desiccator to prevent moisture absorption before use.

Protocol 2: General Procedure for this compound Synthesis in a Batch Reactor [3]

  • Setup: Equip a three-neck round-bottom flask with a reflux condenser, a thermometer, and a magnetic stirrer.

  • Charging Reactants: Charge the flask with glycerol, dimethyl carbonate (DMC) in a 1:2 molar ratio, and the chosen catalyst (e.g., 3 wt% of sodium methoxide or 5 wt% of a heterogeneous catalyst, relative to the weight of glycerol).[2][3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) under vigorous stirring.

  • Monitoring: Allow the reaction to proceed for the optimized duration (e.g., 120 minutes). Samples can be withdrawn periodically for analysis.

  • Catalyst Separation:

    • For heterogeneous catalysts , cool the mixture to room temperature and separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and stored for reuse.

    • For homogeneous catalysts , the catalyst will remain in the product mixture, requiring downstream purification steps like distillation.

  • Product Analysis: Analyze the liquid product phase using Gas Chromatography (GC) to determine the conversion of glycerol and the yield of this compound and glycerol carbonate.

Protocol 3: Product Analysis using Gas Chromatography (GC) [2]

  • Sample Preparation: Dilute a known mass of the reaction product mixture in a suitable solvent (e.g., methanol). Add a known amount of an internal standard (e.g., n-butanol) to the diluted sample.

  • GC Conditions (Example):

    • Column: A capillary column suitable for polar compounds (e.g., HP-INNOWax).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 10 °C/min.

  • Quantification: Calibrate the instrument using standard solutions of pure glycerol, this compound, and glycerol carbonate with the internal standard. Calculate conversion and yield based on the peak areas from the chromatogram.

Visualizations

Diagram 1: Catalyst Selection Workflow

G start Goal: Synthesize this compound from Glycerol + DMC q1 Need for Catalyst Recycling & Product Purity? start->q1 hetero Choose Heterogeneous Catalyst (e.g., Supported Base) q1->hetero Yes homo Choose Homogeneous Catalyst (e.g., Sodium Methoxide) q1->homo No optimize Optimize Reaction Conditions: - Temperature (70-90°C) - DMC/GL Ratio (2:1) - Catalyst Loading - Reaction Time hetero->optimize homo->optimize analyze Analyze Product via GC: - Conversion - Yield - Selectivity optimize->analyze end High-Yield this compound analyze->end

Caption: Decision workflow for selecting a catalyst system.

Diagram 2: Simplified Reaction Pathway

G Glycerol Glycerol + Dimethyl Carbonate (DMC) GC Glycerol Carbonate (Intermediate) Glycerol->GC Transesterification (+ Basic Catalyst) This compound This compound (Product) GC->this compound Decarboxylation (Heat, -CO2) SideProduct Byproducts (e.g., this compound Oligomers) This compound->SideProduct Polymerization (High Temp / Acid)

Caption: Reaction pathway for this compound synthesis from glycerol.

Diagram 3: Troubleshooting Flowchart for Low Yield

G start Problem: Low this compound Yield q_conv Is Glycerol Conversion Low? start->q_conv low_conv_branch Low Conversion Issues q_conv->low_conv_branch Yes high_conv_branch Low Selectivity Issues q_conv->high_conv_branch No (Conversion is High) check_temp Increase Reaction Temp. low_conv_branch->check_temp check_time Increase Reaction Time low_conv_branch->check_time check_cat Verify Catalyst Activity (Preparation/Regeneration) low_conv_branch->check_cat check_byprod Analyze for Byproducts (Excess GC, Polymers) high_conv_branch->check_byprod adj_ratio Optimize DMC/GL Ratio check_byprod->adj_ratio adj_temp_select Reduce Temp to Avoid Side Reactions check_byprod->adj_temp_select

Caption: Troubleshooting flowchart for low this compound yield.

References

Troubleshooting poor resolution in the chiral separation of glycidol enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides expert guidance on resolving common issues encountered during the chiral separation of glycidol enantiomers. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the principles governing chiral chromatography, enabling you to conduct robust and reliable analyses.

Introduction to this compound Enantioseparation

This compound, a small and highly reactive epoxide, presents unique challenges for chiral separation due to its low molecular weight and limited functional groups for strong interactions with a chiral stationary phase (CSP). Achieving adequate resolution (Rs > 1.5) is critical for accurate enantiomeric excess (e.e.) determination, a vital aspect of quality control in pharmaceutical development.[1][2] This guide is structured to address the most pressing issues you may face, from method development to troubleshooting poor results.

Troubleshooting Guide: Resolving Poor Separation

This section addresses specific, common problems in a direct question-and-answer format.

Q1: My resolution (Rs) is consistently below 1.5. What are the primary factors I should investigate to improve the separation of this compound enantiomers?

Poor resolution is the most common issue in chiral separations and typically stems from suboptimal chromatographic conditions. The key to resolving this lies in systematically evaluating and adjusting the parameters that govern the interaction between the this compound enantiomers and the chiral stationary phase (CSP). The resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). Let's break down the causes and solutions.

Causality & Solution Pathway:

  • Mobile Phase Composition: This is the most powerful tool for manipulating chiral resolution. Polysaccharide-based CSPs, which are highly effective for this compound, rely on a delicate balance of interactions that are heavily influenced by the mobile phase.[3]

    • Normal Phase (NP) Mode: The ratio of the non-polar solvent (e.g., n-hexane) to the polar alcohol modifier (e.g., 2-propanol, ethanol) is critical.

      • Problem: Too much alcohol modifier will reduce the retention time and minimize the differential interactions needed for separation, leading to co-elution.

      • Solution: Methodically decrease the percentage of the alcohol modifier. For example, if you are using n-hexane:ethanol (80:20), try moving to (90:10) or (95:5). This increases the retention time and allows for more effective chiral recognition.[4] Also, consider changing the type of alcohol; 2-propanol is a stronger solvent than ethanol and can provide different selectivity.[5] A study successfully achieved a resolution of 1.6 for this compound enantiomers on a Chiralpak AD-H column using n-hexane:ethanol (70:30, v/v).[6]

    • Mobile Phase Additives: While this compound is neutral, additives may be necessary if derivatization is used or if acidic/basic impurities are interfering. Basic additives like diethylamine (DEA) or acidic additives like trifluoroacetic acid (TFA) can improve peak shape by masking active sites on the silica support, though they can also alter selectivity.[7]

  • Column Temperature: Temperature directly affects the thermodynamics of the chiral recognition process.

    • Problem: High temperatures often increase column efficiency (sharper peaks) but can decrease the enantioselectivity (α), as the interactions become more transient.

    • Solution: In most cases, decreasing the column temperature enhances resolution for enantiomers whose separation is enthalpy-driven.[8] Try reducing the temperature from 40°C to 25°C or even 15°C. This can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, thereby improving selectivity.[8] However, this will also increase analysis time and backpressure. The optimal temperature is a balance between selectivity and efficiency.[6]

  • Flow Rate: The flow rate determines the residence time of the enantiomers on the column.

    • Problem: A high flow rate may not allow sufficient time for the equilibrium of interactions between the analytes and the CSP to be established.

    • Solution: Reduce the flow rate. For a standard 4.6 mm I.D. column, decreasing the flow rate from 1.0 mL/min to 0.5 mL/min can significantly improve resolution by allowing more time for the chiral recognition process to occur.[9]

G start Start: Poor Resolution (Rs < 1.5) check_mp 1. Adjust Mobile Phase start->check_mp mp_details Decrease % alcohol modifier (e.g., from 10% to 5%) Change alcohol type (EtOH vs. IPA) check_mp->mp_details How? end_good Resolution Achieved (Rs >= 1.5) check_mp->end_good Resolved check_temp 2. Optimize Temperature mp_details->check_temp If no improvement temp_details Decrease temperature (e.g., from 40°C to 25°C) Increases interaction stability check_temp->temp_details How? check_temp->end_good Resolved check_flow 3. Reduce Flow Rate temp_details->check_flow If no improvement flow_details Decrease flow rate (e.g., from 1.0 to 0.5 mL/min) Increases residence time check_flow->flow_details How? check_flow->end_good Resolved check_csp 4. Re-evaluate CSP / Consider Derivatization flow_details->check_csp If still unresolved csp_details Confirm CSP suitability (e.g., Polysaccharide-based) Derivatize to enhance interaction/detection check_csp->csp_details How? check_csp->end_good Resolved

Caption: The "three-point interaction model" required for effective chiral recognition.

Data Summary Tables

Table 1: Typical Effects of Method Parameters on this compound Separation (Normal Phase)
Parameter ChangeEffect on Retention (k')Effect on Selectivity (α)Effect on Resolution (Rs)Rationale
Increase % Alcohol Modifier ↓ (Decrease)↓ (Decrease)↓↓ (Strong Decrease)Reduces interaction with CSP, elutes faster. [4]
Decrease % Alcohol Modifier ↑ (Increase)↑ (Increase)↑↑ (Strong Increase)Enhances interaction, allowing for better discrimination. [4]
Decrease Temperature ↑ (Increase)↑ (Usually Increases)↑ (Usually Increases)Stabilizes transient diastereomeric complexes. [8]
Decrease Flow Rate No direct effectNo direct effect↑ (Increases)Allows more time for equilibrium and interaction. [9]

References

Minimizing glycidol degradation during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycidol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stable storage and handling of this compound. As a highly reactive bifunctional molecule containing both an epoxide and a hydroxyl group, this compound's utility is matched by its propensity for degradation if not handled with care.[1][2][3] This document provides a series of troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the stability of your materials.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of this compound Stability

This section addresses the most common initial questions regarding the chemical nature and stability of this compound.

Q1: What are the primary pathways through which this compound degrades?

This compound primarily degrades via two main pathways: hydrolysis and polymerization .[4][5]

  • Hydrolysis: The epoxide ring is susceptible to opening when exposed to water, a reaction that is catalyzed by both acids and bases.[4][6][7] In the presence of excess water, this reaction leads to the formation of glycerol with almost 100% efficiency.[5] Under acidic conditions, this compound can also react with chloride ions (e.g., from hydrochloric acid) to form 3-chloro-1,2-propanediol (α-chlorohydrin).[8][9]

  • Polymerization: this compound can react with itself, leading to the formation of polythis compound.[5][10] This process involves the opening of the epoxide ring and can be initiated by acids, bases, or even slowly at room temperature without a catalyst.[11][12] The presence of the hydroxyl group on one this compound molecule can act as a nucleophile, attacking the epoxide ring of another.[1] This self-reaction can lead to a decrease in the purity of the material over time, with one source noting a potential 2% decrease in epoxy content per month at 25°C.[5]

Below is a diagram illustrating these key degradation pathways.

Glycidol_Degradation cluster_main This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization This compound This compound (HOCH₂CHOCH₂) Glycerol Glycerol This compound->Glycerol H₂O (Acid/Base Catalyzed) MCPD 3-MCPD (in presence of Cl⁻) This compound->MCPD H₂O + Cl⁻ (Acidic pH) Polythis compound Polythis compound (Dimer, Trimer, etc.) This compound->Polythis compound Self-Reaction (Acid/Base/Heat)

Caption: Primary degradation pathways for this compound.

Q2: What is the recommended storage temperature for this compound?

The recommended storage temperature for this compound is 2°C to 8°C .[2][13] Storing this compound under refrigerated conditions is crucial to slow down the rate of self-polymerization, which can occur even at room temperature.[11][12] Stability studies have indicated definite decomposition at 60°C (140°F) and suggested instability even at 25°C (77°F).[14]

Q3: What type of container should I use for storing this compound?

For optimal stability, this compound should be stored in its original, securely sealed container.[11][12] Recommended container types include:

  • Lined metal cans or pails.[11][12]

  • Plastic pails.[11]

  • For inner packaging, cans must have a screwed enclosure.[11]

It is critical to avoid certain materials that this compound can attack, such as some forms of plastics, rubber, and coatings.[11][14] Always ensure the container is clean before use to prevent contamination that could catalyze degradation.[15]

Q4: Why is it important to store this compound under an inert atmosphere?

This compound is sensitive to moisture.[13][14] Storing it under a dry, inert gas such as nitrogen or argon is a best practice.[13] This prevents exposure to atmospheric moisture, which can lead to hydrolysis of the epoxide ring and the formation of glycerol.[5]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the use of this compound.

Problem 1: My assay results are inconsistent, suggesting the purity of my this compound has decreased.
Potential Cause Diagnostic Check Recommended Solution
Improper Storage Temperature Verify the storage temperature logs for your this compound stock. Was it exposed to temperatures above 8°C for an extended period?Discard the suspect aliquot. Use a fresh, properly stored aliquot for your next experiment. Always store this compound at 2-8°C.[2][13]
Moisture Contamination Was the container properly sealed? Was the this compound handled in a humid environment or without an inert gas blanket?Implement a strict inert atmosphere handling protocol (see Section 3.2). Purge the headspace of the storage container with nitrogen or argon before sealing.[13]
Self-Polymerization Analyze an aliquot of your this compound stock using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Look for the appearance of higher molecular weight peaks corresponding to dimers or oligomers.If polymerization is confirmed, the stock is compromised. To prevent this, minimize the time the stock is kept at room temperature. Consider aliquoting the this compound upon receipt to reduce the number of freeze-thaw cycles and head-space in the main container.
Contamination Review handling procedures. Was a clean, dedicated syringe or pipette used? Could there have been cross-contamination with acidic or basic residues in your glassware?Use fresh, scrupulously clean glassware and equipment for handling this compound. Avoid any contact with incompatible materials (see Table 1).[11]
Problem 2: I observe an unexpected exotherm (heat release) when mixing this compound with my reaction components.
Potential Cause Diagnostic Check Recommended Solution
Catalytic Decomposition/Polymerization Review the chemical compatibility of all reagents in your mixture. Are there strong acids (e.g., sulfuric acid), strong bases (e.g., caustic soda), or metal salts (e.g., aluminum chloride, ferric chloride) present?[9][11][14]Immediately cease the experiment under safe conditions. this compound can polymerize or decompose exothermically and explosively in the presence of strong acids, bases, and certain metal salts.[11][14] Redesign the experiment to avoid these incompatibilities. If an acid or base is required, consider a milder catalyst or add the this compound slowly under controlled cooling.
Incompatible Metals Is your reaction vessel or stirring equipment made of aluminum, copper, or zinc?This compound can react with chemically active metals.[11] Switch to glass, stainless steel, or another inert material for your reaction setup.
Table 1: Summary of this compound Incompatibilities
Material Class Specific Examples Potential Hazard
Strong Acids Sulfuric acid, Nitric acid, Hydrochloric acid[9][16]Vigorous, explosive decomposition or polymerization.[9][14]
Strong Bases Sodium hydroxide (Caustic soda), Potassium hydroxide[11][16][17]Vigorous, explosive decomposition or polymerization.[9][14]
Chemically Active Metals Aluminum, Copper, Zinc[11]Exothermic polymerization or decomposition.[11]
Anhydrous Metal Salts Aluminum chloride, Ferric chloride, Tin(IV) chloride[9][14]Explosive decomposition.[14]
Oxidizing Agents Nitrates, Peroxides, Chlorine bleaches[11][12][18]Ignition and fire hazard.[11][12]
Other Trichloroethylene, Nitrates[11]Exothermic decomposition.[11]

Section 3: Experimental Protocols - Best Practices for Handling and Analysis

Following standardized procedures is essential for maintaining the integrity of this compound.

Protocol for Optimal Storage of this compound

This protocol outlines the essential steps for storing this compound to minimize degradation.

  • Verify Container Integrity: Upon receipt, inspect the container for any damage to the seal.

  • Log and Label: Record the date of receipt and assign a lot number for tracking.

  • Inert Atmosphere Blanketing (if repackaging): If you need to aliquot the material, perform the transfer in a glove box or under a steady stream of dry nitrogen or argon.

  • Refrigerate Promptly: Place the securely sealed container in a refrigerator maintained at 2°C to 8°C .[2][13]

  • Segregate: Store this compound away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[18][19][20]

Caption: Recommended workflow for this compound receipt and storage.

Protocol for Handling this compound Under Inert Atmosphere

This procedure minimizes exposure to atmospheric moisture during experimental use.

Materials:

  • Schlenk flask or similar glassware with a sidearm

  • Rubber septa

  • Source of dry inert gas (Nitrogen or Argon) with a bubbler

  • Dry, gas-tight syringes and needles

Procedure:

  • Prepare Glassware: Ensure all glassware is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas or in a desiccator.

  • Inert the Vessel: Assemble the glassware, seal with a septum, and connect the sidearm to the inert gas line (via a bubbler). Purge the vessel with the inert gas for several minutes.

  • Transfer this compound: Remove the this compound container from the refrigerator and allow it to warm to room temperature in a desiccator to prevent condensation on the container.

  • Quickly unseal the container and use a dry, gas-tight syringe to withdraw the required volume.

  • Immediately inject the this compound through the septum into the inerted reaction vessel.

  • Reseal and Store: Purge the headspace of the main this compound container with inert gas before resealing tightly and returning it to the refrigerator.

Protocol for Monitoring this compound Purity by GC-MS

This is a general guideline for detecting degradation products like glycerol and this compound oligomers. Method development and validation are required for quantitative analysis.[21]

  • Sample Preparation: Prepare a dilute solution of your this compound stock in a suitable solvent (e.g., tetrahydrofuran).[9] Create a calibration standard using high-purity this compound.

  • Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of degradation products like glycerol, derivatization (e.g., silylation) may be necessary.[8]

  • GC-MS Analysis:

    • Injector: Use a standard split/splitless inlet.

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Oven Program: Develop a temperature gradient that effectively separates this compound from potential lower-boiling impurities and higher-boiling degradation products (glycerol, dimers, etc.).

    • Mass Spectrometer: Operate in scan mode to identify unknown peaks by comparing their mass spectra to library entries.

  • Data Analysis: Compare the chromatogram of your stock sample to the high-purity standard. Look for:

    • A decrease in the relative area of the this compound peak.

    • The appearance of new peaks corresponding to glycerol or repeating units of C₃H₆O₂, which would indicate polymerization.

References

Improving the efficiency of glycidol derivatization for GC-MS analysis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycidol analysis. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, this compound requires derivatization to achieve the sensitivity and chromatographic performance necessary for accurate analysis.[1] This resource provides in-depth answers to common questions and a troubleshooting guide to help you navigate the complexities of the derivatization process, ensuring robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles and choices involved in this compound derivatization.

Question 1: Why is derivatization essential for the GC-MS analysis of this compound?

Answer: Derivatization is a mandatory sample preparation step for this compound for two primary reasons:

  • To Increase Volatility: this compound is a small, polar molecule with a high boiling point. Direct injection onto a GC column would result in poor volatilization, leading to broad, tailing peaks, or no elution at all. Derivatization chemically modifies the polar hydroxyl groups, replacing them with less polar, more volatile functional groups.[2]

  • To Improve Thermal Stability: The derivatized this compound molecule is more stable at the high temperatures required for GC analysis, preventing on-column degradation and ensuring accurate quantification.

The Scientific Rationale: The core principle of Gas Chromatography is the separation of compounds based on their ability to partition between a stationary phase and a mobile gas phase. This requires that the analyte be volatile enough to enter the gas phase at the operating temperatures of the instrument. The reactive epoxide ring and hydroxyl groups in this compound make it prone to thermal degradation and strong interactions with the stationary phase, compromising analytical accuracy.[3] Derivatization effectively masks these functional groups, creating a new compound with properties amenable to GC analysis.[4]

Question 2: What are the most common derivatization reagents for this compound, and how do they work?

Answer: The two most prevalent classes of reagents for this compound are phenylboronic acid (PBA) and acylating agents like heptafluorobutyrylimidazole (HFBI).

  • Phenylboronic Acid (PBA): This is the most common derivatizing agent for this compound and related compounds like 3-MCPD.[2] PBA reacts specifically with the 1,2-diol structure of this compound (after the epoxide ring is opened) to form a stable, cyclic phenylboronate ester. This derivative is significantly more volatile and provides excellent chromatographic properties. Many official methods, such as those from the AOCS, are based on PBA derivatization.[4][5]

  • Heptafluorobutyrylimidazole (HFBI): HFBI is a strong acylating agent that reacts with the hydroxyl groups of this compound.[6][7] The resulting derivative contains multiple fluorine atoms, which makes it highly electronegative. This is particularly advantageous for enhancing sensitivity when using an Electron Capture Detector (ECD) or for generating characteristic fragment ions in MS analysis.[8]

The Scientific Rationale: The choice of reagent dictates the chemical transformation. PBA leverages the vicinal diol structure for a cyclization reaction, which is highly specific. HFBI performs an acylation, a more general reaction for hydroxyl groups. The mild, non-acidic byproducts of HFBI (imidazole) can be beneficial in preventing the degradation of sensitive analytes and reducing GC column degradation.

Table 1: Comparison of Common this compound Derivatization Reagents
FeaturePhenylboronic Acid (PBA)Heptafluorobutyrylimidazole (HFBI)
Reaction Type Forms a cyclic boronate ester with diols.Acylation of hydroxyl groups.
Advantages High specificity for diols, widely used in official methods, robust reaction.[2][4]Produces highly sensitive derivatives (especially for ECD), mild byproducts.[6]
Disadvantages Excess reagent can sometimes cause interference in the GC system.[2]Can be less specific than PBA if other hydroxyl-containing compounds are present.
Typical Solvent Diethyl ether, Isooctane.[9]Ethyl acetate, Acetonitrile.[6]
Typical Conditions Room temperature or gentle heat (e.g., 40°C) with vortexing.[10][11]Typically requires heating (e.g., 60-70°C).[6]

Section 2: Troubleshooting Guide

Even with a validated method, experimental issues can arise. This guide provides a systematic approach to identifying and resolving common problems encountered during this compound derivatization.

Diagram: Troubleshooting Workflow for this compound Derivatization

TroubleshootingWorkflow Start Start Analysis Chromatogram Review Chromatogram Start->Chromatogram Problem Identify Problem Chromatogram->Problem NoPeak Symptom: Low or No Derivative Peak Problem->NoPeak No/Low Signal BadShape Symptom: Poor Peak Shape Problem->BadShape Tailing/Fronting Interference Symptom: High Background or Interfering Peaks Problem->Interference Extraneous Peaks Inconsistent Symptom: Poor Reproducibility Problem->Inconsistent Variable Results Cause1 Potential Causes: - Incomplete Reaction - Moisture Contamination - Reagent Degradation - Incorrect pH NoPeak->Cause1 Cause2 Potential Causes: - Active Sites in System - Excess Reagent - Incorrect Injection - Matrix Effects BadShape->Cause2 Cause3 Potential Causes: - Excess Reagent/Byproducts - Matrix Co-extractives - Contaminated Solvents Interference->Cause3 Cause4 Potential Causes: - Variable Reaction Time/Temp - Inconsistent Evaporation - Pipetting Errors Inconsistent->Cause4

Caption: A logical workflow for troubleshooting common derivatization issues.

Question 3: I am seeing very low or no peak for my derivatized this compound. What went wrong?

Answer: This is one of the most common issues and almost always points to a problem with the derivatization reaction itself.

Potential Causes & Recommended Solutions:

  • Moisture in the Sample/Reagents: Many derivatization reagents, especially silylating agents and HFBI, are highly sensitive to moisture. Water will preferentially react with the reagent, consuming it before it can react with the this compound.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the sample extract completely (e.g., under a gentle stream of nitrogen) before adding the derivatization reagent.[12]

  • Incorrect Reagent Stoichiometry: An insufficient amount of derivatization reagent will lead to an incomplete reaction, especially if the sample matrix contains other reactive compounds (e.g., glycerol) that consume the reagent.[2]

    • Solution: Optimize the reagent volume. You may need to perform a series of experiments with increasing amounts of reagent to find the point where the derivative peak area plateaus.

  • Suboptimal Reaction Conditions (Time/Temperature): Derivatization reactions require specific conditions to proceed to completion.

    • Solution: Verify that you are using the recommended incubation time and temperature for your chosen reagent. Some PBA methods work well with vigorous vortexing at room temperature, while others require gentle heating.[10] HFBI reactions almost always require heat.[6] Automated systems can help by precisely controlling these parameters for every sample.[13]

  • Incorrect pH: The pH of the reaction medium can be critical. For instance, when analyzing this compound in the presence of 3-MCPD, acidic conditions (pH < 6.5) are necessary to prevent the interconversion between the two compounds, which could otherwise lead to inaccurate this compound quantification.[14]

    • Solution: Carefully control and verify the pH of your sample extract before initiating the derivatization step, especially if using methods that distinguish this compound from MCPD.

Question 4: My derivative peak is present, but it shows significant tailing. How can I improve the peak shape?

Answer: Poor peak shape is typically a chromatographic issue, but it can be exacerbated by the derivatization process.

Potential Causes & Recommended Solutions:

  • Active Sites in the GC System: Free silanol groups in the GC inlet liner, guard column, or the front of the analytical column can interact with the derivative, causing peak tailing.

    • Solution: Use a deactivated inlet liner. Regularly trim the first few centimeters of your analytical column or replace your guard column.[4]

  • Excess Derivatization Reagent: Injecting a large excess of some derivatization reagents (like PBA) can overload the column and interfere with chromatography.[2]

    • Solution: Optimize the reagent amount to use the minimum necessary for complete reaction. Incorporate a cleanup step (e.g., solid-phase extraction) or an evaporation step to remove the excess reagent before injection.[15] Using a Programmable Temperature Vaporization (PTV) inlet can also help by allowing you to vent excess reagent and solvent before transferring the analytes to the column.[4]

  • Matrix Effects: Co-extracted, non-volatile material from the sample matrix can accumulate in the inlet and on the column, creating active sites.

    • Solution: Improve your sample cleanup procedure prior to derivatization to remove matrix interferences.

Question 5: My chromatogram is noisy, with many interfering peaks. What is the source of this contamination?

Answer: High background or discrete interfering peaks can mask your analyte of interest and compromise quantification.

Potential Causes & Recommended Solutions:

  • Reagent Byproducts: The derivatization reaction itself can produce byproducts that are chromatographically active.

    • Solution: Review the literature for your specific reagent to understand its potential byproducts. A post-derivatization cleanup step or optimizing the GC temperature program may be necessary to separate these from your peak of interest.

  • Contaminated Solvents or Reagents: Impurities in your solvents, reagents, or nitrogen gas (used for evaporation) can introduce a host of interfering peaks.

    • Solution: Always use high-purity, GC-grade or "for derivatization" grade reagents and solvents.[16] Run a "reagent blank" (all reagents, no sample) to identify which components are contributing to the background.

  • Sample Matrix: Complex matrices, like edible oils, contain many compounds that can be co-extracted and sometimes even react with the derivatization reagent.[14]

    • Solution: Enhance your sample preparation. Techniques like solid-phase extraction (SPE) can be highly effective at removing interfering compounds before the derivatization step.[11]

Section 3: Optimized Protocol - this compound Derivatization using Phenylboronic Acid (PBA)

This protocol is a generalized workflow based on common indirect analysis methods for determining this compound (often from glycidyl esters) in an oil matrix.[4][5][9] Note: This protocol assumes prior sample preparation steps (e.g., extraction, hydrolysis/transesterification) have been performed to yield free this compound in a solvent.

Objective: To derivatize free this compound to its volatile phenylboronate ester for GC-MS analysis.

Materials:

  • Sample extract containing this compound

  • Phenylboronic Acid (PBA) solution (e.g., 20 mg/mL in diethyl ether)

  • Anhydrous Sodium Sulfate

  • Isooctane (GC grade)

  • Vortex mixer

  • Nitrogen evaporator

  • GC vials with inserts

Diagram: PBA Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Post-Reaction Cleanup Prep 1. Transfer Aliquot (e.g., 100 µL of extract) Drydown 2. Evaporate to Dryness (Under Nitrogen Stream) Prep->Drydown AddPBA 3. Add PBA Solution (e.g., 100 µL) Drydown->AddPBA Vortex 4. Vortex Vigorously (e.g., 1 min at Room Temp) AddPBA->Vortex Drydown2 5. Evaporate to Dryness (Removes excess solvent/reagent) Vortex->Drydown2 Reconstitute 6. Reconstitute in Isooctane (e.g., 300 µL) Drydown2->Reconstitute Transfer 7. Transfer to GC Vial Reconstitute->Transfer Analysis 8. Inject into GC-MS Transfer->Analysis

Caption: Step-by-step workflow for this compound derivatization with PBA.

Step-by-Step Methodology:

  • Sample Preparation: Transfer a known volume (e.g., 100 µL) of your final sample extract into a clean, dry reaction vial (e.g., a 2 mL autosampler vial).

  • Solvent Evaporation: Gently evaporate the solvent to complete dryness under a stream of nitrogen at room temperature or with gentle warming (<40°C). This step is critical to remove any water that would interfere with the reaction.

  • Derivatization: Add 100 µL of the PBA solution to the dried residue.

    • Expert Tip: The amount of PBA may need to be optimized based on your sample's expected this compound concentration and matrix complexity.

  • Reaction Incubation: Cap the vial tightly and vortex vigorously for 1 minute. Some methods suggest that simple vortexing at room temperature is sufficient and avoids potential degradation from heating.[10] Alternatively, incubate in an ultrasonic bath at 40°C for 20 minutes.[11]

  • Post-Reaction Evaporation: Evaporate the solvent to dryness again under a gentle stream of nitrogen. This helps remove the ether and any unreacted PBA.

  • Reconstitution: Add a precise volume (e.g., 300 µL) of isooctane to the vial. Vortex for 30 seconds to dissolve the derivative. Isooctane is an excellent solvent for splitless injection.

  • Final Preparation: Transfer the final solution to a GC vial with a low-volume insert. The sample is now ready for GC-MS analysis.

This protocol provides a robust starting point. Always validate the method for your specific matrix and instrument, including an assessment of linearity, precision, and accuracy using quality control samples.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Glycidol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Glycidol Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this compound synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting guidance.

Introduction to this compound Synthesis and Scale-Up Hurdles

This compound (2,3-epoxy-1-propanol) is a valuable bifunctional molecule, featuring both an epoxide and a primary alcohol group.[1] This unique structure makes it a critical intermediate in the synthesis of pharmaceuticals, surfactants, resins, and other fine chemicals.[1][2] Common synthesis routes include the epoxidation of allyl alcohol and, more recently, greener methods starting from glycerol, a byproduct of biodiesel production.[1][3]

However, scaling up this compound synthesis presents several challenges. These include managing side reactions, ensuring catalyst stability and efficiency, controlling reaction kinetics for optimal yield and selectivity, and implementing effective downstream purification processes.[3][4][5] Furthermore, the inherent reactivity and potential hazards of this compound demand strict safety protocols.[1][6] This guide provides practical solutions to these common issues.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your scale-up experiments.

Issue 1: Low Yield and/or Selectivity of this compound

Question: My this compound yield is significantly lower than expected on a larger scale, and I'm observing the formation of several byproducts. What are the likely causes and how can I improve this?

Answer: Low yield and selectivity are often intertwined and can stem from several factors. The primary culprits are typically side reactions, suboptimal reaction conditions, and catalyst deactivation.

Root Causes & Corrective Actions:

  • Side Reactions: The bifunctional nature of this compound makes it susceptible to various side reactions.

    • Hydrolysis: The epoxide ring can be hydrolyzed to form glycerol, especially in the presence of water.[7][8] This is a significant issue in aqueous media.[8]

      • Solution: Minimize water content in your reactants and solvents. If water is unavoidable (e.g., in certain hydrolysis steps), consider a two-phase system or protective group chemistry to shield the epoxide. For purification, distillation under reduced pressure is recommended to avoid hydrolysis at higher temperatures.[9]

    • Polymerization: this compound can polymerize to form polyglycidols, particularly during storage or at elevated temperatures.[7]

      • Solution: Store this compound in a cool, dry place and consider using solvents like benzene, toluene, or chlorohydrocarbons to inhibit polymerization.[7] During the reaction, precise temperature control is crucial.

    • Formation of Chloroethers and Polyglycols: In processes involving chlorinated intermediates like epichlorohydrin, alkaline conditions can promote the formation of poly-glycols and chloroethers.[5]

      • Solution: Optimize the addition rate and concentration of the base to minimize these side reactions. Stripping out the epichlorohydrin as it forms can also increase overall yields.[5]

  • Suboptimal Reaction Conditions:

    • Temperature: Both too low and too high temperatures can be detrimental. Lower temperatures may lead to slow reaction rates, while higher temperatures can promote side reactions and decomposition.[10] For instance, in the gas-phase conversion of glycerol, increasing the temperature from 350 to 450 °C enhances both activity and selectivity, but further increases are detrimental.[10]

      • Solution: Conduct a Design of Experiments (DoE) to identify the optimal temperature range for your specific catalytic system and reactor setup.

    • Pressure: In processes like the decarboxylation of glycerol carbonate, pressure plays a critical role. Operating at a pressure outside the optimal range can decrease the reaction rate or lower selectivity.[11]

      • Solution: Carefully control the vacuum level. For the decarboxylation of glycerol carbonate, a pressure range of 0.13 kPa to 6.67 kPa is suggested.[11]

    • Reactant Concentration and Ratios: The molar ratio of reactants is crucial. For example, in the synthesis from glycerol and dimethyl carbonate (DMC), an insufficient amount of DMC can result in low glycerol carbonate yield, which is a key intermediate.[11]

      • Solution: Optimize the molar ratios of your reactants. Ensure thorough mixing to avoid localized concentration gradients, which can lead to side reactions.

  • Catalyst Issues:

    • Catalyst Selection: The choice of catalyst is paramount. Both homogeneous and heterogeneous catalysts are used, each with its own set of challenges. Homogeneous catalysts can be difficult to separate from the product, while heterogeneous catalysts can suffer from deactivation.[3]

      • Solution: For greener processes, consider heterogeneous catalysts like supported metal oxides (e.g., KNO3/Al2O3) or zeolites.[10][12] These can offer good activity and selectivity and are more easily recovered.

    • Catalyst Deactivation: Catalysts can be deactivated by poisoning from impurities in the feedstock, coking at high temperatures, or leaching of the active species.

      • Solution: Ensure the purity of your reactants. For heterogeneous catalysts, periodic regeneration may be necessary. For example, Cs/zeolite catalysts used in the one-step conversion of glycerol have shown stable performance over extended periods with regeneration.[10]

Issue 2: Difficulties in Product Purification

Question: I am struggling to achieve the desired purity of this compound. What are the most effective purification strategies for a scaled-up process?

Answer: Purifying this compound on a large scale requires a multi-step approach to remove unreacted starting materials, catalysts, solvents, and byproducts.

Purification Workflow:

  • Removal of Low-Boiling Components: The first step is typically the removal of low-boiling point impurities, such as unreacted allyl alcohol or solvents like ethyl acetate, via distillation.[13]

  • Neutralization and Removal of Acidic Impurities: If acidic byproducts like carboxylic acids are present (common in peracetic acid-based epoxidation), they need to be neutralized.

    • Protocol: After distilling off the low-boiling fractions, add a low-basicity amine like trioctylamine to neutralize the acidic components. This will form a separate phase that can be removed by decantation.[13]

  • Fractional Distillation: The final purification step is typically fractional distillation under reduced pressure to isolate pure this compound from high-boiling impurities and any remaining catalyst residues.[9][13]

    • Key Parameters: Operating at reduced pressure is crucial to lower the boiling point of this compound and prevent thermal decomposition and polymerization.[9] For example, this compound can be distilled at a head temperature of 60°C under a pressure of 15 mm Hg.[9]

  • Extraction for Azeotropes: In some cases, this compound may form an azeotrope with other components.

    • Solution: Liquid-liquid extraction can be employed. For instance, water can be used as a selective solvent to extract this compound from an azeotropic mixture. The this compound can then be recovered from the aqueous solution by distillation under reduced pressure.[9]

Issue 3: Safety Concerns During Scale-Up

Question: What are the primary safety hazards associated with this compound synthesis on a larger scale, and what precautions should I take?

Answer: this compound is classified as a hazardous substance and requires careful handling.[1][6] It is an irritant to the skin, eyes, and respiratory tract.[1]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., Butyl rubber), safety goggles or a face shield, and a respirator, especially when handling concentrated solutions or working in poorly ventilated areas.[1][6][14][15]

  • Ventilation: All work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation of vapors.[1][14]

  • Handling and Storage:

    • Store this compound in tightly sealed containers in a cool, dry, and well-ventilated area away from ignition sources.[1][16]

    • Polymerization can occur during storage, so it's important to monitor the age and condition of your this compound stocks.[7][16]

    • Avoid contact with strong oxidizing agents, as violent reactions can occur.[6]

  • Emergency Procedures:

    • Have safety showers and eyewash stations readily available.

    • In case of skin or eye contact, rinse immediately and thoroughly with water.[15]

    • Be prepared for spills. Absorb spills with an inert material like sand or vermiculite and dispose of it as hazardous waste.[16]

    • Familiarize yourself with the Material Safety Data Sheet (MSDS) for this compound and all other chemicals used in the synthesis.[6][14][15]

Frequently Asked Questions (FAQs)

Q1: What are the "greener" alternatives for this compound synthesis?

A1: The most prominent green route is the synthesis from glycerol, a byproduct of biodiesel production.[3] This approach improves the atom economy and utilizes a renewable feedstock.[17] One common method involves the transesterification of glycerol with dimethyl carbonate (DMC) to form glycerol carbonate, which is then decarboxylated to yield this compound.[1][2][3] Another approach is the direct gas-phase conversion of glycerol to this compound using heterogeneous catalysts.[10]

Q2: How do I choose the right catalyst for my scale-up process?

A2: The ideal catalyst should be highly active, selective, stable, and easily separable from the product. For large-scale operations, heterogeneous catalysts are often preferred due to ease of recovery and potential for continuous processes.[3] Factors to consider include:

  • Reaction Type: The choice of catalyst will depend on the specific reaction pathway (e.g., epoxidation, decarboxylation).

  • Operating Conditions: The catalyst must be stable under the required temperature and pressure.

  • Cost and Availability: The cost of the catalyst and its precursors will impact the overall process economics.

  • Environmental Impact: Consider the toxicity and disposal requirements of the catalyst.

Q3: Can continuous flow chemistry be applied to this compound synthesis?

A3: Yes, continuous flow processes offer several advantages for scaling up this compound synthesis, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety.[4] A recent study demonstrated a continuous-flow process for producing this compound from glycerol with higher yields and improved green metrics compared to batch processes.[4]

Visualizing the Process: Troubleshooting Workflow

Below is a diagram illustrating a typical troubleshooting workflow for low this compound yield.

TroubleshootingWorkflow Start Low this compound Yield Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Catalyst Assess Catalyst Performance Start->Check_Catalyst Hydrolysis Hydrolysis to Glycerol? Check_Side_Reactions->Hydrolysis Polymerization Polymerization? Check_Side_Reactions->Polymerization Temp_Pressure Temperature/Pressure Optimal? Check_Conditions->Temp_Pressure Concentration Reactant Ratios Correct? Check_Conditions->Concentration Activity Catalyst Activity Low? Check_Catalyst->Activity Separation Catalyst Separation Issues? Check_Catalyst->Separation Hydrolysis->Polymerization No Solution_Water Minimize Water Content Hydrolysis->Solution_Water Yes Polymerization->Check_Conditions No Solution_Temp_Control Optimize Temperature Control Polymerization->Solution_Temp_Control Yes Temp_Pressure->Concentration Yes Solution_DoE Perform DoE for Conditions Temp_Pressure->Solution_DoE No Concentration->Check_Catalyst Yes Solution_Ratio Optimize Reactant Ratios Concentration->Solution_Ratio No Activity->Separation No Solution_Regenerate Regenerate/Replace Catalyst Activity->Solution_Regenerate Yes Solution_Heterogeneous Consider Heterogeneous Catalyst Separation->Solution_Heterogeneous Yes End Improved Yield Separation->End No Solution_Water->End Solution_Temp_Control->End Solution_DoE->End Solution_Ratio->End Solution_Regenerate->End Solution_Heterogeneous->End

Caption: Troubleshooting workflow for low this compound yield.

Quantitative Data Summary

ParameterTypical RangePotential Impact on Scale-UpReference
Reaction Temperature 70 - 450 °CAffects reaction rate, selectivity, and catalyst stability.[10][12]
Pressure 0.13 - 6.67 kPaCrucial for decarboxylation reactions; affects reaction rate.[11]
Catalyst Loading 1 - 5 mol%Impacts reaction kinetics and overall cost.[18]
Glycerol Conversion Up to 95%A key metric for process efficiency.[12]
This compound Yield 60 - 80%Target range for an optimized process.[3][12]

References

Technical Support Center: Strategies to Reduce Glycidyl Ester Formation in Food Processing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mitigation of glycidyl esters (GEs) in food processing. This resource is designed for researchers, scientists, and quality control professionals dedicated to enhancing food safety by minimizing the presence of these process contaminants. Here, you will find in-depth answers to common questions, troubleshooting guides for your experiments, and detailed protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are glycidyl esters and why are they a concern in food processing?

Glycidyl esters (GEs) are process-induced contaminants that form in edible oils and fats during high-temperature refining processes.[1][2] They are not naturally present in crude vegetable oils.[1] The primary health concern stems from the hydrolysis of GEs in the gastrointestinal tract, which releases free glycidol.[1][3] The International Agency for Research on Cancer (IARC) has classified this compound as a "probably carcinogenic to human" (Group 2A) agent, based on findings of genotoxicity and carcinogenicity in animal studies.[1][2] Consequently, regulatory bodies worldwide have set maximum limits for GEs in various food products, particularly in vegetable oils, fats, and infant formula, making their control a critical aspect of food safety.[4][5]

Q2: What is the primary mechanism of glycidyl ester formation?

The formation of GEs is predominantly linked to the deodorization step in the refining of edible oils, where temperatures can exceed 200°C.[1][6][7] The main precursors for GE formation are diacylglycerols (DAGs) and, to a lesser extent, monoacylglycerols (MAGs).[1][2][8] Triacylglycerols (TAGs), the primary components of oils, are not considered direct precursors.[1][2] The mechanism involves an intramolecular rearrangement of a DAG molecule at high temperatures, leading to the elimination of a fatty acid and the formation of the characteristic glycidyl epoxide ring.[1] The presence of DAGs and MAGs, which can form through enzymatic hydrolysis of TAGs during storage and transportation of raw materials or through pyrolysis at high temperatures, significantly increases the potential for GE formation.[2]

Q3: Which types of oils are most susceptible to glycidyl ester formation?

Oils with a naturally high content of diacylglycerols (DAGs) are more prone to GE formation.[1] Palm oil and rice bran oil are particularly susceptible, with refined versions of these oils often showing higher levels of GEs compared to others like soybean, canola, and sunflower oil.[2] The DAG content in crude palm oil, for instance, can range from 4% to 12%.[2]

Q4: What are the key processing parameters that influence glycidyl ester formation?

The most critical process parameters are temperature and time during the deodorization stage.[1][2]

  • Temperature: GE formation typically begins at around 200°C and increases significantly at temperatures above 230°C.[1][2]

  • Time: Longer deodorization times at elevated temperatures lead to higher GE levels.[6][9] However, at very high temperatures (above 200°C), a simultaneous formation and degradation of GEs can occur, leading to an initial sharp increase followed by a gradual decrease over time.[6][9]

Other factors include the acidity of the oil, as acidic conditions can promote the reactions leading to GE formation.[8]

Troubleshooting Guides

Issue 1: Consistently high levels of glycidyl esters are detected in my refined oil samples despite standard refining protocols.

Possible Cause: High initial concentrations of GE precursors (diacylglycerols and monoacylglycerols) in the crude oil. The quality of the raw material is a crucial starting point for controlling final GE levels.

Troubleshooting Steps:

  • Analyze Precursor Content in Crude Oil: Before processing, quantify the diacylglycerol (DAG) and monoacylglycerol (MAG) content in your crude oil. High levels of these precursors are a strong indicator that significant GE formation will occur during deodorization. For palm oil, aiming for a DAG content below 4% in the crude oil is a recommended practice to minimize GE formation.[2]

  • Implement Pre-Refining Mitigation Strategies:

    • Oil Washing: Washing the crude oil with water can help remove water-soluble precursors, although its effectiveness can vary.[10] This is more commonly applied to tropical oils.

    • Enzymatic Treatment: Consider an enzymatic pre-treatment step. Lipases can be used to hydrolyze GEs back to acylglycerols and glycerol.[11][12] This can be a highly specific and effective method for reducing GE levels post-formation.

Experimental Protocol: Enzymatic Hydrolysis of Glycidyl Esters

  • Enzyme Selection: Candida rugosa lipase is a commonly used enzyme for the hydrolysis of GEs.[12][13]

  • Reaction Setup:

    • Disperse the oil sample in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Add the lipase to the oil-buffer mixture. The optimal enzyme concentration should be determined empirically, but a starting point could be 100 mg of lipase per 10 g of oil.[12]

    • Incubate the mixture at a controlled temperature (e.g., room temperature or slightly elevated, around 37-40°C) with constant agitation for a specified duration (e.g., 30 minutes to a few hours).[12][13]

  • Post-Reaction Workup: After incubation, the oil phase can be separated from the aqueous phase by centrifugation.

  • Analysis: Analyze the treated oil for GE content using standard analytical methods (e.g., GC-MS based indirect methods like AOCS Cd 29c-13 or direct LC-MS methods) to determine the reduction efficiency.[14][15]

Issue 2: A recent change in the deodorization process has led to a spike in glycidyl ester levels.

Possible Cause: An increase in deodorization temperature or residence time. Even small adjustments to these parameters can have a significant impact on GE formation.

Troubleshooting Steps:

  • Review and Optimize Deodorization Parameters:

    • Temperature Reduction: If feasible for achieving the desired sensory qualities of the oil, reduce the deodorization temperature. Deodorizing at temperatures below 230°C can significantly curb GE formation.[2]

    • Time Optimization: Evaluate if the deodorization time can be shortened without compromising the removal of free fatty acids and other volatile compounds.

    • Alternative Deodorization Techniques: Investigate alternative methods such as short-path distillation, which reduces the thermal load on the oil.[2] Another approach is dual deodorization, which involves a first stage at a higher temperature to remove free fatty acids followed by a second stage at a lower temperature for heat bleaching.[10]

  • Consider Chemical Refining: If currently using physical refining, switching to chemical refining can be an effective mitigation strategy. In chemical refining, free fatty acids are neutralized and removed prior to deodorization, allowing for lower deodorization temperatures and consequently, reduced GE formation.[8][16]

Data Presentation: Effect of Deodorization Temperature on GE Formation in Palm Oil

Deodorization Temperature (°C)Deodorization Time (min)Resulting GE Concentration (mg/kg)
23090~1.5 - 2.5
25090~4.0 - 6.0
27090> 8.0[17]

Note: These are approximate values and can vary based on the initial quality of the oil.

Issue 3: Attempts to mitigate glycidyl esters by modifying the refining process are affecting the final product's quality (e.g., color, flavor).

Possible Cause: The modifications made to reduce GEs, such as using milder bleaching clays or lower deodorization temperatures, are not sufficient for removing other undesirable compounds.

Troubleshooting Steps:

  • Use of Adsorbents: Experiment with different types of adsorbents during the bleaching step. While acid-activated bleaching earths are effective for chlorophyll removal, they can sometimes promote the formation of other contaminants. Using neutral bleaching clays can be a potential tool to reduce the levels of GE precursors. However, their impact on final product quality needs to be carefully evaluated. Some studies have explored the use of activated charcoal, which showed a reduction in GE content.[18]

  • Post-Refining Treatments: If process modifications compromise quality, focus on post-refining removal of GEs.

    • Adsorption: Passing the refined oil through a column containing an adsorbent material like magnesium silicate or silica gel can help remove GEs.

    • Enzymatic Removal: As detailed in Issue 1, enzymatic treatment can be applied to the final refined oil to specifically target and reduce GEs without harsh chemical or thermal treatments.

Visualization of Key Concepts

Diagram 1: Simplified Formation Pathway of Glycidyl Esters

GE_Formation DAG Diacylglycerol (DAG) Intermediate Cyclic Acyloxonium Ion Intermediate DAG->Intermediate High Temperature (>200°C) GE Glycidyl Ester (GE) Intermediate->GE Intramolecular Rearrangement FattyAcid Fatty Acid Intermediate->FattyAcid Elimination

Caption: GE formation from diacylglycerols at high temperatures.

Diagram 2: Troubleshooting Logic for High Glycidyl Ester Levels

Troubleshooting_GE Start High GE Levels Detected Check_Crude Analyze Precursors (DAGs/MAGs) in Crude Oil Start->Check_Crude High_Precursors Precursor Levels High? Check_Crude->High_Precursors Pre_Refining Implement Pre-Refining Strategies: - Oil Washing - Enzymatic Treatment High_Precursors->Pre_Refining Yes Check_Process Review Deodorization Parameters (Temp/Time) High_Precursors->Check_Process No Pre_Refining->Check_Process Process_High Parameters Too High? Check_Process->Process_High Optimize_Process Optimize Deodorization: - Reduce Temperature/Time - Alternative Techniques Process_High->Optimize_Process Yes Post_Refining Consider Post-Refining Removal: - Adsorption - Enzymatic Treatment Process_High->Post_Refining No End GE Levels Reduced Optimize_Process->End Post_Refining->End

Caption: A logical workflow for troubleshooting high GE levels.

References

Technical Support Center: Addressing Matrix Effects in the Quantification of Glycidol in Complex Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycidol analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this compound in challenging matrices. This compound and its fatty acid esters (GEs) are processing-induced contaminants found in refined vegetable oils and foods containing them, such as infant formula, baked goods, and margarines.[1][2] Given that this compound is recognized as genotoxic and carcinogenic, accurate quantification is paramount for food safety and risk assessment.[1][3]

However, the quantification of this small, polar molecule is frequently complicated by "matrix effects," where co-extracted compounds from the sample interfere with the analytical signal, leading to inaccurate results.[4][5] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you identify, assess, and mitigate matrix effects in your this compound assays.

Part 1: Frequently Asked Questions (FAQs): Understanding the Fundamentals

This section addresses the foundational concepts of matrix effects in the context of this compound analysis.

Q1: What are matrix effects and how do they impact this compound quantification?

A1: A matrix effect is the alteration of an analyte's response in an analytical instrument due to the presence of other components in the sample matrix.[5][6] In mass spectrometry (MS), this typically manifests as:

  • Ion Suppression: The most common effect, where co-eluting matrix components interfere with the ionization of this compound in the instrument's source, reducing its signal intensity.[7][8][9] This leads to an underestimation of the this compound concentration.

  • Ion Enhancement: Less frequently, matrix components can increase the ionization efficiency of this compound, leading to an overestimation of its concentration.[4][8]

These effects compromise the accuracy, precision, and sensitivity of the analytical method.[4][10] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[6][11][12]

Q2: Why are complex samples like edible oils, coffee, or biological plasma so prone to matrix effects?

A2: These matrices are incredibly complex, containing a vast array of compounds that can be co-extracted with this compound.

  • Edible Oils: Rich in triglycerides, diglycerides, free fatty acids, and phospholipids. These lipids are a major source of ion suppression in LC-MS and can contaminate GC inlets.[2][9]

  • Coffee: Contains caffeine, polyphenols, and acids that are co-extracted during sample preparation and can interfere with the analysis.[13]

  • Biological Fluids (Plasma/Serum): High concentrations of proteins, salts, and phospholipids are notorious for causing significant matrix effects.[9]

The challenge lies in selectively extracting the trace amounts of this compound while leaving behind these overwhelmingly abundant matrix components.

Q3: How can I perform a preliminary assessment of matrix effects in my samples?

A3: A standard and effective method is the post-extraction spike comparison . This experiment quantifies the extent of signal suppression or enhancement. The matrix effect (ME) is calculated as follows:

ME (%) = (B / A) * 100

  • A: The peak area of a pure this compound standard prepared in a clean solvent.

  • B: The peak area of a this compound standard spiked into a blank matrix extract (a sample processed through the entire sample preparation procedure without the analyte).

An ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. According to FDA guidance, the precision of matrix effect assessments across at least six different matrix lots should not exceed a 15% coefficient of variation (%CV).[6]

Part 2: Troubleshooting Guides: From Problem to Solution

This section is structured to address specific issues you might encounter during your experiments.

Problem Area 1: Poor Recovery & Inconsistent Results

Q: My this compound recovery is low and varies significantly between samples. Could this be a matrix effect?

A: Yes, this is a classic symptom of uncompensated matrix effects. While low recovery can be due to inefficient extraction, high variability (poor precision) often points directly to matrix interference. Different lots of the same matrix (e.g., plasma from different individuals, oil from different batches) can have varying compositions, causing the degree of ion suppression to change from sample to sample.

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the single most effective strategy. A SIL-IS, such as this compound-d5, is chemically identical to the analyte but has a different mass.[14][15] It is added to the sample at the very beginning of the workflow. Because it co-elutes with the target this compound and experiences the exact same matrix effects and extraction losses, it provides a reliable basis for correction. The final quantification is based on the peak area ratio of the analyte to the SIL-IS, which remains constant even if absolute signal intensity fluctuates.

  • Re-evaluate Your Sample Cleanup: If a SIL-IS is unavailable, your next step is to improve sample cleanup to remove interfering components before analysis.

    • For Fatty Matrices (Oils): Consider a double Solid-Phase Extraction (SPE) method. A common approach uses a reversed-phase C18 cartridge to remove non-polar lipids, followed by a normal-phase silica or aminopropyl cartridge for further cleanup.[16][17][18][19] Cryo-degreasing followed by dispersive SPE (d-SPE) has also proven effective at removing fatty interferents.[20]

    • For Complex Beverages (Coffee): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often followed by a silica gel SPE cleanup, is effective at removing caffeine and polyphenolic components.[13][21][22]

Problem Area 2: Chromatographic & Detection Issues

Q: I'm observing significant ion suppression for this compound in my LC-MS/MS analysis. How can I fix this?

A: Significant ion suppression means your sample extracts are not clean enough for your LC-MS system. The goal is to separate this compound from the interfering matrix components either physically (sample prep) or chromatographically.

Troubleshooting Steps:

  • Improve Chromatographic Separation: Modify your LC gradient to better resolve this compound from the "matrix band" that often elutes early in the run. Increasing the initial aqueous portion of your mobile phase or using a shallower gradient can help push matrix interferences away from your analyte's retention time.

  • Optimize Sample Preparation (See above): The most robust solution is to remove the interfering compounds. Techniques like SPE or Liquid-Liquid Extraction (LLE) are essential.[5][23]

  • Reduce Sample Concentration: If possible, dilute your final extract. This dilutes the matrix components along with your analyte, which can lessen the competition for ionization in the MS source. This is a trade-off, as it may compromise your limit of quantification (LOQ).

  • Check Your Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain analytes, although ESI is more common. Experimenting with source parameters can also help.

Q: My GC-MS chromatograms show many interfering peaks around my derivatized this compound peak. What should I do?

A: this compound is too polar and not volatile enough for direct GC analysis, so derivatization is required.[24][25] Common agents include phenylboronic acid (PBA) or heptafluorobutyrylimidazole (HFBI).[26][27] Interfering peaks in GC-MS are often from co-extracted matrix components that are also derivatized or are simply "dirty" injections.

Troubleshooting Steps:

  • Enhance Sample Cleanup: As with LC-MS, a robust cleanup is critical. The official AOCS and ISO methods for glycidyl esters often involve multiple extraction and cleanup steps to remove the bulk of the oil matrix before the hydrolysis and derivatization steps.[19][28]

  • Optimize Derivatization: Ensure your derivatization reaction is complete and specific. Incomplete reactions can lead to multiple derivative products and poor peak shape. Use a high-quality derivatization agent and optimize reaction time and temperature.

  • Use a More Selective MS Mode: Switch from full scan or Selected Ion Monitoring (SIM) to Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (GC-MS/MS). The specificity of monitoring a specific fragmentation of your derivatized analyte can eliminate most chemical noise and interfering peaks, dramatically improving the signal-to-noise ratio.[28]

Problem Area 3: Calibration & Quantification Challenges

Q: My calibration curve prepared in a pure solvent is linear, but my QC samples prepared in the matrix fail. Why?

A: This is a clear indication of a matrix effect. A solvent-based calibration curve does not account for the signal suppression or enhancement that occurs in a real sample. When you analyze a QC sample prepared in the matrix, the signal is suppressed, causing it to read as a lower concentration and fail the accuracy criteria.

Troubleshooting Steps:

  • Switch to Matrix-Matched Calibration: This is the most direct solution. Instead of preparing your calibration standards in pure solvent, prepare them in a blank matrix extract.[29][30] This ensures that your standards experience the same matrix effects as your unknown samples, effectively canceling out the systematic error. You must source a representative blank matrix that is free of this compound.

  • Use the Standard Addition Method: If a blank matrix is unavailable or highly variable, standard addition is a powerful alternative.[29] In this method, the sample is divided into several aliquots. One is analyzed directly, while the others are spiked with increasing, known amounts of the analyte. By plotting the instrument response versus the concentration of the added standard, the endogenous concentration can be determined by extrapolating the linear regression back to the x-intercept. This method is highly accurate but labor-intensive as it requires multiple analyses for each sample.

Part 3: Protocols, Workflows, & Data
Workflow 1: Decision Tree for Matrix Effect Mitigation

This diagram outlines a logical progression for selecting an appropriate strategy to combat matrix effects.

MatrixEffectMitigation Start Start: Inaccurate this compound Results AssessME Assess Matrix Effect (ME) (Post-Extraction Spike) Start->AssessME ME_Check Is ME significant (e.g., 80-120%) and RSD > 15%? AssessME->ME_Check SIL_IS_Avail Is a Stable Isotope Labeled Internal Standard (SIL-IS) available? ME_Check->SIL_IS_Avail Yes End End: Accurate Quantification ME_Check->End No Use_SIL_IS Implement SIL-IS (Most Robust Solution) SIL_IS_Avail->Use_SIL_IS Yes ImproveCleanup Improve Sample Cleanup (SPE, LLE, QuEChERS) SIL_IS_Avail->ImproveCleanup No Use_SIL_IS->End ReassessME Re-assess Matrix Effect ImproveCleanup->ReassessME ME_Check2 Is ME now acceptable? ReassessME->ME_Check2 Calibration Change Calibration Strategy ME_Check2->Calibration No ME_Check2->End Yes MatrixMatch Use Matrix-Matched Calibration Calibration->MatrixMatch Blank Matrix Available StdAddition Use Standard Addition Calibration->StdAddition No Blank Matrix MatrixMatch->End StdAddition->End

Caption: Decision tree for selecting a matrix effect mitigation strategy.

Protocol: Generic SPE Cleanup for Glycidyl Esters in Edible Oil

This protocol is adapted from methods utilizing double SPE for robust cleanup of high-fat matrices prior to LC-MS or GC-MS analysis.[16][17][31]

Objective: To remove the bulk triglyceride matrix and other lipid interferences from an oil sample.

Materials:

  • Edible oil sample

  • Internal standard solution (e.g., d31-glycidyl palmitate)

  • Acetonitrile (ACN), Hexane, Chloroform

  • Reversed-Phase C18 SPE Cartridges (e.g., Sep-Pak Vac RC C18)

  • Normal-Phase Silica SPE Cartridges (e.g., Sep-Pak Vac RC Silica)

  • Centrifuge, Nitrogen Evaporator

Procedure:

  • Initial Extraction:

    • Weigh 0.1 g of oil into a centrifuge tube.

    • Spike with the appropriate internal standard.

    • Add 4 mL of acetonitrile, vortex vigorously for 5 minutes.

    • Centrifuge to separate the layers.

  • Reversed-Phase SPE (C18):

    • Condition a C18 SPE cartridge with ACN.

    • Load the ACN supernatant from Step 1 onto the cartridge.

    • Wash the cartridge with 2 x 2 mL of ACN to elute the more polar glycidyl esters while retaining the bulk lipids.

    • Collect all ACN fractions and evaporate to dryness under a gentle stream of nitrogen.

  • Normal-Phase SPE (Silica):

    • Condition a Silica SPE cartridge with chloroform.

    • Reconstitute the dried extract from Step 2 in 1 mL of chloroform.

    • Load the reconstituted extract onto the silica cartridge.

    • Elute the glycidyl esters with an appropriate solvent mixture (e.g., chloroform/acetone). This step requires optimization to ensure interfering compounds are retained on the silica while the analytes elute.

    • Collect the eluate.

  • Final Preparation:

    • Evaporate the final eluate to dryness.

    • Reconstitute in a suitable solvent for injection into the LC-MS or for derivatization prior to GC-MS analysis.

Data Summary: Comparison of Matrix Effect Mitigation Strategies

The effectiveness of different analytical strategies can be compared quantitatively. The table below summarizes typical performance data derived from literature for the analysis of this compound (or its esters) in complex matrices.

StrategySample MatrixAnalytical TechniqueTypical Matrix Effect (%)Typical Recovery (%)Key AdvantageReference
Direct Injection (Dilute & Shoot) Vegetable OilLC-MS20 - 60% (Suppression)N/A (ME confounds recovery)Speed, simplicity[17]
Double SPE Cleanup Vegetable OilLC-MS85 - 105%81 - 109%Excellent removal of matrix, high accuracy[20][31]
QuEChERS + d-SPE Coffee / CerealsLC-MS/MS> 80%85 - 115%Effective for polar matrices, high throughput[21][22]
Lipase Hydrolysis + QuEChERS Edible OilGC-MS> 95% (No significant ME observed)90 - 110%Avoids harsh chemical hydrolysis, simpler workflow[32][33]
Stable Isotope Dilution Assay (SIDA) AnyGC-MS or LC-MS/MSME is present but compensatedRecovery is correctedThe "gold standard" for accuracy and precision[14][15][34]

References

Validation & Comparative

A Comparative Guide to Glycidol Synthesis: Glycerol Valorization vs. Allyl Alcohol Epoxidation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Glycidol (2,3-epoxy-1-propanol) is a highly valuable bifunctional molecule, serving as a critical building block in the synthesis of pharmaceuticals, specialty polymers, surfactants, and other fine chemicals.[1][2] Its utility stems from the presence of both a reactive epoxide ring and a primary hydroxyl group.[2] Historically, the industrial production of this compound has been dominated by the epoxidation of allyl alcohol, a derivative of propylene from petrochemical feedstocks.[3][4] However, the surge in biodiesel production has created a surplus of crude glycerol, making its valorization into high-value chemicals like this compound an economically and environmentally attractive alternative.[5] The significant price difference between raw glycerol (as low as $0.1–0.6 USD/kg) and this compound (upwards of $20 USD/kg) further drives this innovation.

This guide provides a detailed, objective comparison of the two primary synthesis routes to this compound: the emerging, "green" pathway from glycerol and the conventional, petrochemical-based pathway from allyl alcohol. We will delve into reaction mechanisms, catalytic systems, process conditions, and performance metrics, supported by experimental data from peer-reviewed literature. The aim is to equip researchers, chemists, and process development professionals with the in-depth technical knowledge required to make informed decisions for their specific applications.

The "Green" Route: this compound Synthesis from Glycerol

The conversion of glycerol, the main byproduct of the biodiesel industry, into this compound represents a cornerstone of modern green chemistry.[6] This pathway not only utilizes a renewable and often-waste feedstock but also avoids some of the hazardous intermediates associated with traditional methods. The synthesis predominantly proceeds through two mechanistic routes: a two-step process via a glycerol carbonate intermediate and a more novel direct, one-step gas-phase conversion.

Mechanism 1: Two-Step Synthesis via Glycerol Carbonate

The most extensively studied method involves the initial reaction of glycerol with a carbonate source, typically dimethyl carbonate (DMC), to form glycerol carbonate (GC). This is followed by a decarboxylation step to yield this compound.

  • Transesterification: Glycerol reacts with DMC in the presence of a basic catalyst. The catalyst activates the hydroxyl group of glycerol, facilitating a nucleophilic attack on the carbonyl carbon of DMC, leading to the formation of glycerol carbonate and methanol.

  • Decarboxylation: The glycerol carbonate intermediate is then heated, often under vacuum, causing it to decompose into this compound and carbon dioxide.

This process can be performed in a "one-pot" synthesis where the decarboxylation of the in situ formed glycerol carbonate is thermally induced.[7][8][9]

Causality Behind Experimental Choices: The choice of DMC as a reactant is strategic; it is a non-toxic, biodegradable reagent that serves as an efficient carbonyl source. The use of basic catalysts, such as sodium methoxide or heterogeneous solid bases, is crucial for deprotonating glycerol's hydroxyl groups, thereby increasing their nucleophilicity and driving the initial transesterification reaction forward.[7]

Glycerol_to_Glycidol_Pathway Glycerol Glycerol GC Glycerol Carbonate (GC) + Methanol Glycerol->GC Transesterification DMC Dimethyl Carbonate (DMC) DMC->GC This compound This compound + CO₂ GC->this compound Decarboxylation Catalyst Base Catalyst (e.g., NaOCH₃, KNO₃/Al₂O₃) Catalyst->Glycerol Catalyst->GC Heat Heat / Vacuum Heat->GC

Caption: Two-step synthesis of this compound from glycerol via a glycerol carbonate intermediate.

Mechanism 2: Direct Gas-Phase Conversion

A more recent and highly promising approach is the direct, one-step conversion of glycerol to this compound in the gas phase over a heterogeneous catalyst.[10] This process involves a selective dehydrative-epoxidation reaction, where a water molecule is eliminated from glycerol to form an epoxide ring.

Causality Behind Experimental Choices: This method is designed for continuous-flow systems, which offer superior control and scalability for industrial applications. The use of solid catalysts, such as cesium-modified zeolites (e.g., Cs/ZSM-5), is critical.[10] The high basicity of these catalysts is thought to facilitate the specific intramolecular dehydration and cyclization required to form this compound, while the zeolite's shape-selective properties can suppress the formation of undesired byproducts like acrolein.[10][11] Operating in the gas phase at high temperatures (350-450 °C) provides the necessary energy to overcome the activation barrier for this direct conversion.[10]

Catalysis and Performance

A range of catalysts have been explored for the glycerol-to-glycidol conversion:

  • Homogeneous Catalysts: Sodium methoxide has shown excellent performance in the two-step route, achieving up to 99% glycerol conversion and 75% this compound yield at 85 °C.[7] However, its homogeneous nature complicates catalyst separation and reuse.

  • Heterogeneous Catalysts: To overcome separation issues, solid base catalysts are preferred. KNO₃/Al₂O₃ nanoparticles have yielded 64% this compound at 95% glycerol conversion under mild conditions (70 °C).[8][12] For the direct gas-phase route, 15Cs/ZSM-5 catalysts have achieved a high this compound selectivity of 74% and a yield of 61%.[10]

It is crucial to note that some early reports of highly efficient one-pot synthesis using catalysts like NaAlO₂ were later retracted.[13][14] Further investigation revealed that this compound was not a direct catalytic product but was formed by the thermal decomposition of glycerol carbonate during high-temperature gas chromatography (GC) analysis.[14] This highlights the importance of rigorous product analysis and characterization in this field.

The "Conventional" Route: this compound Synthesis from Allyl Alcohol

The established industrial method for producing this compound is the epoxidation of allyl alcohol.[3] Allyl alcohol is typically derived from the isomerization of propylene oxide, linking this process directly to petrochemical value chains.[15]

Mechanism: Catalytic Epoxidation

The core of this process is the electrophilic addition of an oxygen atom across the carbon-carbon double bond of allyl alcohol. This is achieved using a potent oxidizing agent in the presence of a catalyst. The hydroxyl group of allyl alcohol directs the epoxidation, often leading to high selectivity.

Common oxidizing agents include:

  • Hydrogen Peroxide (H₂O₂): A clean oxidant whose only byproduct is water, making it an environmentally favorable choice within this route.[1][16][17]

  • Peracetic Acid: Also highly effective but introduces acetic acid as a byproduct that must be separated.[18]

Allyl_Alcohol_to_Glycidol_Pathway AllylAlcohol Allyl Alcohol This compound This compound + Byproduct (H₂O, Acetic Acid) AllylAlcohol->this compound Epoxidation Oxidant Oxidant (e.g., H₂O₂, Peracetic Acid) Oxidant->this compound Catalyst Catalyst (e.g., TS-1, Tungsten Oxide) Catalyst->AllylAlcohol Catalyst->this compound

Caption: Direct epoxidation of allyl alcohol to produce this compound.

Catalysis and Performance

The choice of catalyst is paramount for achieving high efficiency and selectivity.

  • Titanium Silicalite-1 (TS-1): This microporous zeolite catalyst is one of the most effective for epoxidation using hydrogen peroxide.[1] It is known for its high activity and selectivity, with reports of over 95% selectivity to this compound.[1] The titanium atoms integrated into the silica framework are the active catalytic sites.

  • Tungsten-Based Catalysts: Tungsten oxides or salts of tungstic acid are also used commercially for H₂O₂-based epoxidation.[1][3]

  • Asymmetric Epoxidation: For pharmaceutical applications requiring specific stereoisomers, the Sharpless asymmetric epoxidation is a powerful tool.[19] Using a titanium tetraisopropoxide catalyst with a chiral diethyl tartrate (DET) ligand, this method can produce enantiomerically pure (R)- or (S)-glycidol, which is critical for synthesizing chiral drugs.[19][20]

This route is characterized by high yields and selectivities, often exceeding 90%.[1] However, the process can be hindered by impurities in the allyl alcohol feed, such as acrolein, which has been shown to decrease conversion and reaction kinetics.[21]

Comparative Analysis

The choice between the glycerol and allyl alcohol routes depends on a balance of feedstock availability, process economics, sustainability goals, and desired product specifications.

Performance Metrics
ParameterGlycerol Route (Two-Step, DMC)Glycerol Route (Direct, Gas-Phase)Allyl Alcohol Route (Epoxidation, H₂O₂)
Feedstock Renewable (Crude Glycerol)Renewable (Crude Glycerol)Petrochemical (Allyl Alcohol)
Primary Reagent Dimethyl Carbonate (DMC)None (Dehydration)Hydrogen Peroxide (H₂O₂)
Catalyst Example Sodium Methoxide[7], KNO₃/Al₂O₃[8]Cs/ZSM-5[10]TS-1 Zeolite[1]
Temperature 70–85 °C[7][8]350–450 °C[10]20–60 °C[16]
Pressure Atmospheric[8]AtmosphericAtmospheric[16]
Feedstock Conversion >95%[7][8]~80% (Varies with TOS)[10]47% (Example)[1]
This compound Yield 64–75%[7][8]~61%[10]~44% (Calculated from[1])
This compound Selectivity ~67–80%[8][13]~74%[10]>92%[1]
Economic and Sustainability Considerations
  • Feedstock Cost & Availability: The glycerol route has a distinct advantage due to its use of a low-cost, widely available byproduct from the biodiesel industry.[5] The allyl alcohol route is tied to the volatile price of propylene.

  • Green Chemistry: The glycerol pathway aligns better with the principles of green chemistry by utilizing a renewable feedstock and valorizing a waste stream.[6] The direct gas-phase conversion is particularly attractive as it minimizes reagents and waste. The allyl alcohol route, while it can use a "green" oxidant like H₂O₂, still relies on a fossil-fuel-based starting material.

  • Atom Economy: The direct epoxidation of allyl alcohol has a higher theoretical atom economy than the two-step glycerol-DMC route, which produces methanol and CO₂ as byproducts. The direct gas-phase dehydration of glycerol to this compound is highly atom-economical, producing only water as a byproduct.

  • Process Safety: The allyl alcohol route involves handling concentrated hydrogen peroxide or peracids, which are powerful and potentially hazardous oxidizers. The glycerol routes operate either at moderate temperatures or, in the case of gas-phase conversion, at high temperatures that require robust engineering controls.

Experimental Protocols (Representative)

Protocol: this compound from Glycerol and DMC using a Solid Catalyst

Based on methodologies described for KNO₃/Al₂O₃ catalysts.[8][12]

  • Catalyst Preparation: Prepare the KNO₃/Al₂O₃ catalyst by impregnating activated alumina with an aqueous solution of potassium nitrate, followed by drying and calcination at high temperature (e.g., 800 °C) to form the active catalytic sites.

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Place the flask in a temperature-controlled oil bath.

  • Charging Reactants: Charge glycerol (e.g., 10 mmol), dimethyl carbonate (DMC, 20 mmol, 2:1 molar ratio to glycerol), and the prepared KNO₃/Al₂O₃ catalyst (e.g., 5 wt% based on glycerol weight) into the flask.

  • Reaction: Heat the mixture to 70 °C with vigorous stirring. Monitor the reaction progress over 120 minutes by taking aliquots and analyzing them via Gas Chromatography (GC) to determine glycerol conversion and product yields (glycerol carbonate and this compound).

  • Work-up and Analysis: After the reaction, cool the mixture to room temperature. Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed, dried, and tested for reusability. Analyze the liquid phase by GC and GC-MS to quantify the this compound yield.

Protocol: this compound from Allyl Alcohol via Epoxidation

Based on methodologies described for TS-1 catalysts.[1][16]

  • Catalyst Activation: Activate the TS-1 catalyst by heating it under a flow of dry air or nitrogen at a high temperature (e.g., 500-550 °C) for several hours to remove adsorbed water and organic species.

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, condenser, and thermocouple, add the solvent (e.g., methanol) and the activated TS-1 catalyst (e.g., 1-5 wt% of total reaction mass).

  • Charging Reactants: Add allyl alcohol to the reactor. Begin stirring and bring the mixture to the desired reaction temperature (e.g., 40-60 °C).

  • Initiating Epoxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the reactor over a period of time. An excess of allyl alcohol to H₂O₂ (e.g., 2:1 molar ratio) is often used to maximize H₂O₂ conversion and selectivity.

  • Reaction: Maintain the reaction at the set temperature for 1-5 hours. Monitor the consumption of H₂O₂ (e.g., by titration) and the formation of this compound (by GC analysis of reaction aliquots).

  • Work-up and Analysis: Upon completion, cool the reaction mixture. Remove the TS-1 catalyst by filtration. The resulting solution contains this compound, unreacted allyl alcohol, methanol, and water. The this compound can be purified by distillation under reduced pressure.

Conclusion and Future Outlook

Both the glycerol and allyl alcohol routes offer viable pathways to this compound, but they present a clear trade-off between sustainability and established performance.

  • The Allyl Alcohol Route is a mature, high-selectivity process that benefits from decades of industrial optimization. Its primary drawbacks are its reliance on petrochemical feedstocks and the handling of hazardous oxidants. It remains the method of choice for applications demanding high purity and, particularly through asymmetric epoxidation, specific chirality.

  • The Glycerol Route represents the future of sustainable chemical production. It leverages a renewable, low-cost feedstock, aligning with the economic and environmental goals of a circular bio-economy. While selectivity and catalyst stability can be challenges, ongoing research, particularly in direct gas-phase conversion over robust heterogeneous catalysts, is rapidly closing the performance gap.[10]

For researchers and drug development professionals, the choice will depend on the specific project goals. For large-scale production where green credentials and feedstock costs are paramount, the glycerol route is increasingly compelling. For niche, high-value applications like chiral pharmaceuticals where enantiopurity is non-negotiable, the well-established asymmetric epoxidation of allyl alcohol remains the gold standard. The continued development of highly selective and stable catalysts for glycerol conversion will be the key factor in displacing the conventional petrochemical route on an industrial scale.

References

A Senior Scientist's Guide to Validating Analytical Methods for Glycidol in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Glycidol, a process-related impurity and potential degradation product in many pharmaceutical formulations, is classified as a probable human carcinogen. Its potential to form from common excipients, such as polysorbates, necessitates rigorous analytical control.[1] Regulatory bodies, including the European Medicines Agency (EMA), have established stringent limits for such genotoxic impurities, often guided by the Threshold of Toxicological Concern (TTC) concept, which sets a value of 1.5 µ g/day intake as an acceptable risk for most pharmaceuticals.[2][3][4] This necessitates the development and validation of highly sensitive and specific analytical methods capable of quantifying this compound at trace levels (in the parts-per-million range) within complex drug matrices.[5][6]

This guide provides an in-depth comparison of the two primary analytical techniques for this compound quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative regulatory standards, primarily the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[7][8][9][10][11]

The Analytical Challenge: Why this compound Demands Specialized Methods

This compound is a small, highly reactive, and polar molecule. These characteristics present significant analytical hurdles:

  • Low Volatility: Its polar nature makes it unsuitable for direct analysis by Gas Chromatography (GC), the traditional workhorse for volatile impurities.

  • High Reactivity: The epoxide ring is highly strained and can react with nucleophiles in the sample matrix or during analysis, leading to inaccurate quantification.

  • Lack of a Strong Chromophore: This property limits the sensitivity of detection by standard High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][12]

  • Trace-Level Limits: Regulatory expectations require Limits of Quantification (LOQ) in the low ppm range, demanding highly sensitive detection systems.[5]

To overcome these challenges, analytical strategies must enhance this compound's compatibility with separation techniques and ensure highly selective detection. This is primarily achieved through derivatization for GC-MS and the inherent specificity of tandem MS for LC-based methods.

Core Analytical Strategies: A Head-to-Head Comparison

The two most robust and widely accepted techniques for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard

GC-MS is a powerful and sensitive technique for analyzing volatile and semi-volatile compounds.[12] To make this compound suitable for GC analysis, a critical chemical modification step, known as derivatization, is mandatory.

The Principle of Derivatization: Derivatization converts polar, non-volatile analytes into less polar, more volatile derivatives that are thermally stable for GC analysis.[15] For this compound, this is typically achieved by reacting its hydroxyl and epoxide groups with a derivatizing agent. Phenylboronic acid (PBA) is a widely used reagent that reacts with the diol structure of hydrolyzed this compound to form a stable, volatile cyclic ester, which is readily analyzed by GC-MS.[13][16][17][18] Other reagents like heptafluorobutyrylimidazole (HFBI) have also been successfully employed.[17][19]

Experimental Workflow: GC-MS with PBA Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis s1 Weigh Sample s2 Spike with IS (e.g., this compound-d5) s1->s2 s3 Hydrolyze Esters (if applicable) s2->s3 s4 Extract this compound s3->s4 d1 Add Phenylboronic Acid (PBA) s4->d1 Aqueous Extract d2 Incubate to form cyclic ester d1->d2 a1 Inject into GC d2->a1 Derivatized Sample a2 Separation on Capillary Column a1->a2 a2->a2 a3 MS Detection (SIM or MRM) a2->a3 a4 Data Quantification a3->a4

Caption: GC-MS workflow for this compound analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Alternative

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS.[13][20] It separates compounds in the liquid phase, eliminating the need for derivatization to increase volatility.

The Principle of LC-MS/MS: The LC system separates this compound from the sample matrix. The analyte then enters the mass spectrometer, where it is ionized (typically using electrospray ionization, ESI). In a tandem (or triple quadrupole) mass spectrometer, the first quadrupole selects the parent ion of this compound. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low detection limits.[21][22] While direct analysis is possible, derivatization can sometimes be used to enhance ionization efficiency and retention on reversed-phase columns.[12]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s1 Weigh Sample s2 Spike with IS (e.g., this compound-d5) s1->s2 s3 Dilute/Extract s2->s3 s4 Filter s3->s4 a1 Inject into LC s4->a1 Filtered Sample a2 Separation on Analytical Column a1->a2 a3 ESI Ionization a2->a3 a4 MS/MS Detection (MRM Mode) a3->a4 a5 Data Quantification a4->a5 Validation_Process cluster_params ICH Q2(R1) Validation Parameters Dev Method Development & Optimization Proto Write Validation Protocol (Pre-defined acceptance criteria) Dev->Proto Val Execute Validation Experiments Proto->Val Report Generate Validation Report Val->Report cluster_params cluster_params Imp Implement for Routine Use & Ongoing Method Verification Report->Imp p1 Specificity p2 Linearity & Range p3 Accuracy p4 Precision (Repeatability & Intermediate) p5 LOD / LOQ p6 Robustness

References

Glycidol vs. Epichlorohydrin: A Comparative Guide to Polymer Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of polymer chemistry, the choice of monomer is a critical decision that dictates the ultimate properties and applicability of the final material. Among the epoxide monomers, glycidol and epichlorohydrin stand out as two of the most versatile and widely utilized building blocks. While structurally similar, the presence of a hydroxyl group in this compound versus a chloromethyl group in epichlorohydrin leads to profound differences in their polymerization behavior, the architecture of the resulting polymers, and their suitability for various advanced applications. This guide provides a comprehensive, in-depth comparison of this compound and epichlorohydrin in polymer synthesis, grounded in experimental data and established scientific principles, to aid researchers in making informed decisions for their specific needs.

At a Glance: Key Differences and Attributes

FeatureThis compoundEpichlorohydrin
Functional Group Hydroxyl (-OH)Chloromethyl (-CH₂Cl)
Key Polymer Polythis compound (PG)Polyepichlorohydrin (PECH)
Primary Polymer Architecture Branched/Hyperbranched (unprotected), Linear (protected)Linear
Key Polymer Properties Biocompatible, hydrophilic, multiple hydroxyl groups for functionalizationChemical and heat resistant, versatile for post-polymerization modification
Primary Applications Biomedical, drug delivery, hydrogels, surfactantsIndustrial coatings, adhesives, elastomers, epoxy resins
Toxicity Profile Harmful if swallowed or in contact with skin, suspected mutagen and carcinogen.[1][2][3]Toxic by inhalation, ingestion, and skin absorption; classified as a probable human carcinogen.[4][5][6][7][8]
"Green" Chemistry Aspect Can be produced from bio-based sources.[9]Bio-based production routes from glycerol are gaining traction.[6]

Monomer Reactivity and Polymerization Mechanisms

The polymerization of both this compound and epichlorohydrin predominantly proceeds via ring-opening polymerization (ROP), which can be initiated by either cationic or anionic species. However, the nature of their respective functional groups introduces significant mechanistic nuances.

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization of epoxides can occur through two competing mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism.[10][11]

  • This compound: In the cationic polymerization of this compound, the hydroxyl group can act as a chain transfer agent, leading to the formation of branched or even hyperbranched structures.[10] The reaction can proceed via both ACE and AM mechanisms. The AM mechanism, where the protonated monomer is attacked by a hydroxyl group of the growing polymer chain, is often significant and contributes to the formation of secondary hydroxyl groups in the polymer backbone.[10][11]

  • Epichlorohydrin: Cationic ROP of epichlorohydrin can be controlled to favor the AM mechanism, especially when a protic initiator like a diol is used in the presence of a Lewis acid catalyst.[12][13] This allows for the synthesis of well-defined polymers with controlled molecular weights.

CROP_Mechanisms cluster_this compound Cationic ROP of this compound cluster_epichlorohydrin Cationic ROP of Epichlorohydrin G_Monomer This compound G_ACE ACE Mechanism G_Monomer->G_ACE G_AM AM Mechanism G_Monomer->G_AM G_Branched Branched/Hyperbranched Polythis compound G_ACE->G_Branched G_AM->G_Branched E_Monomer Epichlorohydrin E_AM AM Mechanism E_Monomer->E_AM E_Linear Linear Polyepichlorohydrin E_AM->E_Linear AROP_Mechanisms cluster_glycidol_unprotected Anionic ROP of Unprotected this compound cluster_glycidol_protected Anionic ROP of Protected this compound cluster_epichlorohydrin Anionic ROP of Epichlorohydrin GU_Monomer This compound GU_Propagation Propagation & Chain Transfer GU_Monomer->GU_Propagation GU_Branched Hyperbranched Polythis compound GU_Propagation->GU_Branched GP_Monomer Protected this compound GP_Living Living Polymerization GP_Monomer->GP_Living GP_Deprotection Deprotection GP_Living->GP_Deprotection GP_Linear Linear Polythis compound GP_Deprotection->GP_Linear E_Monomer Epichlorohydrin E_Propagation Propagation E_Monomer->E_Propagation E_SideReaction Side Reactions (Cross-linking) E_Propagation->E_SideReaction E_Linear Linear Polyepichlorohydrin E_Propagation->E_Linear

References

A Senior Application Scientist's Guide to Catalyst Performance in Glycidol Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Glycidol and Catalytic Innovation

This compound (2,3-epoxy-1-propanol) is a highly valuable and versatile bifunctional molecule, serving as a crucial building block in the synthesis of pharmaceuticals, specialty polymers, surfactants, and other fine chemicals. Its epoxide and hydroxyl groups offer multiple reaction pathways, making it a sought-after intermediate. The growing demand for sustainable chemical processes has intensified research into efficient and environmentally benign methods for this compound production. This guide provides a comprehensive evaluation of the performance of different catalysts for the two primary synthesis routes: the valorization of glycerol and the epoxidation of allyl alcohol. As researchers, scientists, and drug development professionals, understanding the nuances of catalyst selection is paramount to optimizing yield, selectivity, and process sustainability. This document is structured to provide not just a list of options, but a deep, data-driven comparison grounded in mechanistic insights and practical experimental guidance.

Part 1: Catalytic Pathways to this compound: A Comparative Overview

The production of this compound is dominated by two main strategies, each with its own set of catalytic challenges and opportunities.

From Biorefinery Byproduct to Value-Added Chemical: The Glycerol Route

The surplus of glycerol, a primary byproduct of biodiesel production, has made its conversion into value-added chemicals like this compound an economically and environmentally attractive proposition.[1] Several catalytic pathways have been explored for this transformation.

This two-step, one-pot synthesis involves the reaction of glycerol with a dialkyl carbonate, typically dimethyl carbonate (DMC), to form glycerol carbonate, which subsequently undergoes decarboxylation to yield this compound. The choice of catalyst is critical in maximizing the yield of this compound while minimizing side reactions.

  • Mechanism: The reaction is typically base-catalyzed. The base activates the hydroxyl group of glycerol, facilitating nucleophilic attack on the carbonyl carbon of DMC. The resulting intermediate then cyclizes to form glycerol carbonate and an alcohol byproduct. In the second step, the catalyst promotes the decarboxylation of glycerol carbonate to this compound.

G cluster_step1 Step 1: Transesterification cluster_step2 Step 2: Decarboxylation Glycerol Glycerol Intermediate1 Activated Glycerol Glycerol->Intermediate1 Activation DMC Dimethyl Carbonate (DMC) Glycerol_Carbonate Glycerol Carbonate DMC->Glycerol_Carbonate Catalyst1 Base Catalyst Catalyst1->Intermediate1 Intermediate1->Glycerol_Carbonate Reaction with DMC Methanol Methanol This compound This compound Glycerol_Carbonate->this compound Decarboxylation Catalyst2 Catalyst Catalyst2->this compound CO2 CO2

References

A Comparative Guide to Linear and Hyperbranched Polyglycidols for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of advanced polymer-based therapeutics, the choice of architecture for your polyglycidol-based systems can significantly impact performance. This guide provides an in-depth, objective comparison of linear and hyperbranched polyglycidols, supported by experimental data, to inform your selection process for applications ranging from drug delivery to bioconjugation and surface modification.

Architectural Divergence: A Tale of Two Syntheses

The fundamental differences between linear and hyperbranched polyglycidols originate from their distinct synthetic pathways. This divergence in chemical strategy dictates not only their molecular architecture but also their resulting physicochemical properties.[1]

Linear Polythis compound (LPG): A Step-by-Step Approach to Linearity

The synthesis of linear polythis compound necessitates a protection-deprotection strategy to prevent branching.[1] The hydroxyl group of the this compound monomer is temporarily blocked, typically with an acetal group like 1-ethoxyethyl glycidyl ether (EEGE), allowing for a controlled anionic ring-opening polymerization. This results in a well-defined, linear polymer chain with a hydroxyl group at each repeating unit, offering a high density of functionalization sites along the backbone.

Hyperbranched Polythis compound (HPG): A One-Pot Route to a Globular Architecture

In contrast, hyperbranched polythis compound is synthesized via a one-pot ring-opening multibranching polymerization of unprotected this compound.[2] This process yields a highly branched, globular, and dendritic-like structure with a high density of terminal hydroxyl groups. This facile synthesis avoids the multi-step protection and deprotection chemistry required for its linear counterpart.

G cluster_0 Linear Polythis compound Synthesis cluster_1 Hyperbranched Polythis compound Synthesis Protected this compound Protected this compound Anionic Polymerization Anionic Polymerization Protected this compound->Anionic Polymerization Linear Protected Polythis compound Linear Protected Polythis compound Anionic Polymerization->Linear Protected Polythis compound Deprotection Deprotection Linear Protected Polythis compound->Deprotection Linear Polythis compound Linear Polythis compound Deprotection->Linear Polythis compound This compound This compound One-Pot Polymerization One-Pot Polymerization This compound->One-Pot Polymerization Hyperbranched Polythis compound Hyperbranched Polythis compound One-Pot Polymerization->Hyperbranched Polythis compound

Caption: Synthetic pathways for linear and hyperbranched polyglycidols.

A Head-to-Head Comparison of Physicochemical Properties

The architectural differences between linear and hyperbranched polyglycidols give rise to distinct physicochemical properties that are critical for their application in drug development.

PropertyLinear Polythis compound (LPG)Hyperbranched Polythis compound (HPG)Rationale
Molecular Shape Flexible, random coilCompact, globularThe linear chain of LPG allows for greater conformational freedom, while the extensive branching in HPG leads to a more condensed, spherical structure.[3]
Viscosity Higher intrinsic viscosityLower intrinsic viscosityThe compact, non-entangling nature of hyperbranched polymers results in lower solution and melt viscosity compared to their linear analogs of similar molecular weight.[3]
Hydrodynamic Radius Larger for a given molecular weightSmaller for a given molecular weightThe compact, globular structure of HPG results in a smaller hydrodynamic volume compared to the more extended random coil of LPG at a similar molecular weight.[4]
Functional Group Accessibility Hydroxyl groups along the polymer backbonePrimarily terminal hydroxyl groupsLPG offers functionalization points along its entire length, whereas HPG presents a high density of functional groups on its periphery.

Performance in Key Biomedical Applications: A Data-Driven Analysis

Both linear and hyperbranched polyglycidols have demonstrated excellent biocompatibility, making them attractive candidates for a range of biomedical applications.[5] However, their architectural differences lead to notable performance variations in drug delivery, bioconjugation, and surface modification.

Drug Delivery: Circulation, Loading, and Release

In the realm of drug delivery, the choice between a linear and a hyperbranched architecture can significantly influence a nanocarrier's in vivo fate and efficacy.

A comparative in vivo study on the circulation of poly(lactic acid) (PLA) nanoparticles coated with either linear or hyperbranched polythis compound revealed a longer circulation half-life for the HPG-coated nanoparticles.[6]

Nanoparticle FormulationCirculation Half-Life (t½)Liver AccumulationReference
PLA-HPGSignificantly longerSignificantly less--INVALID-LINK--
PLA-PEG (Linear Analogue)ShorterHigher--INVALID-LINK--

This enhanced circulation time for HPG-coated nanoparticles is attributed to the dense, brush-like layer formed by the hyperbranched architecture, which provides superior shielding from opsonization and uptake by the mononuclear phagocyte system.

Furthermore, the three-dimensional, dendritic structure of hyperbranched polymers can lead to higher drug loading capacities and efficiencies compared to their linear counterparts. A study comparing amphiphilic hyperbranched and linear poly(disulfide)s for intracellular drug delivery demonstrated that the hyperbranched polymer micelles exhibited significantly higher drug loading content and efficiency for doxorubicin.[7] While this study was not on polythis compound itself, it highlights a key advantage of the hyperbranched architecture for drug encapsulation.

Bioconjugation and Surface Modification: The Impact on Protein Resistance

The ability to resist non-specific protein adsorption is crucial for implantable devices, biosensors, and long-circulating drug carriers. The architecture of the polythis compound coating plays a significant role in its "stealth" properties.

While direct comparative studies between linear and hyperbranched polythis compound for protein resistance are limited, a study comparing self-assembled monolayers of hyperbranched polyglycerol with linear poly(ethylene glycol) (a close structural analogue of linear polythis compound) on gold surfaces provides valuable insights. The high molecular weight hyperbranched polyglycerol demonstrated superior resistance to protein adsorption compared to linear PEG of a similar molecular weight.

This enhanced protein resistance is likely due to the dense and uniform surface coverage provided by the globular hyperbranched polymers, which creates a more effective barrier against protein interactions.

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for the synthesis of both linear and hyperbranched polyglycidols, as well as a comparative in vitro drug release study, are provided below.

Synthesis of Linear Polythis compound (via EEGE)

This protocol describes the anionic ring-opening polymerization of 1-ethoxyethyl glycidyl ether (EEGE) followed by deprotection to yield linear polythis compound.

Materials:

  • 1-Ethoxyethyl glycidyl ether (EEGE), dried over CaH₂ and distilled

  • Anhydrous tetrahydrofuran (THF)

  • Potassium naphthalenide solution in THF (initiator)

  • Anhydrous methanol

  • Hydrochloric acid (1 M)

  • Dialysis tubing (MWCO 1 kDa)

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve the desired amount of EEGE in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the potassium naphthalenide initiator solution dropwise until a persistent green color is observed, then add the calculated amount of initiator for the desired molecular weight.

  • Allow the polymerization to proceed at -78 °C for 24 hours.

  • Terminate the polymerization by adding anhydrous methanol.

  • Allow the solution to warm to room temperature and precipitate the polymer in cold n-hexane.

  • Collect the polymer and dry under vacuum to obtain linear poly(1-ethoxyethyl glycidyl ether).

  • For deprotection, dissolve the polymer in THF and add 1 M HCl. Stir at room temperature for 12 hours.

  • Neutralize the solution with a base (e.g., NaHCO₃) and remove the solvent under reduced pressure.

  • Dissolve the crude product in deionized water and purify by dialysis against deionized water for 48 hours.

  • Lyophilize the dialyzed solution to obtain pure linear polythis compound.

Synthesis of Hyperbranched Polythis compound

This protocol outlines the one-pot anionic ring-opening multibranching polymerization of this compound.

Materials:

  • This compound, dried over CaH₂ and distilled

  • 1,1,1-Tris(hydroxymethyl)propane (TMP) (initiator core)

  • Potassium methoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

Procedure:

  • Under an inert atmosphere, add TMP and a catalytic amount of potassium methoxide to a flame-dried flask.

  • Heat the mixture to 70 °C to melt the TMP and remove methanol under vacuum.

  • Cool the initiator mixture to room temperature and dissolve in anhydrous DMF.

  • Slowly add the distilled this compound to the initiator solution at 90 °C over a period of 8 hours using a syringe pump.

  • After the addition is complete, continue stirring the reaction mixture at 90 °C for another 12 hours.

  • Cool the reaction to room temperature and terminate by adding a small amount of methanol.

  • Precipitate the polymer by adding the reaction mixture to a large excess of cold diethyl ether.

  • Collect the precipitate and re-dissolve in methanol, then re-precipitate in diethyl ether. Repeat this process three times.

  • Dry the final product under vacuum to obtain hyperbranched polythis compound.

Comparative In Vitro Drug Release Study

This protocol describes a method to compare the release of a hydrophobic drug (e.g., paclitaxel) from linear and hyperbranched polythis compound-based nanoparticles.

Materials:

  • Drug-loaded linear polythis compound nanoparticles (prepared, for example, by nanoprecipitation of a linear polythis compound-b-PLA copolymer)

  • Drug-loaded hyperbranched polythis compound nanoparticles (prepared, for example, by nanoprecipitation of a hyperbranched polythis compound-b-PLA copolymer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (appropriate MWCO to retain nanoparticles but allow free drug diffusion)

  • A suitable organic solvent for the drug (e.g., acetonitrile)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Accurately weigh and disperse a known amount of drug-loaded linear and hyperbranched polythis compound nanoparticles in separate volumes of PBS.

  • Transfer each nanoparticle dispersion into a separate dialysis bag.

  • Place each dialysis bag into a larger container with a known volume of PBS (the release medium) at 37 °C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from each container.

  • Replace the withdrawn volume with fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point for both linear and hyperbranched polythis compound nanoparticles.

  • Plot the cumulative drug release (%) versus time to compare the release profiles.

G Drug-loaded Nanoparticles in Dialysis Bag Drug-loaded Nanoparticles in Dialysis Bag Incubation in PBS at 37°C Incubation in PBS at 37°C Drug-loaded Nanoparticles in Dialysis Bag->Incubation in PBS at 37°C Sampling of Release Medium Sampling of Release Medium Incubation in PBS at 37°C->Sampling of Release Medium HPLC Analysis HPLC Analysis Sampling of Release Medium->HPLC Analysis Quantification of Released Drug Quantification of Released Drug HPLC Analysis->Quantification of Released Drug Plot Cumulative Release vs. Time Plot Cumulative Release vs. Time Quantification of Released Drug->Plot Cumulative Release vs. Time

Caption: Workflow for the in vitro drug release study.

Conclusion: Selecting the Optimal Architecture for Your Application

The choice between linear and hyperbranched polythis compound is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the application.

  • Choose Linear Polythis compound when:

    • A well-defined, linear architecture is required.

    • Functionalization along the entire polymer backbone is desired.

    • Higher solution viscosity is not a limiting factor.

  • Choose Hyperbranched Polythis compound when:

    • A simple, one-pot synthesis is advantageous.

    • A compact, globular structure with a low hydrodynamic radius is needed for enhanced tissue penetration or cellular uptake.[7]

    • Low viscosity is critical for formulation and administration.

    • A high density of terminal functional groups for multivalent conjugation is required.

    • Superior "stealth" properties and longer in vivo circulation are paramount for systemic drug delivery.[6]

By understanding the fundamental differences in their synthesis, properties, and performance, researchers can make an informed decision to leverage the unique advantages of either linear or hyperbranched polythis compound to advance their drug development programs.

References

A Senior Application Scientist's Guide to the Biocompatibility of Glycidol-Based Polymers for Medical Devices

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biomaterials for medical devices, the quest for exceptional biocompatibility is paramount. For researchers, scientists, and drug development professionals, the selection of a polymer that seamlessly integrates with biological systems is a critical determinant of a device's success. This guide provides an in-depth, objective comparison of glycidol-based polymers, offering a comprehensive assessment of their performance against established alternatives, supported by experimental data and protocols. Our focus is to equip you with the technical insights and practical methodologies needed to make informed decisions in your material selection process.

The Rise of this compound-Based Polymers: A Biocompatible Alternative

This compound-based polymers, particularly polyglycerol (PG), have emerged as a compelling class of materials for medical device applications, including coatings, drug delivery systems, and tissue engineering scaffolds.[1][2][3] Their growing popularity stems from a unique combination of properties that address some of the limitations of more traditional biomaterials like poly(ethylene glycol) (PEG).

Polyglycerol is a polyether polyol characterized by a high density of hydroxyl groups, which imparts excellent water solubility and a hydrophilic nature.[1][2][3][4] This hydrophilicity is a key factor in their biocompatibility, as it contributes to the formation of a tightly bound hydration layer on the material's surface, which in turn minimizes protein adsorption and subsequent inflammatory responses.[1]

This compound can be polymerized into various architectures, including linear (LPG) and hyperbranched (HPG) structures, allowing for tunable physical and chemical properties.[1][2][4] The hyperbranched structure, in particular, offers a globular morphology and a high degree of functionality for conjugating bioactive molecules.[5][6][7]

Comparative Analysis: Polyglycerol vs. Poly(ethylene glycol) (PEG)

For decades, PEG has been the gold standard for creating "stealth" surfaces on medical devices to reduce immune recognition. However, concerns over the potential for immunogenicity and the limited number of functional groups for modification have driven the search for alternatives.[8] Polyglycerols have shown comparable or even superior biocompatibility profiles in several studies.[5][9]

PropertyPolyglycerol (PG)Poly(ethylene glycol) (PEG)Rationale & Implications
Biocompatibility Excellent; low cytotoxicity, non-immunogenic.[5][7][10]Generally good, but concerns about anti-PEG antibodies exist.[8]PG's highly hydrophilic nature and structural similarity to natural molecules contribute to its excellent biocompatibility, potentially reducing the risk of adverse immune reactions seen with some PEGylated materials.
Hemocompatibility Excellent; minimal impact on coagulation, platelet activation, and complement systems.[9][10]High molecular weight PEG can induce red blood cell aggregation and hemolysis.[9]For blood-contacting devices, PG's superior hemocompatibility is a significant advantage, minimizing the risk of thrombosis and other hematological complications.[11]
Functionality High density of hydroxyl groups for versatile modification and conjugation.[1]Limited to terminal hydroxyl groups, restricting the degree of functionalization.The abundance of reactive sites on PG allows for the attachment of a higher payload of drugs, targeting ligands, or other bioactive molecules, enhancing the device's therapeutic potential.[1]
Synthesis & Architecture Tunable architecture (linear, branched, hyperbranched) via controlled polymerization.[1][4]Primarily linear structures.The ability to create hyperbranched and dendritic structures with PG offers unique properties, such as a compact globular shape and a multivalent display of functional groups, which are advantageous for applications like drug delivery and biosensing.[6][7]
In Vivo Circulation Long circulation times, with molecular weight and architecture influencing clearance rates.[9][12]Well-established long-circulating properties.Both LPG and HPG have demonstrated prolonged circulation in vivo, comparable to PEG, making them suitable for systemic drug delivery applications.[9]

Experimental Assessment of Biocompatibility: A Methodological Deep Dive

To ensure the safety and efficacy of medical devices incorporating this compound-based polymers, a rigorous biocompatibility assessment is essential. The International Organization for Standardization (ISO) 10993 series of standards provides a framework for this evaluation.[13][14][15][16][17] Below are detailed protocols for key in vitro biocompatibility assays, grounded in the principles of ISO 10993.

Experimental Workflow for Biocompatibility Assessment

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Data Analysis & Reporting A Material Preparation (Polymer-coated surface or extract) B Cytotoxicity Assay (ISO 10993-5) A->B C Hemocompatibility Assays (ISO 10993-4) A->C D Implantation Study (ISO 10993-6) B->D C->D If blood-contacting F Comparative Data Analysis D->F E Systemic Toxicity (ISO 10993-11) E->F G Risk Assessment (ISO 14971) F->G

Caption: A streamlined workflow for assessing the biocompatibility of this compound-based polymers.

Protocol 1: In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

Objective: To assess the potential of a this compound-based polymer to cause cell death or inhibit cell growth.

Principle: This assay exposes a cultured cell line (e.g., L929 mouse fibroblasts) to the test material, either directly or through an extract. Cell viability is then quantitatively measured.

Methodology:

  • Material Preparation:

    • Direct Contact: Prepare sterile, flat samples of the this compound-polymer-coated material.

    • Extract Preparation: Incubate the test material in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24 hours to create an extract. The extraction ratio should be based on ISO 10993-12 guidelines.

  • Cell Culture:

    • Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure:

    • Direct Contact: Carefully place the prepared material samples onto the cell monolayer in designated wells.

    • Extract Method: Replace the culture medium in the wells with the prepared material extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24-72 hours.

  • Viability Assessment (MTT Assay):

    • Remove the material or extract and add MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Interpretation: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5.[13]

Protocol 2: Hemocompatibility Assessment - In Vitro Hemolysis (Based on ISO 10993-4)

Objective: To determine the potential of a this compound-based polymer to damage red blood cells (hemolysis).

Principle: The test material is incubated with anticoagulated blood, and the amount of hemoglobin released from lysed red blood cells is measured spectrophotometrically.

Methodology:

  • Blood Collection:

    • Collect fresh human blood from a healthy donor into tubes containing an anticoagulant (e.g., citrate or heparin).

  • Material Preparation:

    • Prepare sterile samples of the this compound-polymer-coated material with a defined surface area.

  • Incubation:

    • Place the material samples in test tubes.

    • Add a defined volume of diluted blood to each tube.

    • Include a positive control (e.g., water for 100% hemolysis) and a negative control (e.g., saline for 0% hemolysis).

    • Incubate the tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

  • Analysis:

    • Centrifuge the tubes to pellet the intact red blood cells.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) using a spectrophotometer.

Data Interpretation: Calculate the percentage of hemolysis for the test material relative to the positive and negative controls. According to ASTM F756, a hemolytic index below 2% is considered non-hemolytic.[11]

Signaling Pathway of Material-Induced Thrombosis

A Blood-Material Interface B Protein Adsorption (e.g., Fibrinogen) A->B C Platelet Adhesion & Activation B->C D Coagulation Cascade Activation B->D E Thrombin Generation C->E G Thrombus Formation C->G D->E F Fibrin Formation E->F F->G

Caption: Key events at the blood-material interface leading to thrombosis.

In Vivo Biocompatibility: The Ultimate Test

While in vitro tests provide crucial initial screening data, in vivo studies are essential for evaluating the integrated biological response to a material in a physiological environment.

Implantation Studies (ISO 10993-6): These studies involve implanting the this compound-based polymer material into a relevant animal model (e.g., subcutaneous or intramuscular implantation in rabbits or rats). The tissue response at the implantation site is evaluated histologically at various time points to assess inflammation, fibrosis, and overall tissue integration. Hyperbranched polyglycerols have been shown to be well-tolerated in mice even at high doses.[10]

Systemic Toxicity Studies (ISO 10993-11): These studies assess the potential for a material to cause toxic effects in distant organs. This is particularly important for devices with leachable components or for biodegradable polymers. Studies have shown minimal accumulation of hyperbranched polyglycerol in vital organs after intravenous injection.[5][7]

Conclusion: A Promising Future for this compound-Based Polymers

The evidence strongly supports the excellent biocompatibility of this compound-based polymers, positioning them as a superior alternative to traditional materials like PEG for a wide range of medical device applications. Their inherent hydrophilicity, tunable architecture, and high functionality offer significant advantages in minimizing adverse biological responses and enhancing device performance.

As with any biomaterial, a thorough and systematic evaluation following established standards such as ISO 10993 is imperative. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and developers to confidently assess and integrate these promising polymers into the next generation of medical devices.

References

Glycidol as an Alternative to Ethylene Glycol Diglycidyl Ether in Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the nuanced landscape of hydrogel crosslinkers, the choice between seemingly similar molecules can have profound implications for final product performance and biocompatibility. This guide provides an in-depth, objective comparison of glycidol and ethylene glycol diglycidyl ether (EGDE) for the crosslinking of hydrogels. While direct, head-to-head comparative studies are not abundant in the current literature, this document synthesizes available experimental data to illuminate the key differences in their chemical reactivity, the resulting hydrogel properties, and their biocompatibility profiles.

At a Glance: this compound vs. EGDE

FeatureThis compoundEthylene Glycol Diglycidyl Ether (EGDE)
Chemical Structure A bifunctional molecule with one epoxide and one hydroxyl group.A bifunctional molecule with two terminal epoxide groups.
Crosslinking Mechanism The epoxide ring opens to react with nucleophilic groups (e.g., -OH, -NH2) on the polymer backbone. The hydroxyl group can also participate in reactions.The two epoxide rings react with nucleophilic groups on different polymer chains, forming stable ether linkages.
Reactivity Highly reactive due to the strained epoxide ring.[1]Also highly reactive due to the presence of two epoxide groups.
Biocompatibility Classified as a Group 2A agent, "probably carcinogenic to humans," by the IARC.[2] Animal studies have shown carcinogenic activity.[3]Generally considered less toxic than other crosslinkers like glutaraldehyde.[3] However, unreacted EGDE can exhibit cytotoxicity.[4]
Hydrogel Properties Can be used to synthesize poly(this compound) hydrogels with tunable properties.[5] Data on its use as a simple crosslinker is less common.Known to enhance mechanical strength and stability of hydrogels.[6] The properties are tunable by varying the crosslinker concentration.
Applications Used as a chemical intermediate in various industries.[4] Its use in biomedical hydrogels is approached with caution due to toxicity concerns.Widely used in the pharmaceutical and biomaterial sectors for creating injectable hydrogels and other biomedical devices.[7]

The Chemistry of Crosslinking: A Tale of Two Epoxides

Both this compound and EGDE are epoxy-containing compounds, and their crosslinking ability stems from the high reactivity of the three-membered epoxide ring. This ring can undergo a ring-opening reaction with nucleophilic functional groups commonly found on biopolymers, such as hydroxyl (-OH) and amine (-NH2) groups, forming stable ether bonds.[8][9][10]

This compound's Dual Functionality

This compound possesses a unique bifunctional nature, with both an epoxide and a hydroxyl group.[2] This allows for more complex reaction schemes. The primary crosslinking occurs through the reaction of its epoxide group.

cluster_this compound This compound Crosslinking Polymer1 Polymer Chain 1 (-OH) This compound This compound Polymer1->this compound Epoxide Reaction Crosslinked_Polymer Crosslinked Polymer Polymer2 Polymer Chain 2 (-OH) This compound->Polymer2 Hydroxyl Reaction (potential)

Caption: this compound's crosslinking mechanism.

EGDE: The Symmetrical Crosslinker

EGDE, with its two terminal epoxide groups, acts as a more straightforward symmetrical crosslinker. Each epoxide group can react with a functional group on a separate polymer chain, effectively creating a bridge between them.

cluster_egde EGDE Crosslinking Polymer_A Polymer Chain A (-NH2) EGDE EGDE Polymer_A->EGDE Epoxide Reaction 1 Crosslinked_Structure Crosslinked Structure Polymer_B Polymer Chain B (-NH2) EGDE->Polymer_B Epoxide Reaction 2

Caption: EGDE's symmetrical crosslinking action.

Comparative Performance of Hydrogels

The choice of crosslinker significantly influences the final properties of the hydrogel, including its swelling behavior, mechanical strength, and degradation profile.

Swelling and Degradation

The degree of crosslinking is inversely proportional to the swelling ratio of a hydrogel; a higher crosslinking density results in a more tightly bound network that restricts water uptake. Studies on chitosan cryogels have shown that with diglycidyl ether crosslinkers, including EGDE, increasing the crosslinker concentration leads to a decrease in the swelling ratio.[11] Conversely, the chain length of the diglycidyl ether can influence swelling, with longer chains potentially leading to higher swelling.[11]

Hydrogels crosslinked with EGDE can be designed to be biodegradable, with the degradation rate influenced by the crosslinking density.[12] While specific data for this compound-crosslinked hydrogels is sparse, poly(this compound)-based hydrogels have been shown to have tunable degradation profiles.[5]

Mechanical Properties

The mechanical integrity of a hydrogel is crucial for many applications, particularly in tissue engineering. EGDE has been shown to effectively enhance the mechanical properties of hydrogels. For instance, in chitosan-based hydrogels, increasing the EGDE content leads to a considerable increase in the elastic modulus.[6] Studies on chitosan cryogels have demonstrated that at high crosslinking ratios, the toughness and compressive strength of the hydrogels decreased in the order of EGDE > BDDE > PEGDE, suggesting that the shorter and more rigid structure of EGDE contributes to a stiffer and tougher hydrogel.[11]

Data from a study on chitosan cryogels cross-linked with different diglycidyl ethers provides a useful comparison:

Crosslinker (at high concentration)Compressive Strength (at 75% strain)Elastic Modulus
EGDE 33 ± 4 kPa41 ± 3 kPa
BDDE Lower than EGDELower than EGDE
PEGDE Lowest of the threeLowest of the three

Data adapted from a study on chitosan cryogels.[11]

Information on the mechanical properties of hydrogels crosslinked solely with this compound is limited. However, hydrogels based on poly(this compound) have been developed with tunable mechanical properties, suggesting the potential for creating robust networks.[5]

Biocompatibility and Cytotoxicity: A Critical Consideration

The biocompatibility of the crosslinker is of paramount importance in the development of hydrogels for biomedical applications.

This compound is classified as a Group 2A agent by the International Agency for Research on Cancer (IARC), meaning it is "probably carcinogenic to humans."[2] Animal studies have provided clear evidence of its carcinogenic activity.[3] It is also known to be an irritant to the skin, eyes, and respiratory tract.[2] This significant toxicological profile necessitates extreme caution and thorough purification to remove any unreacted monomer if it were to be considered for biomedical applications.

Ethylene Glycol Diglycidyl Ether (EGDE) is generally considered to be less toxic than other commonly used crosslinkers like glutaraldehyde.[3] However, it is important to note that unreacted EGDE can be cytotoxic.[4] Therefore, proper control of the crosslinking reaction and subsequent purification of the hydrogel to remove any residual crosslinker are crucial steps to ensure biocompatibility. Studies have shown that well-purified EGDE-crosslinked hydrogels exhibit good biocompatibility and are non-toxic.[6]

Experimental Protocols

General Protocol for Hydrogel Synthesis with EGDE

This protocol provides a general framework for crosslinking a polysaccharide (e.g., chitosan) with EGDE.

  • Polymer Solution Preparation: Dissolve the polymer (e.g., 2% w/v chitosan) in an appropriate solvent (e.g., 1% acetic acid solution).

  • Crosslinker Addition: Add the desired amount of EGDE to the polymer solution. The concentration of EGDE will influence the final properties of the hydrogel.

  • Crosslinking Reaction: Stir the mixture at a specific temperature (e.g., 37°C) for a sufficient duration to allow for the crosslinking reaction to occur. The reaction is typically carried out under neutral or slightly alkaline conditions to facilitate the ring-opening of the epoxide.

  • Gelation and Purification: Once the hydrogel has formed, it should be thoroughly washed with a suitable solvent (e.g., phosphate-buffered saline) to remove any unreacted EGDE and other impurities.

  • Characterization: The resulting hydrogel can then be characterized for its swelling behavior, mechanical properties, and biocompatibility.

cluster_protocol EGDE Hydrogel Synthesis Workflow Step1 1. Prepare Polymer Solution Step2 2. Add EGDE Crosslinker Step1->Step2 Step3 3. Induce Crosslinking Reaction Step2->Step3 Step4 4. Gelation and Purification Step3->Step4 Step5 5. Characterize Hydrogel Step4->Step5

Caption: Workflow for EGDE hydrogel synthesis.

Conceptual Protocol for Hydrogel Synthesis with this compound

Due to the limited literature on using this compound as a simple crosslinker, this protocol is conceptual and should be optimized and validated with rigorous safety precautions.

  • Polymer Solution Preparation: Dissolve the polymer in a suitable solvent.

  • Crosslinker Addition (with caution): Add a carefully measured amount of this compound to the polymer solution under a fume hood, given its toxicity.

  • Reaction Conditions: The reaction would likely be initiated under conditions that favor the epoxide ring-opening, similar to EGDE.

  • Purification: Extensive purification would be critical to remove any unreacted this compound.

  • Thorough Characterization: Comprehensive analysis of the hydrogel's properties and, most importantly, its cytotoxicity would be essential.

Conclusion and Future Perspectives

Based on the available evidence, ethylene glycol diglycidyl ether (EGDE) presents a more viable and safer alternative to this compound for the crosslinking of hydrogels in most research and drug development applications. The primary reason for this is the significant toxicological concern associated with this compound. While both are effective epoxy-based crosslinkers, the established use of EGDE in biomedical applications, coupled with a more favorable safety profile after purification, makes it the preferred choice.

The development of hydrogels for biomedical applications demands a stringent evaluation of all components. The potential for residual, unreacted crosslinker to leach from the hydrogel matrix necessitates the use of compounds with the lowest possible toxicity. While this compound's reactivity is of chemical interest, its carcinogenic potential poses a significant barrier to its widespread adoption in materials intended for human use.

Future research should focus on direct comparative studies of these and other novel crosslinkers to provide the scientific community with a clearer understanding of their relative merits. Such studies would be invaluable in guiding the rational design of next-generation hydrogels with tailored properties and enhanced safety profiles.

References

A Comparative Guide to Glycidol Synthesis: Benchmarking Novel Bio-based Routes Against Established Industrial Processes

Author: BenchChem Technical Support Team. Date: January 2026

For decades, glycidol (2,3-epoxy-1-propanol) has served as a critical chemical intermediate in the production of pharmaceuticals, epoxy resins, stabilizers, and specialty polymers.[1] Its bifunctional nature, containing both an epoxide and a hydroxyl group, makes it a versatile building block.[2] However, the traditional industrial synthesis of this valuable compound has been tethered to petrochemical feedstocks and processes fraught with environmental and safety concerns.[3][4]

The global shift towards a sustainable bio-economy, driven by the surplus of crude glycerol from biodiesel production, has catalyzed a surge in research for greener, more efficient routes to this compound.[5] This guide provides an in-depth technical comparison of these emerging bio-based pathways against the long-established industrial methods. We will dissect the causality behind experimental choices, present comparative performance data, and provide detailed protocols to offer researchers and process chemists a clear understanding of the current landscape and future potential of this compound synthesis.

Part I: The Incumbents: Established Industrial Synthesis Routes

The commercial production of this compound has been dominated by two primary methods, both originating from fossil fuel-derived propylene.

The Epichlorohydrin Route

This is a multi-step process that typically begins with the high-temperature chlorination of propene to produce allyl chloride. The subsequent steps involve reaction with hypochlorous acid to form dichlorohydrin isomers, followed by dehydrochlorination with a strong base like sodium or calcium hydroxide to yield epichlorohydrin.[6] this compound is then produced from epichlorohydrin.

A major drawback of this pathway is the significant generation of chlorinated waste streams and inorganic salt byproducts, which require costly treatment and disposal.[3] The use of highly corrosive and toxic intermediates like epichlorohydrin also presents considerable safety and handling challenges in an industrial setting.[3]

The Allyl Alcohol Epoxidation Route

The second major industrial route involves the direct epoxidation of allyl alcohol.[1][7] This process typically employs hydrogen peroxide (H₂O₂) as the oxidant in the presence of a homogeneous tungsten or vanadium-based catalyst.[1][2] While this route avoids some of the chlorinated waste issues of the epichlorohydrin process, it is not without its own challenges. The catalysts can be difficult to recover from the reaction mixture, and the use of peracids as an alternative oxidant introduces its own set of byproducts.[4][8]

The fundamental limitation of both established routes is their reliance on propylene, a non-renewable petrochemical feedstock, making them susceptible to price volatility and contributing to a larger carbon footprint.

Part II: The Challengers: Emerging Green Routes from Glycerol

The economic and environmental imperative to valorize the glycerol surplus has led to the development of several innovative synthesis pathways. These routes leverage glycerol as a renewable, inexpensive, and readily available starting material.

Glycerol and Dimethyl Carbonate (DMC) Pathway

A highly promising and widely studied green route is the one-pot synthesis from glycerol and dimethyl carbonate (DMC).[3] DMC is considered an environmentally benign reagent due to its low toxicity and biodegradability.[3] The process generally proceeds in two key steps:

  • Transesterification: Glycerol reacts with DMC to form glycerol carbonate (GC).

  • Decarboxylation: The intermediate glycerol carbonate is then decarboxylated to yield this compound and CO₂.

The causality behind this choice of pathway is elegant: it transforms a low-value byproduct (glycerol) into a high-value chemical using a green reagent. The primary challenge lies in catalyst development to maximize yield and selectivity while operating under mild conditions. Numerous catalytic systems have been investigated, including heterogeneous basic catalysts (e.g., KNO₃/Al₂O₃, KF/sepiolite), homogeneous catalysts (e.g., sodium methoxide), and ionic liquids.[3][9][10] Heterogeneous catalysts are particularly attractive as they simplify product separation and catalyst recycling, which is a critical factor for industrial feasibility.[9]

Direct Gas-Phase Conversion of Glycerol

Another innovative approach is the direct, one-step gas-phase conversion of glycerol to this compound. This process involves passing a glycerol-water vapor feed over a solid catalyst in a fixed-bed continuous flow reactor. The key to this route is a highly selective heterogeneous catalyst, such as an alkali metal-promoted aluminosilicate zeolite.

The rationale for this approach is process intensification. By achieving the conversion in a single step under continuous flow, it offers the potential for smaller reactor footprints, improved safety, and lower operational costs compared to multi-step batch processes.[11] The main technical hurdle is designing a catalyst that is both highly selective to this compound and resistant to deactivation from coke formation at the required operating temperatures.

Part III: Performance Benchmarking: A Head-to-Head Comparison

To provide a clear, objective comparison, the performance of these different routes is summarized below. The data represents optimized conditions reported in scientific literature.

Quantitative Data Comparison
MetricEpoxidation of Allyl AlcoholEpichlorohydrin RouteGlycerol + DMC RouteDirect Gas-Phase Glycerol
Primary Feedstock Propylene (via Allyl Alcohol)Propylene (via Epichlorohydrin)Glycerol, Methanol (for DMC)Glycerol
Typical Yield ~90%High (multi-step)75-82%[3][10]~61%
Selectivity to this compound >90%[12]High (for the final step)82-90%[3][13]~74%
Reaction Temp. (°C) 20 - 60 °C[14]Variable (high temp steps)70 - 130 °C[3][9]350 °C
Pressure Atmospheric[14]Variable1 atm - Reduced[9][13]Atmospheric
Catalyst Example Tungsten salts, TS-1[1][12]Strong Base (NaOH, Ca(OH)₂)[6]KNO₃/Al₂O₃, Ionic Liquids, NaOMe[3][9][10]Cs-modified ZSM-5 Zeolite
Key Byproducts Water, diols[4]Chlorinated organics, NaCl/CaCl₂[3]Glycerol Carbonate, CO₂, Methanol[9][10]Water, Acrolein, Acetol
Green Chemistry Score Poor (Petrochemical feedstock)Very Poor (Waste, hazardous materials)Good (Renewable feedstock, green reagent)Very Good (One-step, atom economy)
Synthesis Pathways Workflow

The following diagram illustrates the different synthetic pathways from primary feedstocks to the final this compound product.

G cluster_fossil Established Petrochemical Routes cluster_bio Emerging Bio-based Routes Propylene Propylene AllylChloride Allyl Chloride Propylene->AllylChloride High-T Chlorination AllylAlcohol Allyl Alcohol Propylene->AllylAlcohol Isomerization of Propylene Oxide Dichlorohydrins Dichlorohydrins AllylChloride->Dichlorohydrins + HOCl This compound This compound AllylAlcohol->this compound + H₂O₂ (Epoxidation) Epichlorohydrin Epichlorohydrin Dichlorohydrins->Epichlorohydrin + Base (Dehydrochlorination) Epichlorohydrin->this compound Hydrolysis Glycerol Glycerol GlycerolCarbonate Glycerol Carbonate Glycerol->GlycerolCarbonate Transesterification Glycerol->this compound Direct Gas-Phase Dehydration/Epoxidation DMC Dimethyl Carbonate DMC->GlycerolCarbonate GlycerolCarbonate->this compound Decarboxylation

Caption: Comparative workflows for this compound synthesis.

Part IV: Validated Experimental Protocols

To ensure this guide is not merely theoretical, we provide step-by-step protocols for one established and one emerging synthesis route. These protocols are synthesized from published, peer-reviewed methods.

Protocol 1: Epoxidation of Allyl Alcohol with H₂O₂ over a TS-1 Catalyst (Established)

This protocol is based on the well-studied titanosilicate (TS-1) catalyzed epoxidation.[12][14]

Materials:

  • Allyl Alcohol (AA)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol (Solvent)

  • TS-1 Catalyst

  • Glass reactor with magnetic stirrer, condenser, and temperature control.

Procedure:

  • Charge the glass reactor with the desired amount of methanol and TS-1 catalyst (e.g., 1-5 wt% relative to reactants).

  • Add the specified amount of allyl alcohol to the reactor. The molar ratio of AA to H₂O₂ is a critical parameter, often investigated in the range of 1:1 to 5:1.[14]

  • Heat the mixture to the target reaction temperature (e.g., 40-60 °C) with vigorous stirring to ensure the catalyst remains suspended.[14]

  • Slowly add the 30% H₂O₂ solution dropwise to the reactor over a period of 30 minutes. This controlled addition is crucial to manage the exothermic reaction and prevent unwanted side reactions.

  • Allow the reaction to proceed for the desired time (e.g., 1-5 hours), collecting samples periodically for analysis.[14]

  • Upon completion, cool the reaction mixture. Separate the TS-1 catalyst by filtration. The catalyst can be washed with methanol, dried, and calcined for regeneration and reuse.

  • Analyze the liquid phase using Gas Chromatography (GC) to determine the conversion of allyl alcohol and the selectivity to this compound.

Protocol 2: One-Pot Synthesis of this compound from Glycerol and DMC (Emerging)

This protocol describes a greener, one-pot synthesis using a recyclable heterogeneous catalyst.[9][10]

Materials:

  • Glycerol (GL)

  • Dimethyl Carbonate (DMC)

  • Sodium Methoxide (CH₃ONa) catalyst (3 wt% based on glycerol weight)[10]

  • Three-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer.

Procedure:

  • Add glycerol and dimethyl carbonate to the three-neck flask. A DMC/GL molar ratio of 2:1 is optimal for maximizing this compound yield.[3][9][10]

  • Add the sodium methoxide catalyst (3 wt% of glycerol) to the mixture.[10]

  • Heat the reaction mixture to 85 °C with constant stirring.[10]

  • Maintain the reaction at this temperature for 120 minutes. The reaction progresses through the formation of glycerol carbonate, which subsequently decarboxylates to this compound in situ.[10]

  • After 120 minutes, stop the heating and allow the mixture to cool to room temperature.

  • The catalyst can be recovered for reuse, though separation from a homogeneous system requires distillation or other purification steps.[10]

  • The product mixture is then analyzed by GC to quantify glycerol conversion and this compound yield. An excellent glycerol conversion of 99% and a this compound yield of 75% can be achieved under these conditions.[10]

A Senior Application Scientist's Perspective

The transition from petrochemical-based to bio-based this compound synthesis is not merely a trend; it is a necessity driven by economic and environmental pressures. While the established epichlorohydrin and allyl alcohol routes are mature technologies with high yields, their sustainability is poor. They generate significant waste, rely on volatile fossil fuel markets, and involve hazardous materials.[3]

The new routes utilizing glycerol, particularly the pathway involving dimethyl carbonate, represent a paradigm shift. They are founded on the principles of green chemistry: using a renewable feedstock, employing a benign reagent (DMC), and often utilizing recyclable heterogeneous catalysts.[3][9] The direct gas-phase conversion is even more ambitious, promising a highly intensified, one-step continuous process.

However, challenges for these emerging technologies remain. For the glycerol-DMC route, catalyst stability, activity, and ease of separation are paramount for industrial scale-up. While yields of ~75-80% are excellent at the lab scale, further optimization is needed to compete with the >90% yields of established processes.[3][10] For the direct gas-phase route, catalyst lifetime is the critical barrier; deactivation due to coking can hinder the viability of long-term continuous operation.

References

Safety Operating Guide

A Guide to the Proper Disposal of Glycidol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. Glycidol, a versatile yet hazardous chemical intermediate, demands our utmost respect and diligence in handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. Its purpose is to empower laboratory professionals with the knowledge to manage this compound waste safely and responsibly, thereby protecting themselves, their colleagues, and the environment.

Understanding the Hazards of this compound

Before any handling or disposal, a thorough understanding of this compound's hazardous properties is paramount. This compound (2,3-epoxy-1-propanol) is a colorless, slightly viscous liquid that is miscible with water and many organic solvents.[1][2] Its dual functionality, containing both an epoxide and a hydroxyl group, makes it a valuable building block in chemical synthesis but also contributes to its reactivity and hazardous nature.[3]

Key Hazards:

  • Carcinogenicity and Mutagenicity: this compound is classified as a probable human carcinogen (Group 2A) and is suspected of causing genetic defects.[4][5][6][7]

  • Toxicity: It is toxic if inhaled, harmful if swallowed or in contact with skin, and causes serious eye irritation.[5][8][9][10] Exposure can irritate the eyes, skin, nose, and throat, and may affect the central nervous system, potentially causing narcosis.[2][11][12]

  • Reactivity: this compound is a reactive compound. It can polymerize and reacts violently with strong oxidizers, nitrates, strong acids, and strong bases.[8] It is also sensitive to moisture.[11]

  • Combustibility: It is a Class IIIA combustible liquid, meaning it has a flash point at or above 140°F (60°C).[2][12]

Immediate Safety and Personal Protective Equipment (PPE)

Due to these significant hazards, strict safety protocols must be observed at all times when handling this compound.

Essential PPE:

  • Gloves: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[10]

  • Eye Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[10]

  • Body Protection: A complete suit protecting against chemicals is required.[10]

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[9][10] For concentrations up to 150 ppm, a NIOSH-approved supplied-air respirator is recommended.[4][12]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected skin with large amounts of water while removing contaminated clothing. Wash thoroughly with soap and water.[9][11]

  • Eye Contact: Immediately flush eyes with water or normal saline for 20-30 minutes. Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air immediately.[11]

  • Ingestion: Seek immediate medical attention.[12]

This compound Waste Disposal Workflow

The proper disposal of this compound waste is a multi-step process that prioritizes safety and regulatory compliance. The primary directive is to treat this compound as a hazardous waste.

GlycidolDisposalWorkflow cluster_prep Preparation & Assessment cluster_decision Disposal Pathway Decision cluster_direct Direct Disposal Protocol cluster_neutralize In-Lab Neutralization Protocol A Assess this compound Waste (Pure, Diluted, Contaminated) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Is In-Lab Neutralization Feasible and Permitted? B->C D Direct Disposal as Hazardous Waste C->D No E Proceed with In-Lab Neutralization Protocol C->E Yes G Place waste in a designated, compatible, and sealed container D->G K Work in a chemical fume hood E->K F Absorb small spills with inert material (e.g., vermiculite) F->G H Label container clearly: 'Hazardous Waste - this compound' G->H I Store in a cool, dry, well-ventilated area H->I J Arrange for pickup by a licensed disposal company I->J P Disposal Complete L Slowly add this compound to a dilute acid solution (e.g., HCl) with stirring and cooling K->L M Monitor reaction (e.g., temperature) L->M N Neutralize final solution to pH 5.5-9.0 with a base (e.g., NaOH) M->N O Dispose of neutralized solution according to institutional guidelines N->O

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

This is the most common and recommended method for disposing of this compound waste. It ensures that the hazardous material is handled by professionals equipped for the task.

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams.[8]

    • Collect all this compound waste, including contaminated materials like pipette tips, gloves, and absorbent pads, in a designated hazardous waste container.

  • Container Selection:

    • The container must be made of a material compatible with this compound.

    • It must be in good condition, with a secure, leak-proof lid.[13]

    • For unused or pure this compound, it is best to leave it in its original container.[8]

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and the chemical name "this compound".

    • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong acids, bases, and oxidizers.[8][10]

    • The storage area should be accessible only to authorized personnel.[14]

  • Arranging for Disposal:

    • Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup and disposal.[8][9][10][15]

    • Follow all local, state, and federal regulations for hazardous waste disposal, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16]

In some cases, for very small quantities, chemical neutralization to a less hazardous substance may be an option. This should only be performed by trained personnel with a full understanding of the reaction chemistry and with prior approval from your institution's EHS department. The principle behind this procedure is the acid-catalyzed hydrolysis of the epoxide ring in this compound to form glycerol, a much less hazardous compound.[1]

Required Materials:

  • This compound waste (small quantity)

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • Sodium hydroxide solution (e.g., 1M NaOH) for final neutralization

  • pH paper or pH meter

  • Stir plate and stir bar

  • Ice bath

  • Appropriate reaction vessel (e.g., beaker or flask)

Procedure:

  • Setup: Perform the entire procedure in a certified chemical fume hood, behind a safety shield.[17] Ensure all necessary PPE is worn.

  • Dilution and Cooling: Place the reaction vessel containing the dilute hydrochloric acid in an ice bath on a stir plate and begin stirring. The amount of acid should be in stoichiometric excess to the this compound.

  • Slow Addition: Slowly and carefully add the this compound waste to the stirring, cooled acid solution. The reaction is exothermic, so a slow addition rate is crucial to control the temperature.

  • Reaction: Allow the mixture to stir and react. The epoxide ring will open, hydrolyzing to glycerol.

  • Final Neutralization: Once the reaction is complete, slowly add the sodium hydroxide solution while monitoring the pH. Neutralize the solution to a pH between 5.5 and 9.0.[17]

  • Disposal of Neutralized Solution: The resulting neutralized solution, primarily containing glycerol, water, and salt, may be suitable for drain disposal, followed by a large volume of water.[17] However, you must confirm this disposal method is permitted by your local regulations and institutional policies.

Spill Management

In the event of a this compound spill, immediate and appropriate action is critical.

  • Evacuate: Evacuate all non-essential personnel from the area.[8][10]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[8][9]

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and EHS department immediately.

Regulatory Compliance

All disposal procedures must adhere to the regulations set forth by agencies such as the EPA. Under the RCRA, it is the generator's responsibility to determine if their waste is hazardous.[18][19] Given this compound's properties, it will typically be classified as a hazardous waste.[13] Always consult your institution's EHS department and local regulations to ensure full compliance.[5][16]

By adhering to these rigorous procedures, we can effectively manage the risks associated with this compound and ensure that our scientific pursuits are conducted with the highest standards of safety and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Glycidol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of our work is matched only by the stringency of our safety protocols. Glycidol, a vital intermediate in pharmaceutical synthesis, is also a substance that commands our utmost respect and caution. It is classified as a probable human carcinogen, a suspected mutagen, and can cause significant irritation to the eyes, skin, and respiratory system.[1][2][3][4] This guide is crafted from a deep well of field experience to provide not just a list of procedures, but a foundational understanding of why each step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your focus remains on innovation, shielded by an impenetrable layer of protection.

Part 1: The this compound Threat Profile: Understanding the "Why"

Before we don our first piece of equipment, we must fundamentally understand the adversary. This compound is not merely a "harmful liquid"; it is a multi-faceted hazard.

  • Carcinogenicity & Mutagenicity: this compound is classified as a substance that may cause cancer and is suspected of causing genetic defects.[2][3][4] This means that exposure is not just an immediate concern but a long-term health risk. Our PPE strategy must be built on the principle of zero exposure .

  • Toxicity: It is toxic if inhaled and harmful if swallowed or in contact with skin.[2][4][5] The risk is not limited to direct handling; vapors present a significant inhalation hazard.

  • Irritation and Sensitization: this compound is a potent irritant to the skin, eyes, and respiratory system.[5][6] It can also cause sensitization, meaning repeated exposure can lead to an allergic reaction.[5]

Our choice of Personal Protective Equipment (PPE) is a direct response to this threat profile. We are not just covering our skin; we are creating an impermeable barrier to a known carcinogen and irritant.

Part 2: The Hierarchy of Controls: Your First Line of Defense

PPE is the last line of defense. Before you even select a glove, ensure that engineering and administrative controls are in place.

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to control airborne concentrations.[3][5][7] The ventilation system is your primary and most effective barrier against inhalation exposure.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive specific training on the hazards and handling procedures for this compound before being granted access.

Part 3: The this compound PPE Protocol: A Head-to-Toe Mandate

The selection of PPE for this compound is non-negotiable and must be comprehensive. The following table summarizes the minimum required PPE for routine, small-scale laboratory operations.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye/Face Protection Tightly fitting safety goggles and a face shield.This compound can cause serious eye damage.[4] Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield is mandatory to protect the entire face during transfers or when a splash is possible.[4] Equipment must be compliant with OSHA 29 CFR 1910.133 or EN166 standards.[8][9]
Hand Protection Chemical-resistant gloves (double-gloved).Rationale: Direct skin contact must be prevented.[6][10] Material Selection: No single glove material is universally resistant. For this compound, Butyl rubber gloves are a strong candidate due to their high resistance to a wide range of chemicals, including alcohols and esters.[11] Thick (e.g., >8 mil) Nitrile gloves can be used for splash protection but must be changed immediately upon contact.[12] Crucially, you must consult the glove manufacturer's specific chemical resistance data for this compound. NIOSH explicitly recommends contacting the manufacturer for glove recommendations for this compound.[1] Always double-glove for added protection.
Body Protection Chemical-resistant laboratory coat or apron over a long-sleeved shirt and long pants.A standard cotton lab coat is not sufficient. A chemical-resistant (e.g., coated) lab coat must be worn to prevent penetration in case of a spill. Ensure the coat has tight-fitting cuffs.[11]
Foot Protection Closed-toe, chemical-resistant shoes.Shoes must be made of a non-porous material to prevent absorption in the event of a floor spill.
Respiratory Protection Varies by task and concentration (see detailed section below).For routine handling inside a certified fume hood, respiratory protection may not be required. However, for spill cleanup or if there is a potential for exposure above established limits, a respirator is mandatory.[1][5]
Respiratory Protection: A Risk-Based Approach

The choice of respirator is dictated by the potential exposure concentration. The NIOSH Immediately Dangerous to Life or Health (IDLH) concentration for this compound is 150 ppm.[13]

ScenarioNIOSH Recommended RespiratorAssigned Protection Factor (APF)
Potential exposure up to 150 ppm Any supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) with a full facepiece.[6][10]10 (SAR) / 50 (SCBA)
Emergency or unknown concentrations A self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.[6][10]10,000
Escape Any air-purifying, full-facepiece respirator (gas mask) with an organic vapor canister, or an escape-type SCBA.[6][10]50

This table is a summary of NIOSH recommendations. A full respiratory protection program compliant with OSHA 29 CFR 1910.134, including medical evaluation, fit testing, and training, is required for any respirator use.[1]

Part 4: Step-by-Step Procedural Guide

Donning (Putting On) PPE Workflow

This sequence is designed to prevent contamination of clean areas and your person.

G cluster_prep Preparation Area (Clean Zone) cluster_donning Donning Sequence WashHands Wash Hands Thoroughly InspectPPE Inspect all PPE for damage WashHands->InspectPPE DonInnerGloves 1. Don Inner Gloves InspectPPE->DonInnerGloves DonCoat 2. Don Lab Coat DonInnerGloves->DonCoat DonRespirator 3. Don Respirator (if required, perform seal check) DonCoat->DonRespirator DonGoggles 4. Don Goggles/Face Shield DonRespirator->DonGoggles DonOuterGloves 5. Don Outer Gloves (cuff over lab coat sleeve) DonGoggles->DonOuterGloves

Caption: PPE Donning Sequence for this compound Handling.

Doffing (Removing) PPE Workflow

The goal is to remove the most contaminated items first, without contaminating yourself.

G cluster_doffing Doffing Sequence (At exit of work area) cluster_final Final Step (Clean Zone) RemoveOuterGloves 1. Remove Outer Gloves (Peel away from body) RemoveCoatShield 2. Remove Lab Coat & Face Shield (Turn inside out as you remove) RemoveOuterGloves->RemoveCoatShield RemoveGoggles 3. Remove Goggles (Handle by straps) RemoveCoatShield->RemoveGoggles RemoveInnerGloves 4. Remove Inner Gloves (Peel away, avoid touching outer surface) RemoveGoggles->RemoveInnerGloves RemoveRespirator 5. Remove Respirator (if worn) RemoveInnerGloves->RemoveRespirator WashHands Wash Hands Thoroughly RemoveRespirator->WashHands

Caption: PPE Doffing Sequence after this compound Handling.

Part 5: Operational and Disposal Plans

Routine Handling
  • Preparation: Designate a specific area within the fume hood for this compound work. Assemble all necessary equipment and a labeled hazardous waste container before starting.

  • Execution: Perform all manipulations slowly and carefully to avoid splashes or aerosol generation. Keep the sash of the fume hood at the lowest practical height.

  • Post-Handling: After completing the work, decontaminate any surfaces with a suitable solvent and then soap and water. All wipes and disposable equipment used must be placed in the designated hazardous waste container.

  • PPE Disposal: All disposable PPE (gloves, lab coats) must be considered contaminated. Dispose of them in a sealed, labeled hazardous waste bag or container.[3][13] Do not place them in regular trash.

Emergency Spill Response Plan

For small spills (<100 mL) inside a chemical fume hood:

  • Alert: Alert personnel in the immediate area.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[5] Work from the outside in to prevent spreading.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials are hazardous waste.

  • Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.

For large spills, or any spill outside of a fume hood:

G Evacuate 1. EVACUATE Immediately alert others and evacuate the area. Isolate 2. ISOLATE Close doors and prevent entry. Post warning signs. Evacuate->Isolate Report 3. REPORT Call your institution's emergency number and EHS department. Isolate->Report Wait 4. WAIT Do NOT attempt to clean the spill. Wait for trained emergency responders. Report->Wait

Caption: Emergency Response for a Major this compound Spill.

Contaminated clothing must be removed immediately, and the affected skin flushed with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.

Conclusion: Building a Culture of Inherent Safety

Handling this compound is a task for the meticulous and well-prepared scientist. The protocols outlined in this guide are more than a checklist; they are a methodology for building a culture of inherent safety. By understanding the "why" behind each piece of equipment and each step in the procedure, we transform safety from a mandate into an instinct. This allows us, the innovators and problem-solvers, to continue our critical work with confidence, knowing we are protected by a system we understand, trust, and validate with every experiment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycidol
Reactant of Route 2
Glycidol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。